molecular formula C23H34O4 B12384724 3-epi-Digitoxigenin CAS No. 545-52-8

3-epi-Digitoxigenin

Cat. No.: B12384724
CAS No.: 545-52-8
M. Wt: 374.5 g/mol
InChI Key: XZTUSOXSLKTKJQ-CTZIAKJASA-N
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Description

3-Epidigitoxigenin has been reported in Plumeria obtusa with data available.

Properties

CAS No.

545-52-8

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

3-[(3R,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16-,17-,18+,19-,21+,22-,23+/m1/s1

InChI Key

XZTUSOXSLKTKJQ-CTZIAKJASA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Digitoxigenin is a cardenolide, a class of naturally derived steroids known for their potent effects on cardiac muscle. As an epimer of digitoxigenin (B1670572), a well-studied cardiac glycoside aglycone, this compound presents a unique stereochemical variation at the C-3 position of the steroid nucleus. This structural alteration can significantly influence its biological activity, particularly its interaction with the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, the primary target of cardenolides. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, synthesis, biological activity, and mechanism of action.

Chemical and Physical Properties

This compound, with the chemical formula C₂₃H₃₄O₄, is a stereoisomer of digitoxigenin. While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be inferred from its structure and comparison with its parent compound, digitoxigenin.

Table 1: Physicochemical Properties of Digitoxigenin and this compound

PropertyDigitoxigeninThis compound
CAS Number 143-62-4[1][2]545-52-8
Molecular Formula C₂₃H₃₄O₄[3][4][5]C₂₃H₃₄O₄[6]
Molecular Weight 374.51 g/mol [3][4][5]374.51 g/mol [6]
Melting Point 253-255 °C (decomposes)[4]Data not available
Boiling Point 549.3 ± 50.0 °C at 760 mmHg (estimated)Data not available
Solubility Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml). Slightly soluble in water.[3]Data not available

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the epimerization of the 3β-hydroxyl group of digitoxigenin to the 3α-configuration. This can be achieved through an oxidation-reduction sequence.

Experimental Protocol: Synthesis of this compound from Digitoxigenin

This protocol is a generalized procedure based on common organic chemistry transformations for epimerization.

1. Oxidation of Digitoxigenin to Digitoxigenone:

  • Materials: Digitoxigenin, Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC), dichloromethane (B109758) (DCM) as solvent.

  • Procedure:

    • Dissolve digitoxigenin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add the oxidizing agent (e.g., 1.1 to 1.5 equivalents of DMP) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude digitoxigenone (3-keto-digitoxigenin).

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Reduction of Digitoxigenone to this compound:

  • Materials: Digitoxigenone, a stereoselective reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄) or L-selectride®), and a suitable solvent (e.g., methanol (B129727) or tetrahydrofuran (B95107) - THF). The choice of reducing agent is crucial for achieving the desired 3α-hydroxyl configuration.

  • Procedure:

    • Dissolve the purified digitoxigenone in the chosen solvent.

    • Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.

    • Slowly add the reducing agent to the solution.

    • Stir the reaction mixture at the low temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting product will be a mixture of this compound (3α-hydroxy) and the starting digitoxigenin (3β-hydroxy).

    • Separate the epimers using column chromatography on silica gel to isolate pure this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

G Digitoxigenin Digitoxigenin Oxidation Oxidation Digitoxigenin->Oxidation DMP or PCC Digitoxigenone Digitoxigenone Oxidation->Digitoxigenone Reduction Reduction Digitoxigenone->Reduction NaBH4 or L-Selectride epi_Digitoxigenin This compound Reduction->epi_Digitoxigenin Purification Purification epi_Digitoxigenin->Purification Chromatography

Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. Inhibition of this pump leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, leading to an influx of calcium ions. This increase in intracellular calcium is responsible for the positive inotropic (increased contractility) effect of these compounds on cardiac muscle.

The following diagram depicts the generally accepted signaling pathway for cardenolides.

G cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Increase NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Increased Influx Cardenolide This compound Cardenolide->NaK_ATPase Inhibition Na_in->NaCa_Exchanger Altered Gradient Contraction Increased Cardiac Contractility Ca_in->Contraction SR Sarcoplasmic Reticulum SR->Ca_in Ca2+ Release

Signaling pathway of cardenolide-mediated inotropy.

Conclusion

This compound represents an important stereoisomer of digitoxigenin for structure-activity relationship studies of cardenolides. While a complete profile of its properties and biological activity is still emerging, the available information suggests that the C-3 epimerization significantly impacts its interaction with the Na+/K+-ATPase. Further research, including detailed biochemical and pharmacological studies, is necessary to fully elucidate the therapeutic potential and toxicological profile of this compound. The synthesis protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

The Enigmatic Presence of 3-epi-Digitoxigenin in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Digitoxigenin, a C-3 epimer of the well-known cardiac glycoside aglycone digitoxigenin (B1670572), represents a minor yet significant constituent within the complex phytochemical tapestry of certain medicinal plants. While its presence is not as pronounced as its 3β-hydroxy counterpart, its natural occurrence, particularly in species of the Digitalis genus, has been a subject of scientific inquiry. This technical guide provides an in-depth exploration of the natural occurrence of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing its biosynthetic relationship with its parent compound. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from plant secondary metabolites.

Natural Occurrence and Biosynthesis

The primary plant source in which the formation of this compound has been documented is Digitalis lanata (woolly foxglove)[1]. Studies utilizing shoot cultures of this species have demonstrated the biotransformation of exogenously supplied digitoxigenin into several metabolites, including this compound[1]. This conversion suggests the presence of endogenous enzyme systems within the plant capable of catalyzing the epimerization at the C-3 position of the steroid nucleus.

The biosynthesis of this compound is not a main branch of the well-established cardenolide biosynthetic pathway but rather appears to be a side reaction involving the modification of the primary aglycone, digitoxigenin. The general cardenolide pathway originates from cholesterol and proceeds through a series of pregnane (B1235032) intermediates. The direct precursor to this compound is digitoxigenin itself. The enzymatic transformation likely involves an oxidation-reduction mechanism at the C-3 position.

Biosynthetic Relationship of this compound Digitoxigenin Digitoxigenin 3-oxo-Digitoxigenin 3-oxo-Digitoxigenin (Intermediate) Digitoxigenin->3-oxo-Digitoxigenin Oxidation (Dehydrogenase) This compound This compound 3-oxo-Digitoxigenin->this compound Reduction (Reductase)

Biotransformation of Digitoxigenin to its 3-epimer.

Quantitative Data

To date, specific quantitative data on the natural concentration of this compound in whole Digitalis plants remains limited in publicly available literature. The majority of quantitative studies on Digitalis species focus on the more abundant and therapeutically established cardiac glycosides such as digoxin (B3395198) and digitoxin[2][3]. However, studies on the biotransformation of digitoxigenin in Digitalis lanata shoot cultures provide some insight into the potential yield of this compound under controlled conditions. The following table summarizes the key findings from such experiments.

Plant MaterialCompound AdministeredMetabolite FormedYield/ConcentrationReference
Digitalis lanata shoot culturesDigitoxigeninThis compoundFormation observed, specific yield not quantified[1]

Further research employing sensitive analytical techniques like HPLC-MS/MS is required to accurately quantify the natural levels of this compound in various tissues of Digitalis plants.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from a natural plant source is not extensively documented, a general workflow can be adapted from established methods for the extraction and purification of minor cardenolides from Digitalis species.

Extraction of Crude Cardenolides

This protocol is based on general methods for extracting cardiac glycosides from Digitalis lanata leaves[4].

Objective: To obtain a crude extract containing a mixture of cardenolides.

Materials:

  • Dried and powdered leaves of Digitalis lanata

  • Methanol (B129727) or Ethanol (B145695) (70-80% aqueous solution)

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh a known amount of dried, powdered Digitalis lanata leaf material.

  • For Soxhlet extraction, place the powdered material in a thimble and extract with 70% methanol for 6-8 hours.

  • For maceration, soak the plant material in 70% ethanol (1:10 w/v) for 24-48 hours with occasional shaking.

  • Filter the extract through filter paper to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification of this compound

This stage involves chromatographic techniques to separate the target compound from the complex mixture in the crude extract.

Objective: To isolate this compound from the crude cardenolide extract.

Materials:

  • Crude cardenolide extract

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate (B1210297), hexane (B92381) in various ratios)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column (optional, for final purification)

  • UV detector

Procedure:

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate:methanol gradient.

    • Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop with a suitable solvent system (e.g., chloroform:methanol 95:5), and visualize the spots under UV light or by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent).

    • Pool the fractions containing the compound with a similar polarity to digitoxigenin (as this compound is expected to have a similar polarity).

  • Preparative HPLC (for high purity):

    • The fractions containing the target compound can be further purified using a preparative HPLC system with a C18 column.

    • A mobile phase gradient of acetonitrile (B52724) and water is typically used for the separation of cardenolides.

    • Monitor the elution at a suitable wavelength (around 220 nm) and collect the peak corresponding to this compound.

Characterization of this compound

The identity and structure of the isolated compound must be confirmed using spectroscopic methods.

Objective: To confirm the structure of the isolated compound as this compound.

Materials:

  • Purified compound

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Deuterated solvents for NMR (e.g., CDCl3, DMSO-d6)

Procedure:

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the isolated compound using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The expected molecular weight of this compound is the same as digitoxigenin (C23H34O4, M.W. = 374.5 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Obtain 1H and 13C NMR spectra of the purified compound.

    • The key differentiating feature between digitoxigenin and this compound will be the chemical shift and coupling constants of the proton at the C-3 position. In digitoxigenin (3β-OH), the H-3 proton is axial, while in this compound (3α-OH), the H-3 proton is equatorial. This difference in stereochemistry leads to distinct NMR signals.

    • Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural elucidation and confirmation.

Experimental_Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Characterization Plant_Material Digitalis lanata Leaves (Dried, Powdered) Extraction_Step Soxhlet or Maceration (70% Methanol/Ethanol) Plant_Material->Extraction_Step Crude_Extract Crude Cardenolide Extract Extraction_Step->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Prep_HPLC Preparative HPLC (Optional) TLC_Monitoring->Prep_HPLC Purified_Compound Purified this compound Prep_HPLC->Purified_Compound Mass_Spectrometry Mass Spectrometry (MS) Purified_Compound->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR_Spectroscopy Structural_Confirmation Structural Confirmation Mass_Spectrometry->Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation

Workflow for the isolation and characterization of this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound, primarily identified through biotransformation studies in Digitalis lanata shoot cultures, opens avenues for further investigation into its biosynthesis, physiological role in the plant, and potential pharmacological activities. The lack of extensive quantitative data highlights a clear research gap that needs to be addressed to understand its prevalence in nature. The experimental protocols outlined in this guide, adapted from established methodologies for related compounds, provide a solid foundation for researchers aiming to isolate and characterize this minor cardenolide. Future research should focus on the development of sensitive and specific analytical methods for its quantification in various plant tissues and the elucidation of the specific enzymes responsible for its formation. A deeper understanding of this compound could unveil novel biological activities and contribute to the broader field of cardiac glycoside research and drug development.

References

The Biosynthesis of 3-epi-Digitoxigenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of 3-epi-digitoxigenin, a cardenolide of significant interest to researchers, scientists, and drug development professionals. Cardenolides, such as digitoxigenin (B1670572) and its derivatives, are naturally occurring steroids produced by plants like Digitalis lanata and are known for their applications in treating cardiac conditions. This document outlines the key enzymatic steps, intermediate compounds, and relevant experimental methodologies, presenting a comprehensive resource for the scientific community.

The Core Biosynthetic Pathway to Digitoxigenin

The biosynthesis of cardenolides originates from cholesterol. A series of enzymatic reactions modifies the cholesterol backbone to produce the core cardenolide structure. The initial and rate-limiting step is the cleavage of the cholesterol side chain, a reaction catalyzed by the cytochrome P450 sterol side-chain cleaving enzyme (P450scc), to yield pregnenolone (B344588).

From pregnenolone, the pathway to digitoxigenin, the direct precursor to this compound, involves several key enzymes. Notably, 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5β-reductase (P5βR) play crucial roles. 3β-HSD is a multifunctional enzyme capable of both oxidation and reduction reactions. It catalyzes the conversion of pregnenolone to progesterone. Subsequently, progesterone 5β-reductase stereospecifically reduces progesterone to 5β-pregnane-3,20-dione, a critical step in the formation of the 5β-cardenolide skeleton. While many enzymes in this pathway have been identified, research is ongoing to fully elucidate every step.

The Formation of this compound: An Epimerization Event

The conversion of digitoxigenin to its 3-epimer, this compound, involves a change in the stereochemistry of the hydroxyl group at the C-3 position from a β- to an α-configuration. While a specific "digitoxigenin 3-epimerase" has not been definitively isolated and characterized, evidence strongly suggests that this transformation is mediated by the versatile 3β-hydroxysteroid dehydrogenase (3β-HSD).

The proposed mechanism involves a two-step process:

  • Oxidation: 3β-HSD first oxidizes the 3β-hydroxyl group of digitoxigenin to form the intermediate, digitoxigenone (a 3-oxo-cardenolide).

  • Reduction: Subsequently, the same 3β-HSD enzyme, acting as a reductase, reduces the 3-keto group of digitoxigenone to a hydroxyl group. This reduction can result in the formation of both the 3β-hydroxy (digitoxigenin) and the 3α-hydroxy (this compound) epimers.

This dual functionality of 3β-HSD highlights its central role in diversifying the cardenolide profile within Digitalis species. Biotransformation studies utilizing Digitalis cell cultures have shown that when digitoxigenin is supplied as a substrate, this compound is among the metabolites produced, supporting this proposed pathway.

Quantitative Data Summary

Quantitative analysis of cardenolide biosynthesis is essential for understanding pathway dynamics and for metabolic engineering efforts. The following table summarizes key quantitative data found in the literature.

ParameterValueOrganism/EnzymeReference
3β-HSD (Oxidation) Km 90 - 640 µMDigitalis lanata[1]
3β-HSD (Reduction) Km 106 - 1725 µMDigitalis lanata[1]
Digitoxigenin Detection Limit (LC/MS/MS) 0.09 - 0.45 ng/mL-[2]
Linear Range for Digitoxigenin (LC/MS/MS) 0.8 - 500 ng/mL-[2]

Experimental Protocols

Cardenolide Extraction and HPLC Analysis

This protocol outlines a general method for the extraction and quantification of cardenolides from plant material, adapted from methodologies described in the literature.[2][3][4]

Objective: To extract and quantify digitoxigenin and this compound from Digitalis leaf tissue.

Materials:

  • Freeze-dried Digitalis leaf tissue

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC system with a C18 column and UV or MS detector

  • Digitoxigenin and this compound analytical standards

Procedure:

  • Extraction:

    • Grind freeze-dried leaf tissue to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol and vortex thoroughly.

    • Sonicate the sample for 15 minutes in a water bath.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the cardenolides with 5 mL of 80% methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of methanol for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increasing to 70% B over 20 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm or Mass Spectrometry (for higher specificity and sensitivity).

    • Quantification: Prepare a standard curve using analytical standards of digitoxigenin and this compound. Calculate the concentration in the samples by comparing peak areas to the standard curve.

Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity

This protocol describes a spectrophotometric assay to determine the activity of 3β-HSD, adapted from published methods.[5][6]

Objective: To measure the oxidative activity of 3β-HSD in a plant protein extract.

Principle: The activity of 3β-HSD is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Plant tissue (e.g., Digitalis leaves)

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA, 1 mM DTT, and 10% glycerol)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • Substrate: Pregnenolone (or digitoxigenin) dissolved in a small amount of DMSO.

  • Cofactor: NAD+

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Protein Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • Assay buffer

      • NAD+ (final concentration of 1 mM)

      • Plant protein extract (e.g., 50-100 µg of total protein)

    • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the substrate (e.g., pregnenolone to a final concentration of 100 µM).

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • Express the enzyme activity as nmol of NADH formed per minute per mg of protein.

Visualizing the Pathway and Workflow

To further clarify the biosynthetic process and experimental procedures, the following diagrams have been generated using Graphviz.

biosynthesis_pathway cluster_main Biosynthesis of this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD (Oxidation) Pregnanedione 5β-Pregnane-3,20-dione Progesterone->Pregnanedione P5βR Digitoxigenin Digitoxigenin Pregnanedione->Digitoxigenin Multiple Steps Digitoxigenone Digitoxigenone (3-oxo-digitoxigenin) Digitoxigenin->Digitoxigenone 3β-HSD (Oxidation) EpiDigitoxigenin This compound Digitoxigenone->EpiDigitoxigenin 3β-HSD (Reduction)

Caption: Proposed biosynthetic pathway of this compound from cholesterol.

experimental_workflow cluster_workflow Experimental Workflow for Cardenolide Analysis PlantMaterial 1. Plant Material (Digitalis leaves) Extraction 2. Extraction (80% Methanol) PlantMaterial->Extraction Cleanup 3. SPE Cleanup (C18 Cartridge) Extraction->Cleanup Analysis 4. HPLC-MS/MS Analysis Cleanup->Analysis Quantification 5. Quantification (Standard Curve) Analysis->Quantification

Caption: A typical experimental workflow for the analysis of cardenolides.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Digitoxigenin is a C-3 epimer of digitoxigenin, a naturally occurring cardenolide and the aglycone of the cardiac glycoside digitoxin. The stereochemistry at the C-3 position of the steroid nucleus is a critical determinant of the biological activity of cardenolides. Understanding the precise chemical structure and stereochemical nuances of this compound is therefore essential for researchers in medicinal chemistry and drug development exploring the structure-activity relationships of cardiac glycosides and their potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic characterization of this compound.

Chemical Structure and Stereochemistry

Digitoxigenin possesses a 3β-hydroxyl group, meaning the hydroxyl group at the third carbon atom of the steroid A-ring is oriented above the plane of the ring. In contrast, this compound features a 3α-hydroxyl group, which is oriented below the plane of the ring. This inversion of stereochemistry at a single chiral center has significant implications for the molecule's three-dimensional shape and its interaction with biological targets.

The systematic IUPAC name for this compound is (3α,5β)-3,14-dihydroxy-card-20(22)-enolide. The core structure consists of a steroid nucleus with cis-fused A/B and C/D rings, a characteristic feature of cardenolides. A hydroxyl group is located at the C-14 position, and an unsaturated butyrolactone ring is attached at the C-17 position.

The stereochemical difference between Digitoxigenin and its 3-epimer is visualized in the diagram below.

Stereochemical difference at the C-3 position.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from Digitoxigenin: oxidation of the 3β-hydroxyl group to a ketone, followed by stereoselective reduction to the 3α-hydroxyl group.

G Synthetic Pathway to this compound Digitoxigenin Digitoxigenin (3β-OH) Digitoxigenone Digitoxigenone (C-3 ketone) Digitoxigenin->Digitoxigenone Oxidation epi_Digitoxigenin This compound (3α-OH) Digitoxigenone->epi_Digitoxigenin Stereoselective Reduction

General synthetic workflow for this compound.
Experimental Protocol: Reduction of Digitoxigenone to this compound[1]

This protocol details the stereoselective reduction of digitoxigenone to yield this compound.

Materials:

Procedure:

  • Dissolve 1 g of digitoxigenone in a mixture of 40 mL of dioxane and 10 mL of water.

  • Cool the solution to 5 °C.

  • Prepare a solution of 365 mg of NaBH₄ in 37.5 mL of 80% aqueous dioxane (30 mL dioxane and 7.5 mL H₂O).

  • Add the NaBH₄ solution to the digitoxigenone solution and stir for 30 minutes at 5 °C.

  • Neutralize the reaction by adding 30 mL of a 5% acetic acid solution, adjusting the pH to 5. The color of the reaction mixture will change from yellow to white.

  • To halt the reaction and prevent the formation of byproducts, immediately remove the dioxane under vacuum.

  • Extract the remaining aqueous residue five times with 30 mL portions of a chloroform/ethanol mixture (3:1 v/v).

  • Combine the organic layers and wash them three times with 30 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent to dryness to obtain the crude product.

  • The product, 3α-digitoxigenin (this compound), can be further purified by recrystallization.

Yield: 94%[1]

Quantitative Data and Spectroscopic Characterization

The structural differences between Digitoxigenin and this compound are reflected in their spectroscopic data. While comprehensive data for this compound is limited in the literature, the following table summarizes key available information.

PropertyDigitoxigenin (3β-OH)This compound (3α-OH)
CAS Number 143-62-4545-52-8[1]
Molecular Formula C₂₃H₃₄O₄C₂₃H₃₄O₄[1]
Molecular Weight 374.51 g/mol 374.51 g/mol [1]
Melting Point 253 °C266.4-269.5 °C[1]
Optical Rotation [α]D²⁰ +19.1° (c=1.3, MeOH)[α]D³⁰ +5.7° (c=0.35, MeOH)[1]
¹H NMR (400 MHz, DMSO-d₆) Not fully reported in the searched literature.δ 0.77 (s, 3H, H-18), 0.85 (s, 3H, H-19), 3.36-3.41 (m, 1H, H-3), 5.90 (s, 1H, H-22)[1]
IR (cm⁻¹) Not fully reported in the searched literature.3419-3507 (OH), 1733 (C=O), 1632 (C=C)[1]
Binding Affinity (pIC₅₀) for Na⁺/K⁺-ATPase 7.26.0

Note on NMR Data: The provided ¹H NMR data for this compound highlights key proton signals. A complete assignment of all proton and carbon signals would require further experimental work. The upfield shift of the H-3 proton in the 3α-epimer compared to the 3β-epimer is a characteristic feature observed in steroid chemistry.

Conclusion

This compound represents a synthetically accessible epimer of the naturally occurring digitoxigenin. The inversion of stereochemistry at the C-3 position significantly alters its physical properties, such as melting point and optical rotation, and has a discernible impact on its biological activity, as evidenced by its reduced binding affinity for the Na⁺/K⁺-ATPase. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers investigating the structure-activity relationships of cardenolides and for the design and synthesis of novel analogs with potentially improved therapeutic profiles. Further characterization, particularly comprehensive 1D and 2D NMR studies, would be beneficial for a more complete understanding of the conformational and electronic properties of this important molecule.

References

The Enigmatic Interaction: A Technical Guide to the Mechanism of Action of 3-epi-Digitoxigenin on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 3-epi-digitoxigenin, a stereoisomer of the cardiac aglycone digitoxigenin (B1670572), on the Na+/K+-ATPase. While cardiac glycosides are well-established inhibitors of this ion pump, the specific activity of epimers and analogues is critical for understanding structure-activity relationships (SAR) and guiding future drug design. This document synthesizes the known principles of cardiac glycoside interaction with Na+/K+-ATPase, details the profound impact of C3 stereochemistry on inhibitory activity, presents relevant quantitative data for analogous compounds, outlines a standard experimental protocol for assessing inhibition, and provides visual diagrams of the core signaling pathway and experimental workflow.

Introduction: The Na+/K+-ATPase and Cardiac Glycosides

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process powered by the hydrolysis of ATP. This function is fundamental to maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.

Cardiac glycosides, a class of naturally derived steroid-like compounds, are potent and specific inhibitors of the Na+/K+-ATPase. By binding to the enzyme, they disrupt this ion transport, leading to a cascade of events that culminates in an increased force of heart muscle contraction (positive inotropy). This has made them mainstays in the treatment of congestive heart failure and certain cardiac arrhythmias for centuries. The prototypical aglycone (the steroid core without attached sugars) is digitoxigenin. This guide focuses on its C3 epimer, this compound, to explore the structural nuances that govern this critical drug-target interaction.

Core Mechanism of Action: Inhibition of the E2-P State

Cardiac glycosides, including digitoxigenin and its analogues, exert their effect by binding to a specific conformation of the Na+/K+-ATPase. The enzyme cycles through several states during its pumping action; cardiac glycosides have the highest affinity for the phosphorylated E2-P state, binding to a pocket on the extracellular side of the enzyme's α-subunit.[1]

This binding event stabilizes the enzyme in the E2-P conformation, effectively locking it and preventing the dephosphorylation and conformational changes necessary to release K+ ions into the cell and complete the pump cycle. The consequences of this inhibition are profound:

  • Increased Intracellular Sodium: With the pump inhibited, intracellular Na+ concentration rises.

  • Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ reduces the electrochemical gradient that normally drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell. This leads to a decrease in Ca2+ efflux and, in some cases, a reversal of the exchanger, bringing more Ca2+ into the cell.

  • Increased Intracellular Calcium: The resulting elevation in cytosolic Ca2+ concentration enhances the amount of calcium available for uptake into the sarcoplasmic reticulum.

  • Enhanced Cardiac Contractility: During subsequent action potentials, a larger bolus of Ca2+ is released from the sarcoplasmic reticulum, leading to a stronger interaction between actin and myosin filaments and thus a more forceful contraction of the cardiac muscle.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NKA Na+/K+-ATPase (E2-P) Na_in [Na+]i NKA->Na_in Transport Blocked NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i NCX->Ca_in Ca2+ Efflux Decreased CG This compound CG->NKA Binds & Inhibits Na_in->NCX Gradient Reduced Contractility Myocardial Contractility Ca_in->Contractility Increases SAR_Diagram cluster_receptor Na+/K+-ATPase Binding Pocket struct1 Digitoxigenin (3β-OH) - Favorable Orientation Pocket Receptor Site struct1->Pocket Optimal Fit (H-Bonding) struct2 This compound (3α-OH) - Unfavorable Orientation struct2->Pocket Steric Clash (Poor Fit) Potency High Inhibitory Potency Pocket->Potency NoPotency Low / No Inhibitory Potency Experimental_Workflow start Start prep Prepare Reagents & Dilutions (Buffer, ATP, Inhibitors, Enzyme) start->prep setup Set up 96-Well Plate (Total Activity, Blank, Test Compound) prep->setup add_enzyme Add Na+/K+-ATPase Enzyme setup->add_enzyme preincubate Pre-incubate at 37°C (10 min) add_enzyme->preincubate initiate Initiate Reaction (Add ATP) preincubate->initiate incubate Incubate at 37°C (20-30 min) initiate->incubate terminate Terminate Reaction & Develop Color (Add Malachite Green Reagent) incubate->terminate read Read Absorbance (~660 nm) terminate->read analyze Data Analysis (% Inhibition, IC50 Calculation) read->analyze end End analyze->end

References

In-Depth Technical Guide: Biological Activity of 3-epi-Digitoxigenin Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 3-epi-digitoxigenin and its epimers, with a focus on their cytotoxic effects against cancer cells. The document details their primary mechanism of action, presents quantitative data on their activity, outlines key experimental protocols, and visualizes relevant signaling pathways and workflows.

Core Concepts: Stereochemistry and Biological Activity

Digitoxigenin (B1670572), a potent cardiac glycoside, and its analogs have garnered significant interest for their potential as anticancer agents. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion homeostasis. The stereochemistry at the C3 position of the steroid core plays a crucial role in the biological activity of these compounds. The natural configuration is 3β, and alterations to this position, such as epimerization to the 3α configuration (as in this compound), can significantly impact the molecule's efficacy. Generally, 3β-isomers exhibit greater potency compared to their 3α-counterparts.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the available quantitative data on the cytotoxic and inhibitory activities of digitoxigenin and its analogs, highlighting the influence of stereochemistry where data is available.

Table 1: Comparative Cytotoxicity (IC50) of Digitoxigenin and Analogs in Human Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (nM)Reference
Digitoxin (B75463)K-562Chronic Myelogenous Leukemia6.4[1]
DigitoxinMCF-7Breast Adenocarcinoma3-33[2]
DigitoxinTK-10Renal Adenocarcinoma3-33[2]
DigitoxigeninVariousVariousGenerally higher than glycosides[1][3]
Digitoxigenin-α-L-rhamno-pyranosideHeLaCervical Cancer35.2 ± 1.6[4]
Digitoxigenin-α-L-amiceto-pyranosideHeLaCervical Cancer38.7 ± 1.3[4]
3β-N-glycosides of DigitoxigeninVariousVariousHigher potency than 3α-N-glycoside analogs[5]

Table 2: Inhibition of Na+/K+-ATPase Activity

CompoundEnzyme SourceKi (nM)Reference
DigitoxinShark Na+/K+-ATPase167[6]
DigitoxigeninShark Na+/K+-ATPase176[6]
GitaloxigeninGuinea-pig heart Na+/K+-ATPaseMore potent than Digitoxigenin[7]
DigoxigeninGuinea-pig heart Na+/K+-ATPaseLess potent than Digitoxigenin[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound epimers are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.[8]

    • Compound Treatment: Treat cells with various concentrations of the digitoxigenin epimers and a vehicle control. Incubate for 24, 48, or 72 hours.[2][8]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[8][10]

    • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[2]

Na+/K+-ATPase Inhibition Assay

This assay measures the inhibitory effect of the compounds on the activity of the Na+/K+-ATPase enzyme.

  • Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. Inhibition of the enzyme results in a decrease in Pi liberation.

  • Protocol:

    • Enzyme Preparation: Use purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex or shark rectal glands).[6][11]

    • Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl₂, ATP, and a buffer (e.g., Tris-HCl).

    • Inhibition: Pre-incubate the enzyme with various concentrations of the digitoxigenin epimers for a specified time.

    • Enzyme Reaction: Initiate the reaction by adding ATP.

    • Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.

    • Data Analysis: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) or the inhibition constant (Ki).[6]

Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) can only enter cells with compromised membranes (late apoptotic and necrotic cells).[8][12]

  • Protocol:

    • Cell Treatment: Treat cells with the digitoxigenin epimers for the desired time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[8]

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[8]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.[12]

This method detects the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: Caspase-3 is activated through proteolytic cleavage of its inactive pro-enzyme (procaspase-3, ~35 kDa) into active subunits (p17 and p12). These cleaved fragments can be detected by Western blotting using specific antibodies.[13][14]

  • Protocol:

    • Protein Extraction: Lyse the treated and control cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for cleaved caspase-3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using a chemiluminescent substrate. The appearance of the cleaved caspase-3 fragments indicates apoptosis induction.

Mandatory Visualization

Signaling Pathway of Na+/K+-ATPase Inhibition

Na_K_ATPase_Inhibition Digitoxigenin Digitoxigenin Epimer NKA Na+/K+-ATPase Digitoxigenin->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (NCX) (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in ROS ↑ ROS Ca_in->ROS Mitochondria Mitochondrial Dysfunction Ca_in->Mitochondria Apoptosis Apoptosis ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Signaling cascade initiated by Na+/K+-ATPase inhibition.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture CompoundPrep 2. Compound Dilution CellCulture->CompoundPrep CellSeeding 3. Seed Cells in 96-well Plate CompoundPrep->CellSeeding Treatment 4. Add Compounds to Cells CellSeeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation MTT_add 6. Add MTT Reagent Incubation->MTT_add Formazan 7. Solubilize Formazan MTT_add->Formazan Absorbance 8. Measure Absorbance Formazan->Absorbance Calculation 9. Calculate % Viability Absorbance->Calculation IC50 10. Determine IC50 Calculation->IC50

Caption: Workflow for determining IC50 using the MTT assay.

Logical Relationship for Apoptosis Detection

Apoptosis_Detection cluster_flow Flow Cytometry cluster_wb Western Blot TreatedCells Cells Treated with Digitoxigenin Epimer AnnexinPI Annexin V/PI Staining TreatedCells->AnnexinPI Lysis Protein Extraction TreatedCells->Lysis FACS Analysis AnnexinPI->FACS Populations Quantify Apoptotic & Necrotic Populations FACS->Populations WB SDS-PAGE & Blotting Lysis->WB CleavedCaspase Detect Cleaved Caspase-3 WB->CleavedCaspase

Caption: Methods for confirming apoptosis induction.

References

The Historical Unveiling of 3-epi-Digitoxigenin: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Digitoxigenin, a stereoisomer of the well-known cardiac glycoside aglycone, digitoxigenin (B1670572), represents a fascinating case study in the realms of natural product chemistry, biotransformation, and synthetic organic chemistry. While digitoxigenin has been a subject of intense scientific scrutiny for centuries due to its profound physiological effects, the history of its 3-epimer is more recent and nuanced. This technical guide provides an in-depth exploration of the historical discovery, synthesis, and characterization of this compound, offering detailed experimental protocols and quantitative data for the scientific community.

The Emergence of this compound: A Tale of Biotransformation

The initial discovery of this compound did not arise from direct isolation from a natural source, but rather through the study of the metabolic fate of its parent compound, digitoxigenin. Pioneering work in the late 20th century on the biotransformation of cardiac glycosides by plant cell cultures revealed the existence of this epimer.

A key study by Theurer, Kreis, and Reinhard in 1998, utilizing shoot cultures of Digitalis lanata, demonstrated that digitoxigenin was converted into both digitoxigenin-3-one and this compound. This finding was significant as it suggested a metabolic pathway involving the oxidation of the 3β-hydroxyl group to a ketone, followed by a stereoselective reduction to the 3α-hydroxyl group, yielding the epi-form.

Earlier research in 1982 by Gault and his team had also hinted at this metabolic route in humans. They identified glucuronides of 3-epidigoxigenin as major polar metabolites of digoxigenin, a closely related cardiac glycoside.[1] Their findings supported a pathway proceeding from the 3β-hydroxy group through a 3-keto intermediate to the 3-epi configuration.

Experimental Protocol: Biotransformation of Digitoxigenin in Digitalis lanata Shoot Cultures

The following protocol is based on the methodologies described in the foundational biotransformation studies.

1. Plant Material and Culture Conditions:

  • Shoot cultures of Digitalis lanata are established and maintained on a solid Linsmaier and Skoog (LS) medium supplemented with growth regulators.

  • For biotransformation experiments, suspension cultures are initiated by transferring callus tissue to liquid LS medium.

  • Cultures are maintained in an incubator on a gyratory shaker at a constant temperature and light cycle.

2. Substrate Feeding:

  • A sterile-filtered solution of digitoxigenin in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) is added to the suspension cultures during the exponential growth phase.

  • The final concentration of digitoxigenin in the culture medium is typically in the micromolar range.

3. Incubation and Sampling:

  • The cultures are incubated for a specified period, with samples of both the cells and the culture medium being collected at various time points.

4. Extraction and Analysis:

  • The collected cells and medium are separated by filtration.

  • The medium is extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.

  • The cells are homogenized and extracted with a suitable solvent system.

  • The extracts are concentrated under reduced pressure.

  • The presence of digitoxigenin and its metabolites is analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

5. Isolation and Characterization:

  • Metabolites of interest, including this compound, are isolated from the crude extracts using preparative HPLC.

  • The structure of the isolated compounds is confirmed by spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The Chemical Synthesis of this compound and its Derivatives

The chemical synthesis of this compound and its derivatives has been crucial for confirming its structure and for enabling more detailed biological evaluation. A notable contribution in this area was made by Gobbini and colleagues in 1998, who reported the synthesis of 2-hydroxy derivatives of both digitoxigenin and 3-epidigitoxigenin.[2] This work implicitly describes a synthetic pathway to this compound itself, starting from digitoxigenin.

The general synthetic strategy involves the following key steps:

  • Oxidation of the 3β-hydroxyl group: Digitoxigenin is oxidized to digitoxigenone (the 3-keto derivative) using a suitable oxidizing agent.

  • Stereoselective reduction of the 3-keto group: The crucial step is the stereoselective reduction of the ketone to the 3α-hydroxyl group. This is typically achieved using a bulky reducing agent that favors axial attack on the steroid nucleus.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the chemical synthesis of this compound from digitoxigenin.

Step 1: Oxidation of Digitoxigenin to Digitoxigenone

  • Materials: Digitoxigenin, pyridinium (B92312) chlorochromate (PCC), anhydrous dichloromethane, silica (B1680970) gel.

  • Procedure:

    • Digitoxigenin is dissolved in anhydrous dichloromethane.

    • PCC is added in excess, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure to yield crude digitoxigenone.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Stereoselective Reduction of Digitoxigenone to this compound

  • Materials: Digitoxigenone, a stereoselective reducing agent (e.g., L-Selectride® or K-Selectride®), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Digitoxigenone is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • A solution of the reducing agent is added dropwise to the cooled solution.

    • The reaction is stirred at low temperature for a specified time and then quenched by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

    • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

    • The combined organic extracts are washed, dried, and concentrated.

    • The resulting this compound is purified by column chromatography or recrystallization.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₃H₃₄O₄
Molecular Weight374.5 g/mol
Melting PointData not readily available
Optical RotationData not readily available

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR Characteristic shifts for the steroid backbone protons, with a distinct signal for the axial 3β-proton, shifted upfield compared to the equatorial 3α-proton in digitoxigenin.
¹³C NMR Unique chemical shifts for the carbon atoms of the steroid nucleus, particularly C-3, which is diagnostic for the epimeric configuration.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

The biological activity of this compound is of significant interest, particularly in comparison to its potent 3β-epimer. The primary molecular target of digitoxigenin and other cardiac glycosides is the Na+/K+-ATPase, an ion pump crucial for maintaining cellular electrochemical gradients. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an influx of calcium and increased cardiac contractility.

While detailed studies on the specific signaling pathways of this compound are limited, it is known that the stereochemistry at the C-3 position can significantly influence the binding affinity to the Na+/K+-ATPase. The work by Gobbini et al. demonstrated that 2-hydroxy derivatives of 3-epidigitoxigenin exhibited lower binding affinities for the digitalis receptor on Na+/K+-ATPase compared to the parent compounds.[2] This suggests that this compound itself likely has a lower affinity for the Na+/K+-ATPase than digitoxigenin.

The downstream signaling events triggered by Na+/K+-ATPase inhibition, such as the activation of Src kinase and the ERK pathway, are well-documented for digitoxigenin. It is plausible that this compound, if it retains some affinity for the Na+/K+-ATPase, could modulate these pathways, albeit to a lesser extent than its 3β-counterpart.

Experimental Workflow: Investigating Na+/K+-ATPase Inhibition

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme Isolate Na+/K+-ATPase (e.g., from porcine kidney) incubation Incubate enzyme with varying concentrations of this compound enzyme->incubation compound Prepare solutions of This compound compound->incubation reaction Initiate ATPase reaction (add ATP) incubation->reaction stop Stop reaction reaction->stop measure Measure inorganic phosphate (Pi) released stop->measure calculate Calculate % inhibition measure->calculate plot Plot % inhibition vs. log[concentration] calculate->plot ic50 Determine IC50 value plot->ic50

Signaling Pathway: Putative Downstream Effects of this compound

G epi_dtg This compound nka Na+/K+-ATPase epi_dtg->nka Inhibition (putative) na_ca Na+/Ca2+ Exchanger nka->na_ca Modulation src Src Kinase nka->src Activation ca_in ↑ Intracellular Ca2+ na_ca->ca_in cellular_effects Cellular Effects (e.g., altered contractility, proliferation, apoptosis) ca_in->cellular_effects erk ERK Pathway src->erk erk->cellular_effects

Conclusion

The historical discovery of this compound is a testament to the power of biotransformation studies in uncovering novel natural product derivatives. Initially identified as a metabolite of digitoxigenin, its chemical synthesis has since been established, allowing for a more thorough investigation of its chemical and biological properties. While it appears to be a less potent inhibitor of the Na+/K+-ATPase compared to its parent compound, further research is warranted to fully elucidate its unique biological activity and potential therapeutic applications. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers continuing to explore the fascinating world of cardiac glycosides and their epimers.

References

physicochemical characteristics of 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 3-epi-Digitoxigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cardenolide, a class of naturally occurring steroids known for their potent effects on cardiac tissue. As the 3α-hydroxy epimer of digitoxigenin (B1670572), its stereochemistry plays a crucial role in its biological activity and physicochemical properties. Digitoxigenin and its glycosides have been extensively studied for their therapeutic applications in treating heart conditions and, more recently, for their potential as anticancer agents. Understanding the nuanced differences between epimers like this compound is critical for the rational design of novel therapeutics with improved efficacy and safety profiles.

This technical guide provides a comprehensive overview of the known , with comparative data for its parent compound, digitoxigenin. It includes detailed experimental protocols for its synthesis and characterization, as well as visualizations of its primary mechanism of action and a typical experimental workflow.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. However, key identifiers and some predicted properties have been reported. For a comprehensive understanding, these are presented alongside the well-documented properties of its epimer, digitoxigenin.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 545-52-8[1][2]
Molecular Formula C₂₃H₃₄O₄[2][3]
Molecular Weight 374.51 g/mol [3]
Purity >98%[3]
Predicted AlogP 3.60[2]
Topological Polar Surface Area 66.76 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]

Table 2: Physicochemical Properties of Digitoxigenin (for comparison)

PropertyValueSource
CAS Number 143-62-4[4]
Molecular Formula C₂₃H₃₄O₄[5]
Molecular Weight 374.51 g/mol [5]
Melting Point 253-255 °C (decomposes)[4]
Solubility Soluble in ethanol (B145695), chloroform, and acetone; slightly soluble in ethyl acetate (B1210297); very slightly soluble in water and ether.[6]
Appearance Columnar crystals[6]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely be similar to that of digitoxigenin, characterized by sequential loss of water molecules from the steroid nucleus.

Table 3: Characteristic Mass Spectrometry Fragments for Digitoxigenin

m/zInterpretation
375.2531[M+H]⁺
357.2426[M+H - H₂O]⁺
339.2320[M+H - 2H₂O]⁺
[Source:[7]]
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the epimeric configuration at the C-3 position. The chemical shift and coupling constants of the H-3 proton would be distinct for the α (epi) and β configurations. In the ¹³C NMR spectrum, the chemical shift of C-3 would also differ between the two epimers. While specific spectra for this compound are not available, a certificate of analysis for a commercial sample notes that the NMR data is "consistent with structure"[3].

Experimental Protocols

Synthesis of this compound via Epimerization

The synthesis of this compound can be achieved through the epimerization of the more common digitoxigenin. This typically involves an oxidation-reduction sequence.

Objective: To convert the 3β-hydroxyl group of digitoxigenin to a 3α-hydroxyl group.

Materials:

  • Digitoxigenin

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM) or other appropriate solvent

  • Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent

  • Methanol (MeOH) or ethanol (EtOH)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Oxidation of Digitoxigenin:

    • Dissolve digitoxigenin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add PCC in one portion to the stirred solution.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-keto-digitoxigenin.

  • Reduction of 3-keto-digitoxigenin:

    • Dissolve the crude 3-keto-digitoxigenin in MeOH or EtOH.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NaBH₄ to the stirred solution. The choice of reducing agent can influence the stereoselectivity of the reduction. Bulky reducing agents may favor the formation of the axial (α) alcohol.

    • Allow the reaction to warm to room temperature and stir until the ketone is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl).

    • Remove the organic solvent under reduced pressure.

  • Purification:

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting mixture of 3α- and 3β-hydroxy epimers by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate this compound.

  • Characterization:

    • Confirm the structure and purity of the isolated this compound using HPLC, mass spectrometry, and ¹H and ¹³C NMR spectroscopy.

Characterization Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, can be used to assess the purity of this compound and to separate it from digitoxigenin and other related compounds.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern of cardiac glycosides. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and confirm the stereochemistry.

Mechanism of Action and Signaling Pathways

The primary molecular target of cardiac glycosides, including this compound, is the Na⁺/K⁺-ATPase, an enzyme embedded in the cell membrane of most animal cells.

Inhibition of the Na⁺/K⁺-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient across the cell membrane leads to a decrease in calcium efflux and a subsequent increase in intracellular calcium concentration. In cardiac myocytes, this elevated intracellular calcium enhances the force of contraction, which is the basis for the cardiotonic effects of these compounds.

Studies on derivatives of 3-epidigitoxigenin have shown that they retain the ability to bind to and inhibit the Na⁺/K⁺-ATPase, although with a lower affinity compared to their 3β-hydroxy counterparts[3]. This suggests that the stereochemistry at the C-3 position influences the binding affinity to the receptor.

NaK_ATPase_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na⁺/K⁺-ATPase Na_ion Na⁺ NaK_ATPase->Na_ion Reduced Efflux NCX Na⁺/Ca²⁺ Exchanger Ca_ion Ca²⁺ NCX->Ca_ion Reduced Efflux CardiacGlycoside This compound CardiacGlycoside->NaK_ATPase Inhibits Na_ion->NCX Alters Gradient Contraction Increased Contractility Ca_ion->Contraction Leads to

Na⁺/K⁺-ATPase Inhibition Pathway

Experimental Workflow

The following diagram illustrates a general workflow for the isolation, purification, and characterization of a cardiac glycoside like this compound.

Workflow cluster_Characterization Structural Characterization Start Natural Source or Synthetic Mixture Extraction Extraction / Work-up Start->Extraction Chromatography Column Chromatography Extraction->Chromatography Fractions Collect Fractions Chromatography->Fractions TLC TLC Analysis Fractions->TLC TLC->Chromatography Pool Fractions PureCompound Pure this compound TLC->PureCompound Identified HPLC HPLC (Purity) PureCompound->HPLC MS Mass Spectrometry (MS) PureCompound->MS NMR NMR (¹H, ¹³C, 2D) PureCompound->NMR

Isolation and Characterization Workflow

Conclusion

This compound represents an important analogue in the study of cardiac glycosides. While its physicochemical properties are not as extensively documented as those of digitoxigenin, its distinct stereochemistry offers a valuable tool for structure-activity relationship studies. The provided protocols and workflows serve as a guide for researchers aiming to synthesize, isolate, and characterize this and similar compounds. Further investigation into the specific physicochemical properties, such as solubility and melting point, as well as a more detailed exploration of its downstream signaling effects, will be crucial for fully understanding its therapeutic potential and for the development of novel drugs based on the cardenolide scaffold.

References

3-epi-Digitoxigenin: An In-depth Technical Guide on its Emergence as a Metabolite of Digitoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxin (B75463), a cardiac glycoside long utilized in the management of heart failure and certain cardiac arrhythmias, undergoes extensive metabolism in the body, leading to the formation of a variety of metabolites. While the primary metabolic pathways involving hydrolysis and conjugation have been well-documented, the stereoselective transformation of its aglycone, digitoxigenin (B1670572), into its 3-epimer, 3-epi-digitoxigenin, represents a nuanced and significant aspect of its biotransformation. This technical guide provides a comprehensive overview of this compound as a metabolite of digitoxin, detailing its metabolic formation, the enzymes involved, its physiological effects, and the analytical methodologies for its detection and quantification.

Metabolic Pathway of this compound Formation

The biotransformation of digitoxin to this compound is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the hydrolysis of the tris-digitoxose sugar moiety from digitoxin, yielding the aglycone, digitoxigenin. This deglycosylation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4.

Following the formation of digitoxigenin, the key epimerization at the C-3 position is believed to occur through a two-step enzymatic process:

  • Oxidation: The 3β-hydroxyl group of digitoxigenin is oxidized to a ketone, forming the intermediate 3-keto-digitoxigenin. This reaction is likely catalyzed by a member of the 3β-hydroxysteroid dehydrogenase (3β-HSD) family of enzymes. These NAD+-dependent enzymes are crucial in the metabolism of various steroids.[1][2]

  • Stereoselective Reduction: The 3-keto-digitoxigenin intermediate then undergoes a stereoselective reduction to a 3α-hydroxyl group, resulting in the formation of this compound. The specific human enzymes responsible for this stereospecific reduction have not been definitively identified but are likely members of the aldo-keto reductase or short-chain dehydrogenase/reductase superfamilies.

Finally, this compound can undergo conjugation, primarily glucuronidation, to form more water-soluble compounds that are readily excreted. Glucuronides of 3-epidigoxigenin have been identified as major polar metabolites of digoxigenin (B1670575) in humans, suggesting a similar fate for this compound.[1][3]

Digitoxin_Metabolism Digitoxin Digitoxin Digitoxigenin Digitoxigenin (3β-hydroxy) Digitoxin->Digitoxigenin Hydrolysis (CYP3A4) Keto_Intermediate 3-keto-Digitoxigenin Digitoxigenin->Keto_Intermediate Oxidation (3β-HSD) Epi_Digitoxigenin This compound (3α-hydroxy) Keto_Intermediate->Epi_Digitoxigenin Stereoselective Reduction Conjugated_Metabolite Conjugated This compound (e.g., Glucuronide) Epi_Digitoxigenin->Conjugated_Metabolite Conjugation (UGT)

Metabolic pathway of digitoxin to this compound.

Quantitative Data

Currently, there is a lack of direct quantitative data in humans on the specific conversion rates of digitoxin to this compound. However, studies on the related compound, digoxigenin, have shown that glucuronides of 3-epidigoxigenin are major polar metabolites found in serum and urine.[1] This suggests that the epimerization pathway can be a significant route of metabolism for cardiac glycoside aglycones.

ParameterValueSpecies/SystemReference
3-epidigoxigenin glucuronides Identified as major polar metabolitesHuman[1]
Digitoxin Hydrolysis Primary metabolic routeHuman[4]
3β-HSD Activity Catalyzes oxidation of steroid 3β-hydroxyl groupsHuman, various[2]

Physiological Effects and Signaling Pathways

The primary pharmacological target of digitoxin and its metabolites is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes. Inhibition of this pump in cardiac myocytes leads to an increase in intracellular calcium concentration, resulting in a positive inotropic effect (increased force of contraction).

While the inotropic activity of this compound has not been extensively quantified, it is expected to retain some activity, as the core steroid structure and the lactone ring, which are critical for Na+/K+-ATPase binding, remain intact. However, the change in stereochemistry at the C-3 position may alter its binding affinity and potency compared to digitoxigenin.

Recent research has also highlighted the role of cardiac glycosides in modulating various signaling pathways, particularly in the context of cancer therapy. Digitoxin has been shown to affect pathways such as:

  • Src Kinase Signaling: Activation of the Na+/K+-ATPase-Src receptor complex can trigger downstream signaling cascades.

  • PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, can be modulated by cardiac glycosides.

  • NF-κB Signaling: Digitoxin has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.

The specific effects of this compound on these and other signaling pathways are yet to be fully elucidated and represent an important area for future research.

Signaling_Pathways cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Src_Kinase Src Kinase NaK_ATPase->Src_Kinase Modulation 3_epi_Digitoxigenin This compound 3_epi_Digitoxigenin->NaK_ATPase Inhibition NF_kappaB NF-κB Pathway 3_epi_Digitoxigenin->NF_kappaB Inhibition PI3K_Akt PI3K/Akt Pathway Src_Kinase->PI3K_Akt Activation Cellular_Effects Cellular Effects (e.g., Cytotoxicity, Altered Gene Expression) PI3K_Akt->Cellular_Effects NF_kappaB->Cellular_Effects

Potential signaling pathways modulated by this compound.

Experimental Protocols

Identification and Quantification of this compound using LC-MS/MS

This protocol outlines a general approach for the sensitive and specific detection of this compound in biological matrices like plasma or urine.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 1 mL of the biological sample (e.g., plasma, urine) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined through infusion experiments.

LCMSMS_Workflow Sample Biological Sample (Plasma/Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE LC Liquid Chromatography (LC) Separation SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Workflow for LC-MS/MS analysis of this compound.
In Vitro Metabolism Studies with Human Liver Microsomes

This protocol can be used to investigate the enzymatic formation of this compound.

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), digitoxigenin (e.g., 10 µM), and an NADPH-generating system in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of 3-keto-digitoxigenin and this compound using the LC-MS/MS method described above.

Conclusion

This compound is an emerging metabolite of digitoxin, formed through the epimerization of the aglycone, digitoxigenin. While direct quantitative data in humans is still limited, the enzymatic machinery for its formation exists, and its presence is strongly suggested by studies on the related compound, digoxin. The pharmacological profile of this compound, particularly its interaction with Na+/K+-ATPase and its influence on cellular signaling pathways, warrants further investigation. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this metabolite, which will be crucial for a more complete understanding of digitoxin's complex metabolism and its clinical implications. Further research in this area will undoubtedly contribute to a more comprehensive understanding of the pharmacokinetics and pharmacodynamics of this important cardiac glycoside.

References

The Pharmacology of 3-epi-Digitoxigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Digitoxigenin, a stereoisomer of the cardiac aglycone digitoxigenin (B1670572), presents a unique pharmacological profile with potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, with a focus on its core mechanism of action, quantitative activity data, and relevant experimental methodologies. While specific data on the pharmacokinetics and detailed signaling pathways of this compound remain limited, this guide synthesizes the available information and draws comparisons with its well-characterized isomer, digitoxigenin, to provide a foundational understanding for researchers in the field.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of heart failure and atrial arrhythmias. Their therapeutic effects are primarily mediated through the inhibition of the Na+/K+-ATPase, a transmembrane ion pump crucial for maintaining cellular electrochemical gradients. Digitoxigenin is the aglycone component of the cardiac glycoside digitoxin. The stereochemistry at the C3 position of the steroid nucleus is a critical determinant of biological activity. This compound, with its hydroxyl group in the alpha (axial) position at C3, differs from digitoxigenin, which has a beta (equatorial) hydroxyl group. This seemingly minor structural alteration has a significant impact on its interaction with the Na+/K+-ATPase and, consequently, its pharmacological activity.

Mechanism of Action

The primary molecular target of this compound, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiomyocytes. Inhibition of this pump leads to a cascade of events that ultimately results in an increased force of myocardial contraction (positive inotropic effect).

Na+/K+-ATPase Inhibition

This compound binds to the extracellular domain of the Na+/K+-ATPase, stabilizing the enzyme in its E2-P conformation. This prevents the dephosphorylation and conformational change back to the E1 state, thereby inhibiting the transport of three sodium ions out of the cell and two potassium ions into the cell.

Intracellular Ion Concentration Changes

The inhibition of the Na+/K+-ATPase leads to an increase in the intracellular sodium concentration. This elevation in intracellular sodium alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX).

Increased Intracellular Calcium and Inotropy

The reduced sodium gradient diminishes the capacity of the NCX to extrude calcium from the cell. Consequently, the intracellular calcium concentration increases. This higher cytosolic calcium concentration leads to greater uptake of calcium into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). During subsequent action potentials, a larger amount of calcium is released from the SR, leading to a stronger interaction between actin and myosin filaments and, therefore, an enhanced force of myocardial contraction.

Quantitative Pharmacological Data

Quantitative data on the biological activity of this compound is crucial for understanding its potency and for comparative analysis with other cardiac glycosides. The available data primarily focuses on its inhibitory activity against the Na+/K+-ATPase.

CompoundRelative Potency (Digitoxigenin = 1)Reference
Digitoxigenin1.00[1]
This compound 0.29 [1]

Table 1: Relative Potency of Digitoxigenin and this compound for Na+/K+-ATPase Binding. The data indicates that this compound has a lower binding affinity for the Na+/K+-ATPase compared to its 3β-isomer, digitoxigenin.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of pharmacological studies. The following sections provide methodologies for the synthesis of this compound and for assessing its primary pharmacological activity.

Synthesis of this compound

The synthesis of this compound can be achieved from its parent compound, digitoxigenin, through an oxidation-reduction sequence.

Protocol: Synthesis of this compound from Digitoxigenin

Materials:

Procedure:

  • Oxidation of Digitoxigenin:

    • Dissolve digitoxigenin in anhydrous dichloromethane.

    • Add pyridinium chlorochromate (PCC) in excess (e.g., 1.5 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional dichloromethane.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-keto-digitoxigenin (digitoxigenone).

  • Reduction of Digitoxigenone:

    • Dissolve the crude digitoxigenone in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise (e.g., 2-3 equivalents). The axial attack of the hydride on the C3-ketone will predominantly yield the 3α-hydroxyl epimer (this compound).

    • Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Collect the fractions containing this compound, as identified by TLC analysis against a reference standard.

    • Evaporate the solvent from the pooled fractions to yield pure this compound.

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of this compound on the Na+/K+-ATPase is a key measure of its pharmacological potency. The following is a representative protocol for a Na+/K+-ATPase inhibition assay.

Protocol: In Vitro Na+/K+-ATPase Inhibition Assay

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)

  • ATP (Adenosine 5'-triphosphate)

  • Ouabain (as a positive control)

  • This compound and Digitoxigenin (test compounds)

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of ATP, ouabain, this compound, and digitoxigenin in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a solution of the Na+/K+-ATPase enzyme in assay buffer to a final concentration that yields a measurable activity.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the following in order:

      • Assay buffer

      • Serial dilutions of the test compounds (this compound, digitoxigenin) or control (ouabain, vehicle).

      • Na+/K+-ATPase enzyme solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

    • Stop the reaction by adding a stop solution (e.g., a solution containing malachite green and ammonium (B1175870) molybdate (B1676688) in acid). This solution will also be used for colorimetric detection of the released inorganic phosphate (Pi).

    • Allow the color to develop for 10-20 minutes at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis:

    • The amount of inorganic phosphate released is proportional to the enzyme activity.

    • Subtract the background absorbance (wells without enzyme) from all readings.

    • Plot the enzyme activity (or percentage of inhibition) against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of cardiac glycosides and a typical experimental workflow for evaluating their pharmacological activity.

Cardiac_Glycoside_Signaling_Pathway Mechanism of Action of this compound cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger Na_in ↑ [Na+]i NaK_ATPase->Na_in Ca_in ↑ [Ca2+]i NCX->Ca_in Resulting in epi_Digitoxigenin This compound epi_Digitoxigenin->NaK_ATPase Inhibition Na_in->NCX Reduces Ca2+ efflux via SR Sarcoplasmic Reticulum Ca_in->SR ↑ SR Ca2+ load Ca_SR ↑ Ca2+ release SR->Ca_SR Leads to Contraction ↑ Myocardial Contraction Ca_SR->Contraction Results in

Caption: Signaling pathway of this compound leading to increased myocardial contraction.

Experimental_Workflow Experimental Workflow for Pharmacological Evaluation start Start: Compound Synthesis synthesis Synthesis of This compound start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assay: Na+/K+-ATPase Inhibition purification->in_vitro ic50 Determine IC50 Value in_vitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar end Conclusion sar->end

Caption: A typical experimental workflow for the synthesis and pharmacological evaluation of this compound.

Pharmacokinetics

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not currently available in the published literature. However, insights can be drawn from the well-studied pharmacokinetics of the closely related compound, digitoxin.

Digitoxin Pharmacokinetic Profile (for reference):

  • Absorption: Well absorbed orally, with high bioavailability.

  • Distribution: Extensively distributed into tissues, with a high degree of plasma protein binding.

  • Metabolism: Primarily metabolized in the liver.

  • Excretion: Excreted mainly as metabolites in the urine and feces.

It is important to note that the difference in the stereochemistry at the C3 position could potentially influence the ADME properties of this compound compared to digitoxin. The more axial orientation of the hydroxyl group in the 3-epi isomer may affect its polarity, membrane permeability, and interaction with metabolic enzymes and transporters. Further research is required to elucidate the specific pharmacokinetic profile of this compound.

Conclusion and Future Directions

This compound is a pharmacologically active stereoisomer of digitoxigenin that acts as an inhibitor of the Na+/K+-ATPase. The available data indicates that it is less potent than its 3β-epimer, digitoxigenin. This technical guide has provided an overview of its mechanism of action, available quantitative data, and relevant experimental protocols.

Significant gaps in our understanding of this compound's pharmacology remain. Future research should focus on:

  • Determining the absolute IC₅₀ value for Na+/K+-ATPase inhibition across different isoforms and species.

  • Conducting comprehensive pharmacokinetic studies to characterize its ADME profile.

  • Investigating its in vivo efficacy and toxicity in relevant preclinical models.

  • Exploring its potential for therapeutic applications beyond cardiovascular diseases, such as in oncology, given the emerging role of cardiac glycosides as anti-cancer agents.

A more complete understanding of the pharmacology of this compound will be crucial for unlocking its full therapeutic potential and for the rational design of novel cardiac glycoside derivatives with improved pharmacological properties.

References

In Vitro Anticancer Potential of 3-epi-Digitoxigenin: A Review of Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research data exists concerning the specific in vitro anticancer activities of 3-epi-Digitoxigenin. Extensive searches of scientific literature did not yield specific quantitative data on its cytotoxicity (such as IC50 values), its effects on apoptosis, or its influence on the cell cycle of cancer cells. While one study on 2-hydroxy derivatives of 3-epidigitoxigenin noted a lower binding affinity to the Na+, K+-ATPase receptor compared to its parent compounds, it did not provide cytotoxic activity data for this compound itself[1].

Given the limited information on this compound, this guide will focus on the preliminary in vitro studies of its parent compound, Digitoxigenin (B1670572) , for which a substantial body of research is available. This information will provide a valuable reference for researchers, scientists, and drug development professionals interested in the anticancer potential of this class of cardenolides.

Digitoxigenin: An Overview of In Vitro Anticancer Activity

Digitoxigenin, the aglycone of the cardiac glycoside digitoxin, has demonstrated significant anticancer properties in various in vitro studies. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects culminating in cancer cell death.

Data Presentation: Cytotoxicity of Digitoxigenin and its Derivatives

The following table summarizes the in vitro cytotoxic activity of digitoxigenin and some of its derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
DigitoxinK-562Leukemia6.4 ± 0.4 nM[2]
DigitoxinTK-10Renal Adenocarcinoma3-33 nM[2][3]
DigitoxinMCF-7Breast Adenocarcinoma3-33 nM[2]
Digitoxigenin Neoglycoside (Dg18)A549Human Lung Adenocarcinoma10 ± 1 nM[4]
Digitoxigenin Neoglycoside (Dg12)A549Human Lung Adenocarcinoma1600 ± 400 nM[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for digitoxigenin and its analogs are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., digitoxigenin) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: The MTT reagent is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase Activity Assay:

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

  • Substrate Incubation: The cell lysate is incubated with a caspase-specific substrate conjugated to a fluorophore or chromophore.

  • Signal Detection: The cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified using a fluorometer or spectrophotometer.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined based on fluorescence intensity.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.

Protocol:

  • Enzyme Preparation: A purified preparation of Na+/K+-ATPase is used.

  • Reaction Mixture: The enzyme is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Inorganic Phosphate (B84403) Measurement: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Data Analysis: The IC50 value for enzyme inhibition is calculated.

Mandatory Visualizations

Signaling Pathways of Digitoxigenin-Induced Apoptosis

Digitoxigenin-induced apoptosis is a complex process involving multiple signaling pathways. Inhibition of the Na+/K+-ATPase is the initial trigger, leading to alterations in intracellular ion concentrations and the activation of various downstream signaling cascades.

Digitoxigenin_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Digitoxigenin Digitoxigenin NaK_ATPase Na+/K+-ATPase Digitoxigenin->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates PLC PLC NaK_ATPase->PLC Activates Ca_increase ↑ Intracellular Ca²⁺ NaK_ATPase->Ca_increase Leads to EGFR EGFR Src->EGFR Transactivates MAPK_pathway MAPK Pathway (ERK, JNK, p38) EGFR->MAPK_pathway PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Ca_increase PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Bcl2_family Bcl-2 Family (↑Bax/↓Bcl-2) Ca_increase->Bcl2_family MAPK_pathway->Bcl2_family Apoptosis_genes Apoptosis-related Gene Expression MAPK_pathway->Apoptosis_genes PI3K_Akt->Bcl2_family Inhibits NFkB->Apoptosis_genes Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspases Caspase Activation (Caspase-3, -9) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Digitoxigenin-induced apoptosis signaling cascade.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic potential of a compound like digitoxigenin in vitro.

Cytotoxicity_Workflow start Start: Compound (e.g., Digitoxigenin) cell_culture 1. Cancer Cell Line Culture & Seeding start->cell_culture treatment 2. Compound Treatment (Dose-Response) cell_culture->treatment incubation 3. Incubation (e.g., 48-72 hours) treatment->incubation assay 4. Cytotoxicity Assay (e.g., MTT, SRB, etc.) incubation->assay data_acquisition 5. Data Acquisition (Plate Reader) assay->data_acquisition data_analysis 6. Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment.

References

Spectroscopic Data of 3-epi-Digitoxigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-epi-Digitoxigenin

This compound is a stereoisomer of digitoxigenin (B1670572), a well-known cardiac glycoside aglycone. The key structural difference lies in the stereochemistry at the C-3 position of the steroid nucleus, where the hydroxyl group is in the alpha (axial) orientation in this compound, as opposed to the beta (equatorial) orientation in digitoxigenin. This seemingly minor change can have a significant impact on the molecule's biological activity and its interaction with pharmacological targets such as the Na+/K+-ATPase. Accurate spectroscopic data is therefore crucial for the unambiguous identification and characterization of this compound in synthesis, metabolism, and drug screening studies.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Weight and Formula

The molecular formula of this compound is C₂₃H₃₄O₄, identical to that of digitoxigenin. The calculated monoisotopic mass is 374.2457 g/mol . High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Fragmentation Pattern

While a specific mass spectrum for this compound is not available in the reviewed literature, the fragmentation pattern is expected to be very similar to that of its 3β-epimer, digitoxigenin, due to their identical core structure. The primary fragmentation pathway for digitoxigenin involves sequential dehydration events.

Table 1: High-Resolution Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the [M+H]⁺ Ion of Digitoxigenin [1]

Precursor Ion (m/z)Fragment Ion (m/z)Putative Lost Fragment
375.2531357.2426H₂O
375.2531339.23202 x H₂O

This data is for digitoxigenin and serves as a reference for this compound.

The stereochemistry at C-3 is unlikely to introduce unique major fragmentation pathways under typical electron ionization (EI) or electrospray ionization (ESI) conditions. However, subtle differences in the relative abundances of fragment ions might be observable in a comparative analysis of the two epimers.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. The chemical shifts and coupling constants of ¹H and ¹³C nuclei are highly sensitive to the local electronic and steric environment, making NMR ideal for distinguishing between stereoisomers like this compound and digitoxigenin.

Note: Specific, tabulated ¹H and ¹³C NMR data for this compound could not be located in the surveyed literature. The synthesis and NMR characterization of derivatives of this compound have been reported, which strongly implies that the data for the parent compound exists but is not publicly accessible.[2][3]

For comparative purposes, the reported NMR data for digitoxigenin is presented below. The key differences in the NMR spectra of this compound would be expected in the signals for the protons and carbons at and near the C-3 position. Specifically, the chemical shift of H-3 in this compound is expected to be shifted downfield and exhibit different coupling constants compared to H-3 in digitoxigenin due to its axial orientation.

¹H NMR Spectral Data of Digitoxigenin (Reference)

Table 2: ¹H NMR Data for Digitoxigenin

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-H~4.1br s
18-H₃~0.85s
19-H₃~0.95s
21-H₂~4.8m
22-H~5.8s

This is representative data for digitoxigenin and not this compound. The chemical shift and multiplicity of the H-3 proton would be a key distinguishing feature for the 3-epi isomer.

¹³C NMR Spectral Data of Digitoxigenin (Reference)

Table 3: ¹³C NMR Data for Digitoxigenin

CarbonChemical Shift (δ, ppm)
C-3~71
C-14~84
C-18~16
C-19~24
C-20~175
C-21~74
C-22~117
C-23~175

This is representative data for digitoxigenin and not this compound. The chemical shift of C-3 would be a key distinguishing feature for the 3-epi isomer.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, based on standard practices for the analysis of cardenolides, the following general methodologies can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is recommended, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the stereochemistry, particularly at the C-3 position.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., ESI or APCI) is recommended. For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap) is necessary.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm the elemental composition.

    • Tandem MS (MS/MS): Select the molecular ion of interest as the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate a fragment ion spectrum. This provides structural information and allows for comparison with known compounds like digitoxigenin.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_data Data Analysis & Structure Elucidation Sample Purified this compound HRMS High-Resolution MS Sample->HRMS MSMS Tandem MS (MS/MS) Sample->MSMS OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Sample->TwoD_NMR MW_Formula Molecular Weight & Formula HRMS->MW_Formula Fragmentation Fragmentation Pattern MSMS->Fragmentation Signal_Assignment Signal Assignment OneD_NMR->Signal_Assignment TwoD_NMR->Signal_Assignment Structure_Confirmation 3D Structure Confirmation MW_Formula->Structure_Confirmation Fragmentation->Structure_Confirmation Signal_Assignment->Structure_Confirmation Final_Structure Final Structure of this compound Structure_Confirmation->Final_Structure

A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its development as a potential therapeutic agent or pharmacological tool. While a complete, published dataset remains elusive, this guide provides the necessary framework for its analysis based on the well-documented data of its epimer, digitoxigenin. The provided experimental protocols and workflow offer a clear path for researchers to obtain and interpret the necessary NMR and MS data. The key to unambiguous identification will lie in a detailed comparison of the ¹H and ¹³C NMR data, particularly around the C-3 position, with that of digitoxigenin. High-resolution mass spectrometry will serve to confirm its elemental composition and provide complementary structural information. Future research should aim to publish a complete and assigned spectroscopic dataset for this compound to facilitate further investigation into its promising biological properties.

References

Potential Therapeutic Targets of 3-epi-Digitoxigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Digitoxigenin, a stereoisomer of the cardiac glycoside digitoxigenin, is an emerging molecule of interest in therapeutic research, particularly in oncology. Like other cardenolides, its primary molecular target is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that can induce apoptosis, cell cycle arrest, and other anti-cancer effects. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While specific quantitative data for this compound is limited in the current literature, data from its parent compound, digitoxigenin, provides valuable insights into its potential therapeutic efficacy.

Primary Therapeutic Target: Na+/K+-ATPase

The most well-documented therapeutic target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound inhibits its pumping function.[1] This inhibition leads to an increase in intracellular sodium concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium.[2]

Quantitative Data on Na+/K+-ATPase Inhibition
CompoundTargetAssayValueReference
This compound Na+/K+-ATPase[3H]-ouabain displacement-log IC50: 6.0[1]
DigitoxigeninNa+/K+-ATPase[3H]-ouabain displacement-log IC50: 7.2[1]
DigitoxigeninNa+/K+-ATPase (pig kidney)Enzyme activityIC50: 176 nM[3]

Downstream Signaling Pathways and Therapeutic Implications in Cancer

The inhibition of Na+/K+-ATPase by this compound triggers a series of downstream signaling events that are of significant therapeutic interest, particularly in the context of cancer.

Induction of Apoptosis

Increased intracellular calcium, a direct consequence of Na+/K+-ATPase inhibition, is a key trigger for the intrinsic pathway of apoptosis. This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins.

  • Modulation of Bcl-2 Family Proteins: An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[4]

  • Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave essential cellular substrates, leading to programmed cell death.[5]

This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibition Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased [Na+]i->Na+/Ca2+ Exchanger Altered Function Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger->Increased [Ca2+]i Mitochondria Mitochondria Increased [Ca2+]i->Mitochondria Bcl-2 Family (Bax/Bcl-2 ratio) Bcl-2 Family (Bax/Bcl-2 ratio) Mitochondria->Bcl-2 Family (Bax/Bcl-2 ratio) Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1. Signaling pathway of this compound-induced apoptosis.

Cell Cycle Arrest

Studies on related cardiac glycosides have demonstrated their ability to induce cell cycle arrest, often at the G2/M phase.[2] This effect is frequently associated with the downregulation of key cell cycle regulatory proteins.

  • Survivin: Inhibition of survivin expression is a potential mechanism by which cardiac glycosides induce G2/M phase arrest and apoptosis.[2]

Inhibition of Transcription Factors

This compound and its analogs can modulate the activity of transcription factors crucial for cancer cell proliferation and survival.

  • NFAT and c-MYC: Digitoxin has been shown to inhibit the expression of c-MYC, a potent oncogene, by targeting the nuclear factor of activated T-cells (NFAT) transcription factors.[5]

  • STAT3: Apigenin, another natural product, has been shown to induce apoptosis by inhibiting STAT3 signaling, a pathway that could also be a target for cardiac glycosides.

This compound This compound Upstream Signaling Upstream Signaling This compound->Upstream Signaling NFAT NFAT Upstream Signaling->NFAT Inhibition STAT3 STAT3 Upstream Signaling->STAT3 Inhibition c-MYC c-MYC NFAT->c-MYC Transcription Survivin Survivin STAT3->Survivin Transcription Proliferation Proliferation c-MYC->Proliferation Promotion Cell Cycle Progression Cell Cycle Progression Survivin->Cell Cycle Progression Promotion

Figure 2. Modulation of transcription factors by this compound.

Cytotoxicity in Cancer Cell Lines

The downstream effects of Na+/K+-ATPase inhibition translate to potent cytotoxic activity against various cancer cell lines. The table below presents available cytotoxicity data for digitoxigenin, which can serve as a proxy for the potential of this compound.

CompoundCell LineCancer TypeAssayIC50Reference
DigitoxigeninPanel of 6 cell linesVariousAlamar BlueMean: 645 nM
DigitoxigeninHuman tumor cellsVariousNot specifiedLess potent than digitoxin[5]

Experimental Protocols

Na+/K+-ATPase Activity Assay

This protocol is based on the colorimetric measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4)

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Ouabain (B1677812) (positive control)

  • Malachite Green reagent for Pi detection

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and ouabain in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound (or vehicle control), and 10 µL of diluted Na+/K+-ATPase enzyme solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubate at 37°C for 20-30 minutes.

  • Stop the reaction by adding 50 µL of Malachite Green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).

  • Calculate Na+/K+-ATPase activity as the difference between total ATPase activity (no inhibitor) and ouabain-insensitive ATPase activity.

A Prepare Reagents B Add Buffer, Compound, and Enzyme to Plate A->B C Pre-incubate (37°C, 10 min) B->C D Add ATP to Initiate Reaction C->D E Incubate (37°C, 20-30 min) D->E F Add Malachite Green to Stop Reaction E->F G Read Absorbance F->G

Figure 3. Workflow for the Na+/K+-ATPase activity assay.

MTT Cytotoxicity Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing the test compound. Include vehicle controls.

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-survivin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound holds promise as a therapeutic agent, primarily through its inhibition of the Na+/K+-ATPase. This action initiates a cascade of signaling events that can lead to cancer cell death and inhibition of proliferation. While more research is needed to fully elucidate its therapeutic potential and to generate specific quantitative data, the information gathered from its parent compound, digitoxigenin, provides a strong foundation for future drug development efforts. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the mechanisms of action and efficacy of this compound.

References

The Emerging Role of 3-epi-Digitoxigenin in Cardiac Glycoside Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac glycosides, a class of naturally derived steroid-like compounds, have a long and storied history in the treatment of heart failure. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[1][2] This inhibition leads to an increase in intracellular calcium, enhancing cardiac contractility.[2][3] Beyond their cardiotonic effects, recent research has unveiled the potent anti-cancer properties of these molecules, sparking a resurgence of interest in their therapeutic potential.[1][4] Digitoxigenin (B1670572), a prominent cardiac glycoside, has been the subject of extensive research. However, its stereoisomer, 3-epi-Digitoxigenin, is emerging as a molecule of significant interest, prompting a deeper investigation into its unique biological activities and potential therapeutic applications.

This technical guide provides an in-depth exploration of the role of this compound in cardiac glycoside research. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, biological activity, and the underlying signaling pathways.

Synthesis and Chemical Profile

The stereochemistry at the C3 position of the steroid nucleus is a critical determinant of the biological activity of cardiac glycosides. This compound differs from its parent compound, Digitoxigenin, in the orientation of the hydroxyl group at this C3 position. While detailed, step-by-step synthesis protocols for this compound are not extensively documented in publicly available literature, its formation has been observed through the biotransformation of Digitoxigenin.

Specifically, studies on shoot cultures of Digitalis lanata have shown the conversion of Digitoxigenin to digitoxigenin-3-one, which is then further converted to 3-epidigitoxigenin.[5] This suggests a two-step process involving an initial oxidation of the 3β-hydroxyl group to a ketone, followed by a stereoselective reduction to the 3α-hydroxyl group, yielding the epi-form. Chemical synthesis approaches for creating derivatives at the C3 position often involve the oxidation of the hydroxyl group to a ketone, followed by reductive amination to produce epimeric mixtures of amines, which can then be separated.[6] A similar strategy of oxidation followed by a stereoselective reduction could be a viable synthetic route to obtain this compound.

Biological Activity and Therapeutic Potential

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase. The orientation of the C3-hydroxyl group significantly influences the binding affinity and inhibitory potency of these compounds.

Na+/K+-ATPase Inhibition

Research has shown that the epimerization of the C3-hydroxyl group from the β- to the α-position, as in this compound, generally leads to a decrease in the inhibitory activity against Na+/K+-ATPase compared to the parent compound, Digitoxigenin. This underscores the critical role of the 3β-hydroxyl configuration for optimal interaction with the digitalis receptor on the enzyme.

A study on 2-hydroxy derivatives of both Digitoxigenin and this compound provided quantitative data on their binding affinity for Na+, K+-ATPase. The results, summarized in the table below, demonstrate that derivatives of this compound consistently show lower affinity (higher IC50 values) than the corresponding Digitoxigenin derivatives.[7] The introduction of additional hydrophilic groups, particularly in the alpha position, was found to be more detrimental to the binding affinity.[7]

CompoundIC50 (µM) for [3H]-ouabain displacement
Digitoxigenin0.20 ± 0.01
3-epidigitoxigenin1.8 ± 0.1
2β,3β-dihydroxy-5β-card-20(22)-enolide (Derivative of Digitoxigenin)0.9 ± 0.1
2β,3α-dihydroxy-5β-card-20(22)-enolide (Derivative of 3-epidigitoxigenin)6.0 ± 0.5
2α,3α-dihydroxy-5β-card-20(22)-enolide (Derivative of 3-epidigitoxigenin)18.0 ± 2.0

Data extracted from G. F. G. et al., J. Med. Chem. 1998, 41, 23, 4677–4683.[7]

Inotropic Activity

The positive inotropic effect of cardiac glycosides is a direct consequence of Na+/K+-ATPase inhibition.[3] Given the reduced inhibitory potency of this compound on the Na+/K+-ATPase, it is expected to exhibit a weaker positive inotropic effect compared to Digitoxigenin. While direct comparative studies on the inotropic activity of this compound are limited, the structure-activity relationship strongly suggests that the 3β-hydroxy configuration is crucial for potent cardiotonic effects.[8][9]

Anticancer Potential

Signaling Pathways

The signaling cascades initiated by cardiac glycosides are complex and extend beyond simple ion transport inhibition. Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular Na+, which in turn reverses the action of the Na+/Ca2+ exchanger, causing an influx of Ca2+. This elevation in intracellular Ca2+ is the primary driver of the positive inotropic effect in cardiac myocytes.

In the context of cancer, the signaling is more intricate. The Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides can trigger a cascade of downstream signaling events, often involving the Src kinase, a non-receptor tyrosine kinase. This can lead to the activation of various pathways, including the Ras/Raf/MEK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth, proliferation, and survival. The specific signaling pathways activated by this compound have not been elucidated in detail, but a general model for cardiac glycoside signaling is presented below.

CardiacGlycosideSignaling CG This compound NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ [Na+]i NKA->Na_in Src Src Kinase Activation NKA->Src NCX Na+/Ca2+ Exchanger (reversed) Na_in->NCX Ca_in ↑ [Ca2+]i NCX->Ca_in Inotropy Positive Inotropy Ca_in->Inotropy Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Cell_Effects Cell Proliferation, Apoptosis, etc. Ras_Raf_MEK_ERK->Cell_Effects PI3K_Akt->Cell_Effects

Caption: General signaling pathway of cardiac glycosides.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, based on the available literature for Digitoxigenin and its derivatives, the following general methodologies can be adapted.

Synthesis of this compound (Conceptual Workflow)

A plausible laboratory synthesis would involve a two-step process starting from Digitoxigenin.

SynthesisWorkflow Start Digitoxigenin (3β-OH) Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Intermediate Digitoxigenin-3-one (Ketone) Oxidation->Intermediate Reduction Stereoselective Reduction (e.g., L-Selectride) Intermediate->Reduction End This compound (3α-OH) Reduction->End

Caption: Conceptual workflow for the synthesis of this compound.

1. Oxidation of Digitoxigenin:

  • Reagents: Pyridinium chlorochromate (PCC) or Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine).

  • Procedure: Digitoxigenin is dissolved in a suitable solvent (e.g., dichloromethane). The oxidizing agent is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The crude product, digitoxigenin-3-one, is then purified by column chromatography.

2. Stereoselective Reduction of Digitoxigenin-3-one:

  • Reagents: A bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) is often used to achieve stereoselective reduction to the axial alcohol (3α-OH).

  • Procedure: The purified digitoxigenin-3-one is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). The reducing agent is added dropwise, and the reaction is stirred for a specified time. The reaction is then quenched, and the product, this compound, is extracted and purified by chromatography.

Na+/K+-ATPase Inhibition Assay ([3H]-ouabain binding)

This assay measures the ability of a compound to displace a radiolabeled cardiac glycoside, ouabain, from its binding site on the Na+/K+-ATPase.

1. Enzyme Preparation: Purified Na+/K+-ATPase from a source such as pig kidney is used. 2. Incubation: The enzyme is incubated in a buffer solution containing MgCl2, Tris-HCl, and [3H]-ouabain. 3. Competition: Various concentrations of the test compound (e.g., this compound) are added to compete with [3H]-ouabain for binding to the enzyme. 4. Separation: The bound and free [3H]-ouabain are separated by rapid filtration through glass fiber filters. 5. Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. 6. Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]-ouabain binding (IC50) is determined by non-linear regression analysis.

InhibitionAssayWorkflow cluster_0 Assay Preparation cluster_1 Experimental Steps cluster_2 Data Analysis Enzyme Na+/K+-ATPase Incubation Incubate Enzyme, Buffer, [3H]-ouabain, and Test Compound Enzyme->Incubation Buffer Incubation Buffer (MgCl2, Tris-HCl) Buffer->Incubation Radioligand [3H]-ouabain Radioligand->Incubation Test_Compound This compound (various concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 Counting->Analysis

Caption: Workflow for Na+/K+-ATPase inhibition assay.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, member of the cardiac glycoside family. The available data indicates that the 3α-hydroxy configuration significantly reduces its inhibitory activity on the Na+/K+-ATPase compared to the 3β-epimer, Digitoxigenin. This likely translates to a lower cardiotonic and potentially lower cytotoxic potency.

However, the field of cardiac glycoside research is continually evolving. The nuanced structure-activity relationships and the diverse signaling pathways affected by these molecules suggest that this compound may possess a unique pharmacological profile. Future research should focus on:

  • Development of efficient and scalable synthetic routes for this compound to facilitate further biological evaluation.

  • Comprehensive screening of its cytotoxic activity against a broad panel of cancer cell lines to identify any selective anticancer effects.

  • In-depth investigation of its impact on cellular signaling pathways to determine if its effects diverge from those of classic cardiac glycosides.

  • Comparative studies with Digitoxigenin to precisely delineate the functional consequences of C3 epimerization.

A deeper understanding of this compound will not only contribute to the fundamental knowledge of cardiac glycoside biology but may also open new avenues for the development of novel therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 3-epi-Digitoxigenin, an epimer of the cardiac glycoside digitoxigenin. Given the limited availability of specific validated methods for this particular epimer, this document presents adapted protocols based on established methods for closely related cardiac glycosides such as digitoxigenin, digoxin (B3395198), and digitoxin. These protocols are intended to serve as a starting point for method development and will require validation for specific applications.

Introduction

This compound is a stereoisomer of digitoxigenin, the aglycone of the cardiac glycoside digitoxin. The stereochemistry at the C3 position of the steroid nucleus can significantly influence the biological activity and pharmacokinetic properties of cardiac glycosides. Therefore, the ability to selectively quantify this compound is crucial for researchers in drug discovery, development, and for quality control in pharmaceutical manufacturing to ensure the isomeric purity of drug substances. The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for this compound quantification will depend on the required sensitivity, selectivity, and the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for the analysis of bulk drug substances and formulations where the concentration of the analyte is relatively high. It is particularly useful for determining the purity of this compound and separating it from other related impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, where high sensitivity and specificity are required. LC-MS/MS is capable of detecting and quantifying very low concentrations of the analyte. Immunoassays are also used for cardiac glycosides but may lack the specificity to distinguish between epimers.[1]

Quantitative Data Summary for Related Cardiac Glycosides

The following table summarizes typical performance characteristics of analytical methods for cardiac glycosides closely related to this compound. These values can be used as a benchmark for the development and validation of a method for this compound.

AnalyteMethodMatrixLinearity RangeLOQLODReference
DigoxinHPLC-UVDissolution Media-0.050 µg/mL0.015 µg/mL[2]
DigoxinLC-MS/MSRat Plasma0.1-100 ng/mL0.1 ng/mL-[3]
DigoxinLC-MSHuman Plasma0.05-1.5 ng/mL--
DigitoxinLC-MS/MSPlasma--~0.01 ng/mL
DigoxinHPTLCDrug Substance320-480 ng/band64 ng/band8 ng/band
Digoxigenin (B1670575)HPLCPlasma0.5-4 ng/mL (for Digoxin)0.5 ng/mL (for Digoxin)-

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is adapted for the analysis of this compound in bulk material or pharmaceutical formulations.

Reagents and Materials
  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • This compound reference standard

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol. Dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC-UV Instrumental Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of water and acetonitrile is recommended to ensure good separation of epimers and related impurities. A starting point could be a gradient from 70:30 (v/v) water:acetonitrile to 30:70 (v/v) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 220 nm.

  • Injection Volume: 10 µL.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject onto HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Sample Concentration calibrate->quantify cluster_spe Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Spike Sample with IS load Load Sample start->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate and Reconstitute elute->dry inject Inject into LC-MS/MS dry->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect calibrate Generate Calibration Curve (Area Ratio) detect->calibrate quantify Quantify Sample Concentration calibrate->quantify cluster_cell Cardiac Myocyte CG This compound ATPase Na+/K+-ATPase CG->ATPase Inhibition Na_in Intracellular Na+ ATPase->Na_in Decreased Efflux NCX Na+/Ca2+ Exchanger Na_in->NCX Reduced Gradient Ca_in Intracellular Ca2+ Contractility Increased Contractility Ca_in->Contractility Leads to NCX->Ca_in Decreased Efflux

References

Application Note: Analysis of 3-epi-Digitoxigenin using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a representative protocol for the quantitative analysis of 3-epi-Digitoxigenin using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. While a specific validated method for this compound is not widely published, this protocol is adapted from established methods for the analysis of structurally similar cardiac glycosides, such as digitoxigenin (B1670572) and digoxin (B3395198).[1][2][3][4] The method described herein utilizes a reversed-phase C18 column with an isocratic mobile phase of acetonitrile (B52724) and water, and UV detection at approximately 220 nm.[1][2][3][4] This document is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development for the separation and quantification of this compound.

Introduction

Digitoxigenin and its epimers, including this compound, are cardiac glycosides of significant interest in pharmaceutical research due to their potential therapeutic applications. Accurate and reliable quantification of these compounds is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, robust, and cost-effective analytical technique for the analysis of cardiac glycosides.[1][2][5] This method offers high sensitivity and selectivity for the separation of complex mixtures.[1] This application note details a general HPLC-UV method suitable for the analysis of this compound.

Experimental Protocol

This protocol outlines the steps for the analysis of this compound using a standard HPLC-UV system.

1. Materials and Reagents

  • This compound standard (of known purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][2]

3. Chromatographic Conditions

A summary of the recommended HPLC-UV conditions is provided in the table below.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 28:72 v/v)[1][2][4]
Flow Rate 1.1 mL/min[1][2]
Injection Volume 100 µL[1][2]
Column Temperature 20 °C[1][2]
UV Detection Wavelength 220 nm[1][2][3][4]
Run Time Approximately 10-15 minutes

4. Standard Solution Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from approximately 0.05 µg/mL to 12.5 µg/mL.[1][2]

5. Sample Preparation

  • Dissolve the sample containing this compound in methanol.

  • Dilute the sample with the mobile phase to a concentration that falls within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Record the peak area of this compound for each injection.

  • Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of digoxin, a closely related cardiac glycoside, using a similar HPLC-UV method. These values should be determined specifically for this compound during method validation.

ParameterReported Value (for Digoxin)Reference
Linearity Range 0.05 - 12.5 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999[1][2]
Limit of Detection (LOD) 0.010 µg/mL[1][2]
Limit of Quantification (LOQ) 0.030 µg/mL[1][2]
Recovery 78.7% - 85.9%[1][2]
Relative Standard Deviation (RSD) < 6.3%[1][2]

Method Validation Considerations

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Sample_Prep Sample Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Standards Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Signal Output Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Chromatogram Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Calibration Model

Caption: HPLC-UV analysis workflow for this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship for method development and validation.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation cluster_app Application Selectivity Selectivity & Specificity Optimization Optimization of Chromatographic Conditions Selectivity->Optimization Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis

Caption: Logical flow from method development to application.

Conclusion

This application note provides a comprehensive, albeit general, protocol for the analysis of this compound by HPLC-UV. The provided method, based on the analysis of structurally similar cardiac glycosides, offers a solid starting point for method development and validation. Researchers should perform in-house validation to ensure the method is suitable for their specific application and instrumentation. The use of a C18 reversed-phase column with an acetonitrile/water mobile phase and UV detection at 220 nm is a reliable approach for the quantification of this compound.

References

LC-MS/MS protocol for detecting 3-epi-Digitoxigenin in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the sensitive and specific detection of 3-epi-Digitoxigenin in biological samples is crucial for researchers in drug development and toxicology. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

Application Note

Introduction

Digitoxigenin is a cardiac glycoside, and its epimer, this compound, is a related compound of significant interest in pharmacology and toxicology. Accurate quantification of these compounds in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic, pharmacodynamic, and toxicity studies. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This protocol details a method for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by separation using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • Digitoxigenin analytical standard (for chromatographic resolution confirmation)

  • Stable isotope-labeled internal standard (e.g., Digitoxigenin-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma/serum (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

  • 96-well plates (if using automated sample preparation)

2. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up biological samples before LC-MS analysis.[[“]][2]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 100 µL of the biological sample (e.g., plasma) with 10 µL of the internal standard solution. Add 200 µL of water and vortex. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

3. Liquid Chromatography (LC)

Chromatographic separation is critical to resolve this compound from its isomers.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is recommended to achieve separation of the epimers.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • The precursor ion for Digitoxigenin is m/z 375.25.[3][4] Due to their identical mass, this compound will have the same precursor ion.

    • Product ions for Digitoxigenin are typically m/z 357.24 (loss of H₂O) and 339.23 (loss of 2H₂O).[3] These transitions should be optimized for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound375.25357.24Optimize
375.25339.23Optimize
Internal Standard (e.g., Digitoxigenin-d3)378.27360.26Optimize

Collision energy should be optimized for the specific instrument being used to maximize signal intensity.

Data Presentation

The following table summarizes typical quantitative performance parameters for the analysis of related cardiac glycosides, which can be used as a benchmark for the this compound method.

ParameterDigitoxinDigoxinReference
Linearity Range2 - 50 ng/g0.2 - 50 ng/g[2]
Lower Limit of Quantification (LLOQ)2 ng/g0.2 ng/g[2]
Precision (%RSD)< 15%< 15%
Accuracy (%Bias)± 15%± 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

logical_relationships cluster_extraction Extraction & Cleanup cluster_separation Separation & Detection cluster_quantification Quantification Matrix Biological Matrix (Plasma, Serum, etc.) Extraction Extraction Method (SPE, LLE, PPT) Matrix->Extraction IS Internal Standard (Stable Isotope Labeled) IS->Extraction LC_Column LC Column (e.g., C18) Extraction->LC_Column MS_Source Ion Source (ESI+) LC_Column->MS_Source Mobile_Phase Mobile Phase (Gradient Elution) Mobile_Phase->LC_Column MS_Analyzer Mass Analyzer (Triple Quadrupole) MS_Source->MS_Analyzer MRM Multiple Reaction Monitoring (Precursor -> Product) MS_Analyzer->MRM Ratio Analyte/IS Ratio MRM->Ratio Calibration Calibration Curve Concentration Concentration Calculation Calibration->Concentration Ratio->Concentration

References

Application Notes and Protocols for Determining 3-epi-Digitoxigenin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Digitoxigenin is a cardenolide, a class of naturally derived compounds known for their effects on cardiac muscle.[1] Like other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase ion pump.[2][3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to a rise in intracellular calcium concentration.[2][4] This cascade of events can induce a range of cellular responses, from altered contractility in cardiac cells to apoptosis in cancer cells.[1][5] The stereochemistry at the C3 position, where the sugar moiety is typically attached in cardiac glycosides, is a critical determinant of biological activity.[6] As an epimer of digitoxigenin (B1670572), this compound's unique spatial arrangement warrants specific investigation to characterize its cellular effects and therapeutic potential.

These application notes provide detailed protocols for cell-based assays to determine the cytotoxic activity of this compound and to confirm its inhibitory effect on the Na+/K+-ATPase pump.

Principle of the Assays

The primary assay described is a cell viability assay to determine the cytotoxic effects of this compound. This is followed by a more mechanistic assay to measure the activity of Na+/K+-ATPase. The cytotoxicity assay utilizes a colorimetric method to quantify the number of viable cells after treatment with the compound. The Na+/K+-ATPase activity assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of ATP by the enzyme, providing a direct measure of its inhibition.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line.

Materials
  • Human cancer cell line (e.g., HeLa, A549, MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Experimental Protocol
  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation
Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.2 ± 0.1100
0.011.1 ± 0.0991.7
0.10.9 ± 0.0875.0
10.6 ± 0.0550.0
100.2 ± 0.0316.7
1000.05 ± 0.014.2

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.

Protocol 2: Na+/K+-ATPase Activity Assay

This protocol measures the inhibition of Na+/K+-ATPase activity by this compound in isolated cell membranes.

Materials
  • Cell line expressing sufficient levels of Na+/K+-ATPase (e.g., kidney-derived cells like HEK293 or cardiac myocytes)

  • Homogenization buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2)

  • Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 50 mM Tris-HCl, pH 7.4)

  • ATP solution

  • Ouabain (B1677812) (a known Na+/K+-ATPase inhibitor)

  • Malachite green reagent for phosphate detection

  • This compound

  • Protein assay kit (e.g., Bradford or BCA)

  • Dounce homogenizer

  • Centrifuge

Experimental Protocol
  • Membrane Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer on ice.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and unbroken cells.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 1 hour to pellet the membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • ATPase Assay:

    • In a 96-well plate, set up the following reactions in duplicate or triplicate:

      • Total ATPase activity: Assay buffer + membrane preparation + ATP.

      • Ouabain-insensitive ATPase activity: Assay buffer + membrane preparation + ouabain (to inhibit Na+/K+-ATPase) + ATP.

      • This compound treated: Assay buffer + membrane preparation + various concentrations of this compound + ATP.

    • Pre-incubate the membrane preparation with the inhibitors (ouabain or this compound) for 10-15 minutes at 37°C.

    • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

    • Incubate for 15-30 minutes at 37°C.

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at a wavelength specified by the malachite green reagent manufacturer (typically around 620-650 nm).

  • Data Analysis:

    • Generate a standard curve using a known concentration of inorganic phosphate.

    • Calculate the amount of phosphate released in each reaction.

    • Na+/K+-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive ATPase activity).

    • Calculate the percentage of inhibition of Na+/K+-ATPase activity for each concentration of this compound.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation
CompoundConcentration (µM)Na+/K+-ATPase Activity (nmol Pi/mg/min) (Mean ± SD)% Inhibition
Vehicle Control050 ± 40
This compound0.0145 ± 310
This compound0.135 ± 2.530
This compound125 ± 250
This compound1010 ± 180
This compound1002 ± 0.596
Ouabain (Positive Control)101.5 ± 0.497

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Prepare this compound Dilutions treatment Treat Cells compound_prep->treatment incubation Incubate (24-72h) treatment->incubation assay_step Perform Assay (MTT or ATPase) incubation->assay_step readout Measure Readout (Absorbance) assay_step->readout data_analysis Calculate IC50 readout->data_analysis

Caption: Experimental workflow for cell-based assays.

Signaling Pathway of Na+/K+-ATPase Inhibition

signaling_pathway compound This compound pump Na+/K+-ATPase compound->pump Inhibits na_in ↑ Intracellular Na+ pump->na_in Leads to k_in ↓ Intracellular K+ pump->k_in Leads to src Src Kinase pump->src Activates na_ca_exchanger Na+/Ca2+ Exchanger (NCX) na_in->na_ca_exchanger Alters Gradient ca_in ↑ Intracellular Ca2+ na_ca_exchanger->ca_in Reduces Ca2+ Efflux downstream Downstream Cellular Effects (e.g., Apoptosis, Altered Contractility) ca_in->downstream ras_raf_mek Ras-Raf-MEK-ERK Pathway src->ras_raf_mek pi3k PI3K/Akt Pathway src->pi3k signaling_effects Gene Expression, Cell Growth, Survival ras_raf_mek->signaling_effects pi3k->signaling_effects

Caption: Na+/K+-ATPase inhibition signaling pathway.

References

Application Notes and Protocols for Na+/K+-ATPase Inhibition Assays Using 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase), also known as the sodium pump, is a vital transmembrane protein found in all animal cells.[1] It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.[1] Due to its critical physiological role, the Na+/K+-ATPase is a key pharmacological target.

Cardiac glycosides, a class of naturally derived compounds, are potent and specific inhibitors of the Na+/K+-ATPase.[2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, resulting in increased cardiac contractility.[3] This mechanism underlies their long-standing use in the treatment of heart failure.[3] Beyond its role in cardiac function, the Na+/K+-ATPase is also implicated in other physiological and pathological processes, including cancer, making it an attractive target for drug development.[4]

3-epi-Digitoxigenin is a stereoisomer of digitoxigenin (B1670572), the aglycone of the cardiac glycoside digitoxin. While specific inhibitory concentration (IC50) values for this compound are not widely reported in publicly available literature, studies on its derivatives suggest it possesses inhibitory activity against Na+/K+-ATPase. Research indicates that derivatives of 3-epidigitoxigenin exhibit binding affinity to the digitalis receptor on the Na+/K+-ATPase, although these affinities may be lower than that of the parent compound, digitoxigenin.[5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in Na+/K+-ATPase inhibition assays.

Principle of the Na+/K+-ATPase Inhibition Assay

The most common method for determining Na+/K+-ATPase activity is by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released. The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The Na+/K+-ATPase-specific activity is then determined by subtracting the activity measured in the presence of a specific inhibitor, such as ouabain (B1677812) or the compound of interest (e.g., this compound), from the total ATPase activity.

Data Presentation

CompoundNa+/K+-ATPase IsoformIC50 (nM)Source Organism/Tissue
DigitoxinNot specified167Not specified
DigitoxigeninNot specified176Not specified
DigoxinNot specified147Not specified
DigoxigeninNot specified194Not specified
OuabainNot specified89Not specified
Digitoxigenin-α-L-rhamnopyranosideNot specified12 ± 1Purified Na+/K+-ATPase
Digitoxigenin-α-L-amicetopyranosideNot specified41 ± 3Purified Na+/K+-ATPase

Note: IC50 values can vary depending on the isoform of the Na+/K+-ATPase, the source of the enzyme, and the specific assay conditions.

Experimental Protocols

Preparation of Na+/K+-ATPase Enzyme Source

A crude membrane preparation from tissues rich in Na+/K+-ATPase, such as kidney or brain, can be used. Alternatively, commercially available purified Na+/K+-ATPase from porcine or other sources can be utilized.

Protocol for Crude Membrane Preparation from Rat Kidney:

  • Euthanize a rat according to approved animal welfare protocols.

  • Perfuse the kidneys with ice-cold saline to remove blood.

  • Excise the kidneys and place them in ice-cold homogenization buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2).

  • Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour) to pellet the membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Na+/K+-ATPase Activity Assay (Phosphate-Based)

This protocol is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Na+/K+-ATPase enzyme preparation

  • This compound stock solution (in DMSO)

  • Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA, pH 7.2)

  • ATP solution (5 mM in water)

  • Ouabain solution (1 mM in water, for control)

  • Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare control wells with assay buffer only (for total activity) and wells with ouabain (for non-specific ATPase activity).

  • Add 20 µL of the diluted this compound, ouabain, or buffer to the respective wells of a 96-well plate.

  • Add 20 µL of the Na+/K+-ATPase enzyme preparation to each well and incubate for 10 minutes at 37°C to allow the inhibitor to bind.

  • Initiate the reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding a stop solution, which is typically part of the phosphate detection kit (often an acidic solution).

  • Add the colorimetric reagent according to the manufacturer's instructions and allow the color to develop.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

  • Determine the Na+/K+-ATPase activity by subtracting the activity in the presence of ouabain from the total activity.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound not only affects ion transport but also activates complex intracellular signaling cascades. The Na+/K+-ATPase can act as a signal transducer, initiating pathways that influence cell growth, proliferation, and apoptosis.

NaK_ATPase_Cycle cluster_in Intracellular cluster_out Extracellular E1_ATP E1-ATP (high Na+ affinity) E1_P_3Na E1~P(3Na+) (occluded Na+) E1_ATP->E1_P_3Na 3Na+ in ATP hydrolysis E2_P_3Na E2-P(3Na+) E1_P_3Na->E2_P_3Na Conformational change E2_P E2-P (high K+ affinity) E2_P_3Na->E2_P 3Na+ out E2_P_2K E2-P(2K+) E2_P->E2_P_2K 2K+ in E2_2K E2(2K+) (occluded K+) E2_P_2K->E2_2K Dephosphorylation E1_ATP_2K E1-ATP(2K+) E2_2K->E1_ATP_2K Conformational change E1_ATP_2K->E1_ATP 2K+ out ATP binding Experimental_Workflow prep Prepare Na+/K+-ATPase Enzyme Source dilute Prepare Serial Dilutions of this compound prep->dilute incubate Pre-incubate Enzyme with Inhibitor dilute->incubate start_rxn Initiate Reaction with ATP incubate->start_rxn incubate_rxn Incubate at 37°C start_rxn->incubate_rxn stop_rxn Stop Reaction incubate_rxn->stop_rxn detect Colorimetric Detection of Inorganic Phosphate stop_rxn->detect analyze Data Analysis and IC50 Determination detect->analyze Signaling_Pathway CG This compound NKA Na+/K+-ATPase CG->NKA Inhibition Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation PI3K PI3K Src->PI3K Ras Ras EGFR->Ras MEK MEK Ras->MEK MAPK MAPK (ERK1/2) MEK->MAPK CellEffects Cell Growth, Proliferation, Apoptosis MAPK->CellEffects Akt Akt PI3K->Akt Akt->CellEffects

References

Application Notes and Protocols for In Vivo Studies of 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Digitoxigenin is a cardiac glycoside, a class of naturally derived compounds known for their effects on cardiac contractility. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in positive inotropic effects on the heart.[1] Beyond their cardiotonic properties, cardiac glycosides, including derivatives of digitoxigenin (B1670572), have demonstrated potential as anticancer agents.[2][3] This has spurred interest in their in vivo evaluation for various therapeutic applications.

These application notes provide a detailed framework for conducting preclinical in vivo studies of this compound in animal models. The protocols outlined below are based on established methodologies for related cardiac glycosides and are intended to serve as a starting point for study design. Optimization of dosages, administration routes, and experimental timelines will be necessary for this specific compound.

Data Presentation

Table 1: Proposed Dose-Ranging Study for this compound in Mice
GroupTreatmentDose (mg/kg)Route of AdministrationNumber of AnimalsObservation Period
1Vehicle Control-Intraperitoneal (IP)514 days
2This compound0.5Intraperitoneal (IP)514 days
3This compound1.0Intraperitoneal (IP)514 days
4This compound2.5Intraperitoneal (IP)514 days
5This compound5.0Intraperitoneal (IP)514 days

Note: The proposed doses are hypothetical and should be determined based on preliminary in vitro cytotoxicity data and dose-ranging studies. Rodent models are known to be more resistant to the toxic effects of cardiac glycosides compared to other species.[1]

Table 2: Sample Pharmacokinetic Parameters for a Related Cardiac Glycoside (Digoxin) in Mice
ParameterValueUnit
Half-life (t½)~1.5 - 2.5hours
Volume of Distribution (Vd)~5 - 7L/kg
Clearance (CL)~2 - 3L/hr/kg
Bioavailability (Oral)20 - 40%

Note: This data is for Digoxin and serves as an example. Pharmacokinetic studies for this compound are essential to determine its specific profile.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) and Acute Toxicity Study

Objective: To determine the maximum tolerated dose and acute toxicity profile of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • 6-8 week old BALB/c mice (or other appropriate strain)

  • Syringes and needles for administration

  • Animal balance

  • Calipers

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection.

  • Dose Administration: Administer single doses of this compound via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) to different groups of mice as outlined in a dose-ranging design (refer to Table 1 for an example). A control group should receive the vehicle only.

  • Observation: Monitor animals for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for 14 days.

  • Data Collection: Record body weight, food and water intake, and any observed adverse effects.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss, severe clinical signs) or mortality.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine major organs for any abnormalities.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, HeLa cervical cancer)[4]

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Matrigel (or similar basement membrane matrix)

  • This compound and vehicle

  • Calipers and animal balance

Methodology:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (at a predetermined safe and potentially effective dose based on MTD studies) or vehicle to the respective groups.

    • The administration schedule will depend on the pharmacokinetic profile of the compound (e.g., daily, every other day).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Observe for any signs of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the animals, excise the tumors, and measure their final weight.

    • Analyze the data to determine the effect of this compound on tumor growth inhibition.

Protocol 3: Assessment of Cardiotoxicity

Objective: To evaluate the potential cardiotoxic effects of this compound.

Materials:

  • This compound and vehicle

  • Healthy, adult rodents (rats or mice are commonly used, though guinea pigs are more sensitive to cardiac glycoside toxicity)[5]

  • Electrocardiogram (ECG) equipment for small animals

  • Blood collection supplies

  • Histopathology supplies

Methodology:

  • Dose Administration: Administer this compound or vehicle to different groups of animals at various dose levels (sub-therapeutic, therapeutic, and supra-therapeutic).

  • ECG Monitoring:

    • Record baseline ECGs before treatment.

    • Perform ECG recordings at various time points after administration to monitor for changes in heart rate, rhythm, and intervals (e.g., PR, QRS, QT).

  • Biomarker Analysis:

    • Collect blood samples at the end of the study.

    • Measure serum levels of cardiac biomarkers such as cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).

  • Histopathology:

    • Euthanize the animals and perform a gross examination of the hearts.

    • Fix the hearts in formalin, process for histology, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for myocardial damage, inflammation, and fibrosis.

Mandatory Visualizations

experimental_workflow acclimatization Animal Acclimatization mtd_study MTD & Toxicity Study acclimatization->mtd_study Establish Safe Dose Range xenograft_study Xenograft Efficacy Study mtd_study->xenograft_study Select Doses for Efficacy cardiotoxicity_study Cardiotoxicity Assessment mtd_study->cardiotoxicity_study Select Doses for Safety pk_study Pharmacokinetic Study mtd_study->pk_study Inform Dosing Regimen data_analysis Data Analysis & Reporting xenograft_study->data_analysis cardiotoxicity_study->data_analysis pk_study->data_analysis signaling_pathway cardiac_glycoside This compound (Cardiac Glycoside) na_k_atpase Na+/K+-ATPase cardiac_glycoside->na_k_atpase Inhibition na_ion ↑ Intracellular [Na+] na_k_atpase->na_ion src_kinase Src Kinase na_k_atpase->src_kinase Signalosome Activation ca_ion ↑ Intracellular [Ca2+] na_ion->ca_ion via Na+/Ca2+ Exchanger apoptosis Apoptosis / Cell Cycle Arrest ca_ion->apoptosis inotropy Positive Inotropy (Cardiac Muscle) ca_ion->inotropy egfr EGFR src_kinase->egfr Transactivation ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr->ras_raf_mek_erk ras_raf_mek_erk->apoptosis

References

Application Notes and Protocols for the Isolation of 3-epi-Digitoxigenin from Digitalis Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation of 3-epi-Digitoxigenin, a cardenolide of significant interest in pharmacological research. As direct isolation of this compound from Digitalis species is not a commonly reported procedure due to its low natural abundance, this protocol outlines a robust two-stage process: initial extraction of its precursor, Digitoxigenin (B1670572), from Digitalis lanata or Digitalis purpurea, followed by a stereoselective chemical conversion to this compound.

Data Presentation

The following table summarizes the expected yields and purity at various stages of the isolation and synthesis process. These values are compiled from typical yields for similar cardiac glycoside extractions and stereoselective reactions.

StageParameterValueSpeciesReference Method
Extraction
Initial Plant Material (Dried Leaves)100 gDigitalis lanataSoxhlet Extraction with Methanol (B129727)
Crude Methanolic Extract15 - 20 gDigitalis lanataEvaporation of Solvent
Digitoxigenin-rich Fraction (after hydrolysis)0.5 - 1.0 gDigitalis lanataAcid Hydrolysis & Liquid-Liquid Extraction
Purity of Digitoxigenin~80-90%Digitalis lanataHPLC Analysis
Epimerization
Starting Digitoxigenin1.0 g-Mitsunobu Reaction
Crude this compound Mixture0.8 - 0.9 g-Post-reaction Workup
Purification
Purified this compound0.6 - 0.7 g-Column Chromatography
Final Purity>98%-HPLC & NMR Analysis

Experimental Protocols

This section details the methodologies for the extraction of Digitoxigenin, its chemical conversion to this compound, and the final purification.

Part 1: Extraction and Hydrolysis of Digitoxigenin from Digitalis lanata

This protocol is adapted from general methods for the extraction of cardiac glycosides from Digitalis species.[1][2][3]

1.1. Materials and Reagents:

  • Dried and powdered leaves of Digitalis lanata

  • Methanol (ACS grade)

  • Chloroform (B151607) (ACS grade)

  • Hydrochloric acid (HCl), 2N

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Soxhlet apparatus

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

1.2. Extraction Procedure:

  • Weigh 100 g of dried, powdered Digitalis lanata leaves and place them in a cellulose (B213188) thimble.

  • Assemble the Soxhlet apparatus and extract the plant material with 500 mL of methanol for 8-12 hours.

  • After extraction, concentrate the methanolic extract to dryness using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude extract contains a mixture of cardiac glycosides.

1.3. Acid Hydrolysis to Obtain Digitoxigenin:

  • Dissolve the crude extract in 200 mL of 50% aqueous methanol.

  • Add 50 mL of 2N HCl to the solution.

  • Heat the mixture at 60-70°C for 2 hours to hydrolyze the glycosidic bonds, liberating the aglycone, Digitoxigenin.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous solution three times with 100 mL portions of chloroform in a separatory funnel.

  • Combine the chloroform extracts and wash with 50 mL of distilled water.

  • Dry the chloroform layer over anhydrous sodium sulfate and filter.

  • Evaporate the chloroform under reduced pressure to obtain the Digitoxigenin-rich fraction.

Part 2: Synthesis of this compound via Mitsunobu Reaction

This part of the protocol describes the stereochemical inversion of the 3β-hydroxyl group of Digitoxigenin to the 3α-position to yield this compound. The Mitsunobu reaction is a reliable method for achieving this inversion.[4][5][6][7][8]

2.1. Materials and Reagents:

2.2. Epimerization Procedure:

  • Dissolve 1.0 g of the Digitoxigenin-rich fraction in 50 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.5 equivalents of triphenylphosphine and 1.5 equivalents of p-nitrobenzoic acid to the solution and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1.5 equivalents of DIAD or DEAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude p-nitrobenzoate ester of this compound.

2.3. Hydrolysis to this compound:

  • Dissolve the crude ester in a mixture of methanol (50 mL) and water (10 mL).

  • Add 2.0 equivalents of potassium carbonate.

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitor by TLC).

  • Neutralize the reaction mixture with dilute HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.

Part 3: Purification of this compound

3.1. Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

3.2. Characterization:

  • Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The spectroscopic data should be compared with literature values for this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Part 1: Extraction & Hydrolysis cluster_synthesis Part 2: Epimerization cluster_purification Part 3: Purification & Analysis plant_material Digitalis lanata Leaves soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract hydrolysis Acid Hydrolysis (HCl) crude_extract->hydrolysis digitoxigenin_fraction Digitoxigenin-rich Fraction hydrolysis->digitoxigenin_fraction mitsunobu Mitsunobu Reaction (PPh3, DIAD, p-Nitrobenzoic Acid) digitoxigenin_fraction->mitsunobu ester Crude this compound Ester mitsunobu->ester hydrolysis_epi Hydrolysis (K2CO3, Methanol) ester->hydrolysis_epi crude_epi Crude this compound hydrolysis_epi->crude_epi column_chrom Column Chromatography crude_epi->column_chrom pure_product Purified this compound column_chrom->pure_product analysis Characterization (HPLC, MS, NMR) pure_product->analysis

Caption: Workflow for the isolation of this compound.

Mitsunobu Reaction Pathway for Epimerization

mitsunobu_pathway digitoxigenin Digitoxigenin (3β-OH) intermediate Oxyphosphonium Intermediate (Inversion of Stereochemistry) digitoxigenin->intermediate + Reagents reagents PPh3, DIAD, p-Nitrobenzoic Acid ester_product 3α-p-Nitrobenzoate Ester intermediate->ester_product epi_digitoxigenin This compound (3α-OH) ester_product->epi_digitoxigenin + Hydrolysis hydrolysis Hydrolysis (K2CO3)

Caption: Key steps in the Mitsunobu epimerization of Digitoxigenin.

References

Application Note: Derivatization of 3-epi-Digitoxigenin for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-epi-Digitoxigenin is a cardenolide and an epimer of digitoxigenin (B1670572), a pharmacologically significant compound. Accurate and sensitive detection of this compound is crucial in various research and development settings, including pharmacokinetic studies, metabolic profiling, and quality control of related pharmaceutical products. Due to its inherent physicochemical properties, direct detection of this compound can be challenging, often lacking the required sensitivity and selectivity. Chemical derivatization offers a robust strategy to enhance its detectability by introducing moieties that are amenable to highly sensitive analytical techniques such as fluorescence and mass spectrometry. This application note provides detailed protocols for the derivatization of this compound and its subsequent analysis.

Methods for Derivatization and Detection

Several methods can be employed for the derivatization and enhanced detection of this compound. The choice of method depends on the required sensitivity, selectivity, and the available analytical instrumentation.

Post-Column Derivatization with Kedde Reagent for HPLC-UV/Vis Detection

This method is suitable for the selective detection of cardenolides. The derivatization occurs after the chromatographic separation, and the colored product is detected by a UV/Vis detector.

Pre-Column Fluorescent Derivatization for HPLC-FLD Detection

By introducing a fluorescent tag to the this compound molecule prior to HPLC analysis, the sensitivity of detection can be significantly improved. This is particularly useful for quantifying low concentrations of the analyte.

Reductive Amination for Labeling and Immunoassay Development

This two-step process introduces a primary amine group, which can then be conjugated to various labels, including fluorophores, enzymes, or biotin. This is a key step in developing haptens for immunoassay development.

High-Sensitivity Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique that often does not require derivatization. However, in some cases, derivatization can improve ionization efficiency and fragmentation patterns, leading to even lower detection limits.

Quantitative Data Summary

The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for the analysis of cardiac glycosides using various derivatization and detection methods. Data for this compound is limited; therefore, data from closely related compounds like digitoxigenin and digoxin (B3395198) are included for comparison.

Analytical MethodDerivatization MethodAnalyteLODLOQReference
HPLC-UV/VisPost-column with Kedde ReagentDigitoxigenin2.5 nmol (on-column)-[1]
HPLC-FLDPre-column with 9-anthroyl nitrileCorticosteroids3.0 ng/mL-[2]
HPLC-FLDPre-column with dansyl chlorideEstradiol & metabolites-10 ng/mL
LC-MS/MSNoneDigoxin0.01 ng/mL0.1 ng/mL[3]
LC-MS/MSNoneDigitoxin-2 ng/g (blood)[4]
LC-MS/MSNoneDigoxin-0.08 ng/mL[5]

Experimental Protocols

Protocol 1: Post-Column Derivatization with Kedde Reagent for HPLC-UV/Vis Detection

This protocol is adapted from a method for the selective detection of cardenolides[1].

A. Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 3,5-Dinitrobenzoic acid

  • Potassium hydroxide (B78521) (KOH)

  • HPLC system with a post-column reaction module

  • UV/Vis detector

B. Reagent Preparation:

  • Kedde Reagent Solution C: 1.3% (w/v) 3,5-dinitrobenzoic acid in methanol.

  • Kedde Reagent Solution D: 2 N Potassium hydroxide in water.

C. HPLC and Post-Column Reaction Conditions:

  • HPLC Column: TSK-gel ODS 120T (4.6 mm i.d. x 250 mm) or equivalent C18 column.

  • Mobile Phase A: Methanol

  • Mobile Phase B: Water

  • Gradient: 50% A to 60% A over 30 min, then to 100% A over 20 min.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25°C.

  • Post-Column Reaction:

    • Pump Kedde Reagent Solution C at 0.5 mL/min.

    • Pump Kedde Reagent Solution D at 0.5 mL/min.

    • Mix the eluate from the column with the two reagent solutions.

    • Pass the mixture through a reaction coil (e.g., 5 m x 0.33 mm i.d.).

  • Detection: UV/Vis detector at 540 nm.

HPLC_Kedde_Workflow cluster_hplc HPLC System cluster_pcr Post-Column Reactor MobilePhase Mobile Phase (Methanol/Water) Pump HPLC Pump MobilePhase->Pump Injector Injector Pump->Injector Column C18 Column Injector->Column MixingTee Column->MixingTee Eluate ReagentC 1.3% 3,5-Dinitrobenzoic Acid ReagentPump Reagent Pump ReagentC->ReagentPump ReagentD 2N KOH ReagentD->ReagentPump ReagentPump->MixingTee ReactionCoil Reaction Coil MixingTee->ReactionCoil Detector UV/Vis Detector (540 nm) ReactionCoil->Detector Fluorescent_Derivatization_Workflow Start This compound in Acetone AddReagents Add Dansyl Chloride and Sodium Bicarbonate Start->AddReagents Incubate Incubate at 60°C for 30 min (dark) AddReagents->Incubate Cool Cool to Room Temp Incubate->Cool Analyze Analyze by HPLC-FLD Cool->Analyze Reductive_Amination_Pathway Start This compound Oxidation Oxidation (e.g., Dess-Martin) Start->Oxidation Keto 3-keto-Digitoxigenin Oxidation->Keto ReductiveAmination Reductive Amination (Amine source + NaBH3CN) Keto->ReductiveAmination Product 3-amino-Digitoxigenin (epimeric mixture) ReductiveAmination->Product

References

Unveiling the Cytotoxic Potential of 3-epi-Digitoxigenin: An Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for investigating the cytotoxic effects of 3-epi-Digitoxigenin, a cardiac glycoside with potential as an anticancer agent. The protocols outlined herein are designed to be a comprehensive guide for researchers, offering step-by-step instructions for key assays and data interpretation.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have long been utilized in the treatment of cardiac conditions. Emerging evidence, however, highlights their potent cytotoxic activities against various cancer cell lines, sparking interest in their therapeutic potential beyond cardiology.[1][2] this compound, an epimer of digitoxigenin, is a promising candidate for investigation. This document details a strategic experimental design to thoroughly characterize its cytotoxic profile, including its effects on cell viability, apoptosis, and cell cycle progression. The primary mechanism of action for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events culminating in programmed cell death (apoptosis).[3][4]

Experimental Design and Workflow

The following experimental workflow provides a systematic approach to evaluating the cytotoxicity of this compound.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Studies cluster_phase1 Phase 1: Initial Screening and Dose-Response cluster_phase2 Phase 2: Mechanism of Action - Apoptosis cluster_phase3 Phase 3: Mechanism of Action - Cell Cycle cluster_phase4 Phase 4: Data Analysis and Interpretation cell_line_selection Cell Line Selection (e.g., MCF-7, HeLa, A549) mtt_assay Cell Viability (MTT) Assay cell_line_selection->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination annexin_v_pi Apoptosis Assay (Annexin V/PI Staining) ic50_determination->annexin_v_pi cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) ic50_determination->cell_cycle_analysis western_blot_apoptosis Western Blot Analysis (Caspases, Bcl-2 family) annexin_v_pi->western_blot_apoptosis data_summary Data Summarization and Statistical Analysis western_blot_apoptosis->data_summary cell_cycle_analysis->data_summary conclusion Conclusion and Future Directions data_summary->conclusion

Caption: A streamlined workflow for the comprehensive cytotoxic evaluation of this compound.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 24hIC50 (nM) after 48hIC50 (nM) after 72h
MCF-7Breast Adenocarcinoma
HeLaCervical Carcinoma
A549Non-small Cell Lung Cancer
Positive Control (e.g., Digitoxin)

Table 2: Apoptosis Induction by this compound (IC50 Concentration)

Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7 Control
This compound
HeLa Control
This compound
A549 Control
This compound

Table 3: Cell Cycle Distribution Following this compound Treatment (IC50 Concentration)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Control
This compound
HeLa Control
This compound
A549 Control
This compound

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound and calculating its half-maximal inhibitory concentration (IC50).[3][5]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with the IC50 concentration of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle using flow cytometry.[7]

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells treated with the IC50 concentration of this compound.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This protocol detects changes in the expression of key proteins involved in the apoptotic pathway.[8][9]

Materials:

  • Treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Signaling Pathway Visualization

The cytotoxic effects of cardiac glycosides are often initiated by the inhibition of the Na+/K+-ATPase pump, which triggers a downstream signaling cascade leading to apoptosis.

signaling_pathway Proposed Signaling Pathway of this compound Induced Apoptosis compound This compound na_k_atpase Na+/K+-ATPase compound->na_k_atpase Inhibition intracellular_na ↑ Intracellular Na+ na_k_atpase->intracellular_na na_ca_exchanger Na+/Ca2+ Exchanger (NCX) intracellular_na->na_ca_exchanger Altered Gradient intracellular_ca ↑ Intracellular Ca2+ na_ca_exchanger->intracellular_ca mitochondria Mitochondria intracellular_ca->mitochondria bcl2_family Bcl-2 Family Regulation (↑ Bax / ↓ Bcl-2) mitochondria->bcl2_family cytochrome_c Cytochrome c Release caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis caspase3->apoptosis parp_cleavage->apoptosis bcl2_family->cytochrome_c

Caption: A proposed signaling cascade for this compound-induced apoptosis.

References

Application Notes: Utilizing 3-epi-Digitoxigenin as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Digitoxigenin is a critical reference standard for the accurate identification and quantification of digitoxigenin (B1670572) and its related impurities in pharmaceutical analysis. As an epimer of digitoxigenin, its separation and detection are vital for ensuring the purity and safety of cardiac glycoside-based drug products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for method development in chromatography.[1]

PropertyValueSource
Molecular Formula C₂₃H₃₄O₅[2]
Molecular Weight 390.5 g/mol [2]
Melting Point 222 °C (for Digoxigenin)[2]
Solubility Very soluble in ethanol (B145695) and methanol; slightly soluble in chloroform.[2]
LogP 1.10 (for Digoxigenin)[2]
Appearance White or pale buff microcrystalline powder.[3]

Chromatographic Separation of Digitoxigenin and this compound

The separation of epimers such as digitoxigenin and this compound can be effectively achieved using reversed-phase HPLC. The subtle differences in their three-dimensional structures lead to different interactions with the stationary phase, allowing for their resolution.

A suitable HPLC method for the separation of digitoxigenin and this compound has been developed, demonstrating baseline separation of the two epimers.[4] The chromatogram below illustrates the separation of a mixture containing digitoxigenin (Peak 1) and this compound (Peak 2), among other related compounds.

Experimental Workflow for Quality Control

The following diagram outlines the general workflow for using this compound as a reference standard in the quality control of a drug substance.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Reporting Standard_Prep Prepare this compound Reference Standard Solution HPLC_System Inject solutions into validated HPLC system Standard_Prep->HPLC_System Inject Standard Sample_Prep Prepare Drug Substance Sample Solution Sample_Prep->HPLC_System Inject Sample Data_Acquisition Acquire Chromatographic Data (e.g., at 220 nm) HPLC_System->Data_Acquisition Peak_Identification Identify this compound peak by retention time comparison Data_Acquisition->Peak_Identification Quantification Quantify impurity using the reference standard peak area Peak_Identification->Quantification Report Generate Report: Impurity Level vs. Specification Quantification->Report

Caption: Workflow for impurity quantification using this compound.

Application Protocol: Quantification of this compound in a Drug Substance by HPLC-UV

This protocol details a method for the quantification of this compound as an impurity in a digitoxigenin-containing drug substance.

Materials and Reagents
  • This compound Reference Standard

  • Digitoxigenin Drug Substance (Sample)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with UV detector

  • Analytical balance

Preparation of Standard Solutions

Stock Standard Solution of this compound (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to establish a calibration curve.

Preparation of Sample Solution

Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the Digitoxigenin Drug Substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

HPLC Conditions
ParameterCondition
Column TSK-gel ODS 120T (4.6 mm i.d. x 250 mm) or equivalent C18 column
Mobile Phase Gradient elution with Methanol and Water
Gradient Program 0-30 min: 50% to 60% Methanol30-50 min: 60% to 100% Methanol
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 20 µL
System Suitability

Before sample analysis, inject a working standard solution (e.g., 1 µg/mL) multiple times (n=5). The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis
  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject each of the working standard solutions to generate a calibration curve.

  • Inject the sample solution in duplicate.

Data Analysis and Calculations
  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Quantification: Create a linear regression calibration curve of peak area versus concentration for the working standard solutions. Determine the concentration of this compound in the sample solution using the calibration curve.

Calculate the percentage of this compound impurity in the drug substance using the following formula:

% Impurity = (Concentration of impurity in sample (µg/mL) / Concentration of drug substance in sample (µg/mL)) * 100

Method Validation Summary (Illustrative Data)

The following table summarizes typical validation parameters for a method of this nature.

Validation ParameterResult
Linearity (R²) > 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity Baseline separation from digitoxigenin and other known impurities.

Signaling Pathway Context (Illustrative)

While this compound is primarily used as a reference standard for chemical analysis, it's important to understand the biological context of the parent compound, digitoxigenin. Digitoxigenin exerts its therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump in cardiac myocytes. The diagram below illustrates this mechanism.

signaling_pathway Digitoxigenin Digitoxigenin NaK_ATPase Na+/K+-ATPase Pump Digitoxigenin->NaK_ATPase Inhibits Na_in Intracellular Na+ (Increased) NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces Na+ gradient, decreasing Ca2+ extrusion Ca_in Intracellular Ca2+ (Increased) NaCa_Exchanger->Ca_in Contraction Increased Cardiac Contractility Ca_in->Contraction

Caption: Mechanism of action of digitoxigenin.

Conclusion

This compound is an indispensable tool for the quality control of digitoxigenin-based pharmaceuticals. The protocols and data presented here provide a comprehensive guide for its effective use as a reference standard in chromatographic analysis, ensuring the development of robust and reliable analytical methods.

References

Application Notes and Protocols for Radiolabeling 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radiolabeling of 3-epi-Digitoxigenin, a cardenolide of interest in various research fields. Due to the limited availability of direct radiolabeling protocols for this specific epimer, this guide presents methods based on established techniques for the closely related compound, digitoxigenin (B1670572), and general strategies for steroid radiolabeling. The protocols provided cover labeling with Technetium-99m ([¹¹¹In]Indium), Tritium (B154650) ([³H]), Carbon-14 ([¹⁴C]), and radioiodine.

Introduction to Radiolabeling this compound

This compound is the C3 epimer of digitoxigenin, the aglycone of the cardiac glycoside digitoxin. Radiolabeled versions of this molecule are valuable tools for in vitro and in vivo studies, including receptor binding assays, pharmacokinetic and pharmacodynamic (PK/PD) studies, and molecular imaging. The choice of radionuclide will depend on the specific application, with gamma emitters like Technetium-99m being suitable for SPECT imaging, positron emitters for PET imaging, and beta emitters like Tritium and Carbon-14 for in vitro assays and metabolic studies.

Radiolabeling Strategies

Several strategies can be employed to radiolabel this compound. These can be broadly categorized as:

  • Indirect Labeling with Metallic Radionuclides: This involves the use of a bifunctional chelating agent (BFCA) to stably incorporate a metallic radionuclide, such as Technetium-99m.

  • Direct Labeling with Hydrogen Isotopes: Tritium labeling can often be achieved through catalytic exchange reactions.

  • Synthetic Labeling with Carbon-14: Incorporation of Carbon-14 typically requires a multi-step chemical synthesis from a labeled precursor.

  • Indirect Labeling with Radioiodine: This method necessitates the introduction of a functional group, such as a phenolic moiety, to facilitate electrophilic radioiodination.

Section 1: Labeling with Technetium-99m via a Bifunctional Chelator

This protocol describes a method for labeling this compound with Technetium-99m ([⁹⁹ᵐTc]Tc) by first conjugating it with the bifunctional chelator diethylenetriaminepentaacetic acid (DTPA). This approach is adapted from a published method for digitoxigenin and is expected to be applicable to its 3-epi isomer.[1]

Diagram: Workflow for [⁹⁹ᵐTc]Tc-DTPA-3-epi-Digitoxigenin Synthesis

workflow cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling cluster_qc Step 3: Quality Control This compound This compound Conjugation_Reaction Conjugation Reaction This compound->Conjugation_Reaction DTPA_dianhydride DTPA dianhydride DTPA_dianhydride->Conjugation_Reaction DMSO DMSO DMSO->Conjugation_Reaction DTPA-3-epi-Digitoxigenin DTPA-3-epi-Digitoxigenin Conjugation_Reaction->DTPA-3-epi-Digitoxigenin DTPA-3-epi-Digitoxigenin_2 DTPA-3-epi-Digitoxigenin Radiolabeling_Reaction Radiolabeling Reaction DTPA-3-epi-Digitoxigenin_2->Radiolabeling_Reaction 99mTcO4 [⁹⁹ᵐTc]NaTcO₄ 99mTcO4->Radiolabeling_Reaction SnCl2 SnCl₂ (Reducing Agent) SnCl2->Radiolabeling_Reaction Tc-DTPA-Digitoxigenin [⁹⁹ᵐTc]Tc-DTPA-3-epi-Digitoxigenin Radiolabeling_Reaction->Tc-DTPA-Digitoxigenin Tc-DTPA-Digitoxigenin_2 [⁹⁹ᵐTc]Tc-DTPA-3-epi-Digitoxigenin TLC Thin Layer Chromatography (TLC) Tc-DTPA-Digitoxigenin_2->TLC Purified_Product Purified Product TLC->Purified_Product

Caption: Workflow for the synthesis of [⁹⁹ᵐTc]Tc-DTPA-3-epi-Digitoxigenin.

Experimental Protocol: [⁹⁹ᵐTc]Tc-DTPA-3-epi-Digitoxigenin

Part 1: Synthesis of DTPA-3-epi-Digitoxigenin Conjugate

  • Materials:

    • This compound

    • Diethylenetriaminepentaacetic dianhydride (DTPA dianhydride)

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMSO.

    • Add DTPA dianhydride (5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product can be purified by preparative high-performance liquid chromatography (HPLC).

Part 2: Radiolabeling with Technetium-99m

  • Materials:

    • DTPA-3-epi-Digitoxigenin conjugate

    • [⁹⁹ᵐTc]Sodium pertechnetate (B1241340) (NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator

    • Stannous chloride (SnCl₂) solution (freshly prepared)

    • Saline solution (0.9% NaCl)

    • TLC plates (silica gel)

    • Eluent systems: a) Acetone (B3395972), b) Glacial acetic acid/water (15:85, v/v)

  • Procedure:

    • In a sterile vial, dissolve a known amount of DTPA-3-epi-Digitoxigenin in saline.

    • Add a freshly prepared solution of stannous chloride (e.g., 200 µg).[1]

    • Add the desired amount of [⁹⁹ᵐTc]NaTcO₄ (e.g., 370 MBq).

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

Part 3: Quality Control

  • Radiochemical Purity Determination by TLC:

    • Spot the reaction mixture on two separate TLC plates.

    • Develop one plate in acetone and the other in glacial acetic acid/water.

    • Analyze the distribution of radioactivity on the plates using a radio-TLC scanner.

    • In acetone, [⁹⁹ᵐTc]Tc-DTPA-3-epi-Digitoxigenin should remain at the origin (Rf = 0.0), while free [⁹⁹ᵐTc]pertechnetate will migrate with the solvent front (Rf = 0.9-1.0).[1]

    • In the acetic acid/water system, the labeled conjugate will move with the solvent front (Rf = 0.9), while any reduced-hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂) will remain at the origin (Rf = 0.0).[1]

    • Calculate the radiochemical purity by integrating the peaks. A purity of >90% is generally considered acceptable for in vivo studies.[1]

Quantitative Data Summary
ParameterExpected ValueReference
Radiochemical Yield> 95%[1]
Radiochemical Purity> 90%[1]
In vitro stability (saline, 24h)High[1]
In vivo stabilityHigh[1]

Section 2: Tritium ([³H]) Labeling

Tritium labeling of steroids is a well-established technique. A common method is catalytic tritium exchange, where the steroid is exposed to tritium gas in the presence of a metal catalyst. This method can introduce tritium at various positions in the molecule.

Diagram: Conceptual Workflow for Tritiation

tritiation_workflow This compound This compound Reaction Catalytic Exchange Reaction This compound->Reaction Tritium_Gas Tritium Gas (³H₂) Tritium_Gas->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction Solvent Solvent Solvent->Reaction Purification Purification (HPLC) Reaction->Purification Labeled_Product [³H]-3-epi-Digitoxigenin Purification->Labeled_Product

Caption: General workflow for the tritiation of this compound.

Experimental Protocol: Catalytic Tritium Exchange

Note: This is a general protocol and requires specialized equipment for handling tritium gas. All procedures must be performed in a certified radiochemistry laboratory.

  • Materials:

    • This compound

    • Tritium gas (³H₂)

    • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

    • Anhydrous solvent (e.g., ethyl acetate (B1210297), dioxane)

    • HPLC system for purification

  • Procedure:

    • Dissolve this compound in the chosen anhydrous solvent in a reaction vessel suitable for high-pressure gas reactions.

    • Add the Pd/C catalyst to the solution.

    • The system is evacuated and then filled with tritium gas to the desired pressure.

    • The reaction mixture is stirred at a specific temperature (e.g., room temperature to 80°C) for several hours to days.

    • After the reaction, the excess tritium gas is carefully removed and recovered.

    • The catalyst is removed by filtration.

    • The solvent is evaporated, and the crude product is purified by HPLC to separate the labeled compound from any byproducts and to determine the specific activity.

Quantitative Data Summary (Estimated)
ParameterExpected Value
Radiochemical Yield10 - 40%
Specific Activity10 - 30 Ci/mmol
Radiochemical Purity> 97% (after HPLC)

Section 3: Carbon-14 ([¹⁴C]) Labeling

Incorporating Carbon-14 into a complex molecule like this compound typically requires a multi-step synthesis from a commercially available [¹⁴C]-labeled starting material. A plausible approach would be to synthesize the butenolide ring with a [¹⁴C] label and attach it to a suitable steroid precursor.

Diagram: Synthetic Strategy for [¹⁴C]-3-epi-Digitoxigenin

c14_synthesis Labeled_Precursor [¹⁴C]-Labeled Precursor (e.g., [¹⁴C]bromoacetic acid) Butenolide_Synthesis Synthesis of [¹⁴C]-Butenolide Ring Labeled_Precursor->Butenolide_Synthesis Labeled_Butenolide [¹⁴C]-Butenolide Butenolide_Synthesis->Labeled_Butenolide Coupling_Reaction Coupling Reaction Labeled_Butenolide->Coupling_Reaction Steroid_Precursor This compound Precursor Steroid_Precursor->Coupling_Reaction Final_Product [¹⁴C]-3-epi-Digitoxigenin Coupling_Reaction->Final_Product

Caption: A potential synthetic route for [¹⁴C]-3-epi-Digitoxigenin.

Experimental Protocol: A Multi-step Synthesis Approach

This protocol outlines a conceptual synthetic pathway. The actual implementation would require significant synthetic chemistry expertise.

  • Synthesis of a [¹⁴C]-labeled butenolide:

    • Start with a simple [¹⁴C]-labeled precursor, such as [¹⁴C]sodium acetate or [¹⁴C]bromoacetic acid.

    • Through a series of organic reactions, construct the γ-butenolide ring with the [¹⁴C] label at a metabolically stable position.

  • Preparation of a suitable steroid precursor:

    • Synthesize or procure a steroid precursor that has the core structure of this compound but is functionalized at the C17 position for the attachment of the butenolide ring.

  • Coupling of the steroid precursor and the [¹⁴C]-butenolide:

    • Utilize an appropriate coupling reaction (e.g., a Wittig-type reaction or a palladium-catalyzed cross-coupling) to attach the [¹⁴C]-butenolide to the steroid precursor.

  • Final modifications and purification:

    • Perform any necessary subsequent reactions to arrive at the final [¹⁴C]-3-epi-Digitoxigenin structure.

    • Purify the final product using column chromatography and HPLC.

    • Characterize the product by mass spectrometry and NMR, and determine the specific activity and radiochemical purity by liquid scintillation counting and radio-HPLC.

Quantitative Data Summary (Estimated)
ParameterExpected Value
Overall Radiochemical Yield1 - 10%
Specific Activity50 - 60 mCi/mmol
Radiochemical Purity> 98% (after HPLC)

Section 4: Radioiodination

Direct radioiodination of the saturated steroid core of this compound is challenging. A more viable strategy is to first introduce a functional group that is amenable to radioiodination, such as a phenolic group.

Diagram: Strategy for Radioiodination

radioiodination_strategy This compound This compound Functionalization Introduction of a Phenolic Group This compound->Functionalization Phenolic_Precursor Phenolic Derivative of This compound Functionalization->Phenolic_Precursor Radioiodination Radioiodination (e.g., with [¹²⁵I]NaI) Phenolic_Precursor->Radioiodination Iodinated_Product Radioiodinated This compound Radioiodination->Iodinated_Product

Caption: A two-step strategy for the radioiodination of this compound.

Experimental Protocol: Indirect Radioiodination

Part 1: Synthesis of a Phenolic Precursor

This part requires synthetic organic chemistry to modify the this compound structure. One possibility is the introduction of a hydroxyphenyl group at a suitable position, for example, via ether or ester linkage at one of the hydroxyl groups.

Part 2: Radioiodination of the Phenolic Precursor

  • Materials:

    • Phenolic derivative of this compound

    • [¹²⁵I]Sodium iodide (NaI) or [¹³¹I]NaI

    • Oxidizing agent (e.g., Chloramine-T, Iodogen)

    • Phosphate buffer (pH 7.4)

    • Sodium metabisulfite (B1197395) solution (to quench the reaction)

    • HPLC or solid-phase extraction (SPE) for purification

  • Procedure (using Iodogen):

    • Coat a reaction vial with Iodogen by evaporating a solution of Iodogen in dichloromethane.

    • Add a solution of the phenolic precursor in a suitable solvent (e.g., ethanol/phosphate buffer) to the Iodogen-coated vial.

    • Add the [¹²⁵I]NaI solution.

    • Allow the reaction to proceed at room temperature for 10-15 minutes.

    • Quench the reaction by transferring the mixture to a vial containing sodium metabisulfite solution.

    • Purify the radioiodinated product using reverse-phase HPLC or a C18 SPE cartridge.

Quantitative Data Summary (Estimated)
ParameterExpected Value
Radiochemical Yield60 - 90%
Specific ActivityCarrier-free
Radiochemical Purity> 95% (after purification)

Conclusion

The protocols and strategies outlined in this document provide a comprehensive guide for the radiolabeling of this compound with a variety of radionuclides suitable for different research applications. While direct protocols for this specific molecule are scarce, the provided methods, based on established radiochemical techniques for similar compounds, offer a solid foundation for researchers to develop and optimize their own labeling procedures. It is imperative that all work with radioactive materials is conducted in compliance with institutional and national regulations.

References

Application Notes and Protocols for Assessing 3-epi-Digitoxigenin Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Digitoxigenin is a cardiac glycoside, a class of naturally derived compounds known for their significant effects on cardiac muscle. The primary molecular target of these compounds is the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane. The interaction of cardiac glycosides with this enzyme inhibits its pumping activity, leading to an increase in intracellular calcium concentration and consequently, enhanced cardiac contractility.

The stereochemistry of cardiac glycosides plays a crucial role in their binding affinity and specificity for the Na+/K+-ATPase. This compound is an epimer of digitoxigenin, differing in the stereochemical orientation of the hydroxyl group at the C3 position of the steroid nucleus. This seemingly minor structural alteration can have a profound impact on the binding kinetics—the rates of association and dissociation—of the molecule with its target protein. A thorough understanding of these kinetic parameters is paramount for the development of novel therapeutics with improved efficacy and safety profiles.

These application notes provide a detailed overview of the methodologies for assessing the binding kinetics of this compound to its primary target, the Na+/K+-ATPase. The protocols outlined herein are designed to guide researchers in obtaining robust and reproducible kinetic data, which is essential for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

Data Presentation

Note: Direct experimental binding kinetics data for this compound is not extensively available in the public domain. The following tables present representative binding affinity data for the parent compound, Digitoxigenin , to the Na+/K+-ATPase. It is anticipated that the 3-epi-epimer will exhibit different kinetic and affinity values. The provided data serves as a template for the presentation of experimentally determined values for this compound.

Table 1: Representative Equilibrium Dissociation Constants (KD) of Digitoxigenin for Na+/K+-ATPase

CompoundTargetAssay MethodKD (nM)Reference
DigitoxigeninPorcine Kidney Na+/K+-ATPaseActivity Inhibition26 ± 15[1]
DigitoxigeninBeef Cardiac (Na+ + K+)-ATPase[3H]ouabain displacementVaries by conditions[2]

Table 2: Representative Inhibition Constants (IC50/Ki) of Digitoxigenin and Related Compounds for Na+/K+-ATPase Isoforms

CompoundIsoformAssay MethodKi (nM)Reference
Digitoxigeninα1β1Inhibition of ATPase activityIndistinguishable from other isoforms[3]
Digitoxigeninα2β1Inhibition of ATPase activityIndistinguishable from other isoforms[3]
Digitoxigeninα3β1Inhibition of ATPase activityIndistinguishable from other isoforms[3]

Signaling Pathway

The binding of this compound to the Na+/K+-ATPase not only inhibits its ion-pumping function but can also trigger intracellular signaling cascades. The following diagram illustrates the canonical signaling pathway activated by cardiac glycoside binding.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation EGFR EGFR Src->EGFR Transactivation ROS ROS Src->ROS Generation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Proliferation, etc.) ERK->Gene_Expression NFkB NF-κB ROS->NFkB Activation NFkB->Gene_Expression Ligand This compound Ligand->NaK_ATPase Binding

Caption: Na+/K+-ATPase signaling cascade upon cardiac glycoside binding.

Experimental Workflow

A systematic approach is crucial for the accurate determination of binding kinetics. The following diagram outlines a general workflow for assessing the binding of this compound to its target.

Experimental_Workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Protein_Prep Purification of Na+/K+-ATPase SPR Surface Plasmon Resonance (SPR) Protein_Prep->SPR ITC Isothermal Titration Calorimetry (ITC) Protein_Prep->ITC Radioligand Radioligand Binding Assay Protein_Prep->Radioligand Ligand_Prep Synthesis/Purification of This compound Ligand_Prep->SPR Ligand_Prep->ITC Ligand_Prep->Radioligand Kinetic_Model Kinetic Model Fitting (e.g., 1:1 Langmuir) SPR->Kinetic_Model Parameter_Det Determination of ka, kd, KD ITC->Parameter_Det Radioligand->Parameter_Det Kinetic_Model->Parameter_Det SAR_Diagram cluster_structures Chemical Structures cluster_binding Binding to Na+/K+-ATPase cluster_kinetics Resulting Kinetics Digitoxigenin Digitoxigenin (3β-OH) Optimal_Fit Optimal Fit (e.g., H-bonding) Digitoxigenin->Optimal_Fit Epi_Digitoxigenin This compound (3α-OH) Suboptimal_Fit Steric Hindrance/ Altered H-bonding Epi_Digitoxigenin->Suboptimal_Fit Binding_Pocket Binding Pocket Binding_Pocket->Optimal_Fit Binding_Pocket->Suboptimal_Fit High_Affinity High Affinity (Lower KD) Optimal_Fit->High_Affinity Lower_Affinity Lower Affinity (Higher KD) Suboptimal_Fit->Lower_Affinity

References

Application Notes and Protocols for Creating Stable Cell Lines for 3-epi-Digitoxigenin Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Digitoxigenin, a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase, a critical ion pump in mammalian cells.[1][2][3] Inhibition of this pump leads to a cascade of downstream signaling events, making it a target of interest for drug discovery in areas such as oncology and cardiovascular disease.[1][4][5] High-throughput screening (HTS) of compound libraries is a crucial step in identifying novel modulators of this compound's target. The development of robust and reliable stable cell lines is fundamental to the success of such screening campaigns.[6][7][8]

This document provides detailed application notes and protocols for the generation and validation of stable cell lines suitable for screening compounds that modulate the activity of this compound. These protocols are designed to guide researchers through vector design, cell line selection, transfection, selection of stable clones, and the final screening assay.

Principle of the Assay

The screening assay will be based on a reporter gene format, a powerful tool in drug discovery for quantifying cellular responses.[9][10][11] A stable cell line will be engineered to express a reporter gene (e.g., Luciferase or Green Fluorescent Protein) under the control of a promoter that is responsive to the signaling pathways modulated by the Na+/K+-ATPase. When this compound or other active compounds inhibit the Na+/K+-ATPase, the downstream signaling cascade is activated or inhibited, leading to a measurable change in reporter gene expression.[1][5] This change, detected as a luminescent or fluorescent signal, serves as a readout for the compound's activity.

Signaling Pathway of Digitoxigenin

Digitoxigenin and its analogues, like this compound, primarily act by inhibiting the α-subunit of the Na+/K+-ATPase.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium. The Na+/K+-ATPase also functions as a signal transducer. Its inhibition can trigger various downstream signaling pathways, including the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR).[1][5] This can lead to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway and other signaling cascades involved in cell growth, proliferation, and apoptosis.[1][5]

Digitoxigenin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NKA Na+/K+-ATPase Src Src NKA->Src Activation Na Na+ NKA->Na Increased Intracellular Na+ NCX Na+/Ca2+ Exchanger Ca Ca2+ NCX->Ca Increased Intracellular Ca2+ EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF Activation Ca->TF Modulation Na->NCX Inhibition Reporter Reporter Gene Expression TF->Reporter Digitoxigenin This compound Digitoxigenin->NKA Inhibition

Signaling pathway of this compound.

Detailed Protocols

Vector Construct Design

Successful generation of a stable cell line begins with a well-designed expression vector.[6] The vector should contain the reporter gene driven by a promoter responsive to the signaling pathway of interest, along with a selectable marker for stable integration.

Expression_Vector Vector Promoter (e.g., SRE, NF-κB) Reporter Gene (e.g., Luciferase) Polyadenylation Signal Selectable Marker Cassette (Promoter Antibiotic Resistance Gene PolyA) Promoter Promoter Reporter Reporter Gene PolyA PolyA Marker Selectable Marker Stable_Cell_Line_Workflow Transfection Transfection of Expression Vector Selection Antibiotic Selection (e.g., G418) Transfection->Selection Colony_Formation Formation of Resistant Colonies Selection->Colony_Formation Clonal_Isolation Isolation of Single Clones (Limiting Dilution or Cloning Rings) Colony_Formation->Clonal_Isolation Expansion Expansion of Clonal Populations Clonal_Isolation->Expansion Validation Validation of Clones (Reporter Assay, Western Blot, qPCR) Expansion->Validation Cryopreservation Cryopreservation of Validated Clones Validation->Cryopreservation

References

Troubleshooting & Optimization

improving 3-epi-Digitoxigenin solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of 3-epi-Digitoxigenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on cardiac tissue. Like many steroid-like molecules, it is poorly soluble in aqueous solutions due to its hydrophobic structure. This low solubility can pose significant challenges for in vitro and in vivo experiments, affecting drug delivery, bioavailability, and the accuracy of experimental results.

Q2: What are the common signs of solubility issues in my experiments?

You may be encountering solubility problems if you observe any of the following:

  • Precipitation of the compound when preparing stock solutions or diluting them in aqueous buffers or cell culture media.

  • Inconsistent or non-reproducible results in bioassays.

  • Lower than expected potency or efficacy of the compound.

  • Cloudiness or visible particles in your experimental solutions.

Q3: What initial steps can I take to dissolve this compound?

For initial attempts at dissolution, it is recommended to start with an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. Subsequently, this stock solution can be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% for DMSO in cell-based assays).[1]

Troubleshooting Guides

Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into Aqueous Buffer or Media

This is a common problem when the aqueous medium cannot accommodate the concentration of the hydrophobic compound.

Root Cause Analysis and Solution Workflow:

start Precipitation observed upon dilution step1 Is the final DMSO concentration <0.5%? start->step1 step4 Was the dilution performed too quickly? start->step4 step6 Is the compound concentration in the final solution too high? start->step6 step2 Reduce DMSO concentration by preparing a more concentrated stock or using a larger dilution factor. step1->step2 No step3 Consider alternative solubilization methods: - Co-solvents - Cyclodextrins - Micellar Solubilization - Nanoparticle Formulation step1->step3 Yes step2->step3 step5 Perform stepwise (serial) dilutions to gradually decrease the solvent polarity. step4->step5 Yes step4->step6 No end Solution Achieved step5->end step6->step3 No step7 Determine the maximum aqueous solubility and work below this concentration. step6->step7 Yes step7->end

Caption: Troubleshooting workflow for precipitation issues.

Quantitative Data Summary

CompoundSolventSolubility (approx.)Reference(s)
DigitoxinDimethyl Sulfoxide (DMSO)~20 mg/mL[2]
Ethanol (B145695)~5 mg/mL[2]
Chloroform~20 mg/mL[2]
Dimethyl Formamide (DMF)~25 mg/mL[2]
WaterSparingly soluble[2]
DigoxinDimethyl Sulfoxide (DMSO)~30 mg/mL[3]
Dimethyl Formamide (DMF)~30 mg/mL[3]
Ethanol (with co-solvents)>0.2 mg/mL[4]
WaterVery slightly soluble[5]

Disclaimer: The solubility values provided are for Digitoxin and Digoxin and should be used as an estimation for this compound. It is highly recommended to perform your own solubility tests for precise experimental design.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation:

start Start step1 Weigh this compound start->step1 step2 Add anhydrous DMSO step1->step2 step3 Vortex vigorously step2->step3 step4 Sonicate if necessary step3->step4 step5 Visually inspect for clarity step4->step5 step6 Aliquot and store at -20°C/-80°C step5->step6 end Stock solution ready step6->end

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Improving Aqueous Solubility using Cyclodextrins (Co-precipitation Method)

This protocol outlines a method to prepare an inclusion complex of this compound with a cyclodextrin (B1172386) (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to enhance its aqueous solubility.[6][7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Organic solvent (e.g., ethanol or methanol)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or freeze-dryer

Procedure:

  • Dissolve the desired amount of this compound in a minimal amount of the organic solvent.

  • In a separate beaker, dissolve HP-β-CD in deionized water with stirring to create a concentrated solution. The molar ratio of this compound to HP-β-CD is typically between 1:1 and 1:2.

  • Slowly add the this compound solution to the stirring HP-β-CD solution.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the organic solvent and water using a rotary evaporator or by freeze-drying.

  • The resulting powder is the this compound:HP-β-CD inclusion complex, which should exhibit improved aqueous solubility.

Workflow for Cyclodextrin Complexation:

start Start step1 Dissolve this compound in organic solvent start->step1 step2 Dissolve HP-β-CD in deionized water start->step2 step3 Slowly mix the two solutions step1->step3 step2->step3 step4 Stir for 24-48 hours step3->step4 step5 Remove solvent (evaporation or freeze-drying) step4->step5 end Inclusion complex powder step5->end

Caption: Workflow for cyclodextrin inclusion complex formation.

Signaling Pathway

Cardiac glycosides, including this compound, primarily exert their biological effects by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition leads to a cascade of downstream signaling events.

cg This compound nka Na+/K+-ATPase cg->nka Inhibition na_in ↑ Intracellular Na+ nka->na_in src Src Kinase Activation nka->src Signalosome formation ncx Na+/Ca2+ Exchanger (reversed) na_in->ncx ca_in ↑ Intracellular Ca2+ ncx->ca_in ros ↑ ROS Production ca_in->ros nfkb NF-κB Activation ca_in->nfkb egfr EGFR Transactivation src->egfr pi3k PI3K/Akt Pathway src->pi3k ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf downstream Cellular Effects: - Proliferation - Apoptosis - Migration ras_raf->downstream pi3k->downstream ros->downstream nfkb->downstream

Caption: Signaling pathway of cardiac glycosides.[8][9][10][11]

References

stability of 3-epi-Digitoxigenin in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-epi-Digitoxigenin in Dimethyl Sulfoxide (DMSO) at room temperature. The following frequently asked questions (FAQs) and troubleshooting guide will assist researchers, scientists, and drug development professionals in handling and assessing the stability of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in DMSO at room temperature?

There is no specific stability data available for this compound in DMSO at room temperature in the public domain. However, for its parent compound, Digitoxigenin, one supplier suggests that a DMSO solution is stable for at least four years when stored at -20°C.[1]

For general compounds dissolved in DMSO and stored at room temperature, degradation can be a concern. A study on a large set of compounds showed that after 3 months of storage at room temperature, the probability of observing the compound was 92%, which decreased to 83% after 6 months and 52% after one year. Therefore, long-term storage of this compound in DMSO at room temperature is not recommended.

Q2: What are the recommended storage conditions for this compound in DMSO?

To ensure the integrity and stability of your this compound stock solution, proper storage is critical. The general consensus for small molecule inhibitors in DMSO is to store them at low temperatures.

Recommended Storage Protocol:

  • Prepare a concentrated stock solution in 100% DMSO (e.g., 10-100 mM).[2]

  • Aliquot the stock solution into smaller, single-use volumes. This is crucial to avoid repeated freeze-thaw cycles.[2][3]

  • For long-term storage, keep the aliquots at -80°C (up to 6 months) or -20°C (up to 1 month).[3] If a solution is stored at -20°C for more than a month, its efficacy should be re-examined.[3]

Q3: What are the potential degradation pathways for cardiac glycosides like this compound?

Cardiac glycosides can be susceptible to hydrolysis, particularly in aqueous solutions.[4][5] This can involve the cleavage of glycosidic bonds if sugars are present. For aglycones like digitoxigenin, the lactone ring at C-17 is a key structural feature for its biological activity, and its stability could be a factor.[5] The inversion of the configuration at the C-3 position, which distinguishes this compound from Digitoxigenin, may also influence its stability profile.

Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

Yes, repeated freeze-thaw cycles can compromise the stability of your stock solution. DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened.[6] This absorbed water can lead to compound degradation for some molecules and will dilute the stock solution over time.[6][7][8] To mitigate this, it is highly recommended to aliquot your stock solution into single-use vials.[6]

Troubleshooting Guide

Problem 1: Precipitate forms when diluting the DMSO stock solution in an aqueous buffer.

This is a common issue as many organic compounds are less soluble in aqueous media.[9]

  • Solution:

    • Ensure your final DMSO concentration in the aqueous solution is low enough to be tolerated by your assay but high enough to maintain solubility. For most cell-based assays, the final DMSO concentration should be below 0.5%.[2]

    • After diluting, try vortexing or sonicating the solution for a few minutes to help redissolve the precipitate.[9]

    • Briefly warming the solution to 37°C can also aid in dissolution.[9]

Problem 2: I am observing inconsistent results in my experiments.

This could be due to the degradation of your this compound stock solution.

  • Solution:

    • Assess Stock Solution Integrity: If you suspect degradation, it is best to prepare a fresh stock solution from powder.

    • Perform a Stability Test: If you need to use an older stock solution, or if you plan to store it under non-ideal conditions, you should perform a stability test as outlined in the "Experimental Protocol for Stability Assessment" section below.

Data Presentation

Table 1: General Guidelines for Long-Term Storage of Compounds in Solvents

SolventStorage TemperatureRecommended Duration
DMSO-80°C6 months[3]
DMSO-20°C1 month[3]

Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays

DMSO ConcentrationGeneral RecommendationCell Type Considerations
< 0.1%Safest range with minimal expected cytotoxicity.[6]Recommended for primary and sensitive cell lines.[6]
0.1% - 0.5%Generally well-tolerated by most established cell lines.[2][6]Always include a vehicle control.
> 0.5% - 1.0%May cause cytotoxicity or off-target effects in some cell lines.[6]Use with caution and thorough validation.
> 1.0%High risk of cytotoxicity; generally not recommended.[6]May be used in specific cases with extensive controls.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder. Be aware that some compounds can be hygroscopic.[9]

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.

  • Solubilization: Vortex or sonicate the solution until the compound is fully dissolved.[9] Gentle warming to 37°C for a short period may be necessary.[9]

  • Aliquoting: Dispense the stock solution into single-use, low-volume tubes.

  • Storage: Store the aliquots at -20°C or -80°C.[2][3]

Experimental Protocol for Stability Assessment using HPLC-MS

This protocol outlines a method to assess the chemical stability of this compound in DMSO at room temperature.

  • Sample Preparation (T=0):

    • Prepare a solution of this compound in DMSO at the desired concentration.

    • Immediately take an aliquot of this solution and dilute it with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to a concentration appropriate for HPLC-MS analysis. This is your baseline (T=0) sample.

  • Incubation:

    • Store the remaining DMSO stock solution at room temperature (e.g., 25°C) in a tightly sealed vial to prevent solvent evaporation and moisture absorption.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), take an aliquot from the stock solution and prepare it for HPLC-MS analysis as described in step 1.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method. The HPLC will separate this compound from any potential degradation products, and the MS will confirm their identities based on their mass-to-charge ratio.

  • Data Analysis:

    • Compare the peak area of the this compound in the samples from different time points to the T=0 sample. A decrease in the peak area over time indicates degradation.

    • Look for the appearance of new peaks, which would suggest the formation of degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare this compound in DMSO t0 Take T=0 aliquot and prepare for analysis prep->t0 Immediate store Store stock solution at room temperature prep->store hplc Analyze all samples by HPLC-MS t0->hplc sampling Take aliquots at defined time points store->sampling sampling->hplc data Compare peak areas and identify new peaks hplc->data

Caption: Workflow for assessing the stability of this compound in DMSO.

Stock_Solution_Best_Practices cluster_prep Preparation cluster_storage Storage cluster_use Usage dissolve Dissolve in anhydrous DMSO aliquot Aliquot into single-use vials dissolve->aliquot freeze Store at -20°C or -80°C aliquot->freeze thaw Thaw one aliquot for immediate use freeze->thaw avoid Avoid repeated freeze-thaw cycles thaw->avoid

Caption: Recommended best practices for preparing and storing stock solutions.

References

troubleshooting peak tailing in 3-epi-Digitoxigenin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 3-epi-Digitoxigenin. The information is presented in a user-friendly question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a neutral compound like this compound?

A1: While strong ionic interactions with the stationary phase are less common for neutral molecules, peak tailing can still occur due to several factors. The primary causes include:

  • Secondary Interactions: Hydrogen bonding between the hydroxyl groups of this compound and active silanol (B1196071) groups on the silica-based column packing.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

  • Extra-Column Volume: Excessive tubing length or large-diameter fittings can cause band broadening and tailing, particularly for early-eluting peaks.[2]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or a void formation in the packing bed can disrupt the sample flow path.[3][4]

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak shape issues.

Q2: My this compound peak is tailing. Where should I start my troubleshooting?

A2: A systematic approach is crucial. Begin with the simplest and most common issues first. A recommended starting point is to assess whether the issue affects all peaks or just the analyte of interest. If all peaks are tailing, the problem is likely system-related (e.g., a blocked column frit or extra-column volume).[2] If only the this compound peak is affected, the issue is more likely related to chemical interactions with the column or a co-eluting impurity.

Q3: How can I determine if column overload is causing the peak tailing?

A3: To check for mass overload, prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely overloading the column.[2]

Troubleshooting Guides

Guide 1: Addressing Chemical and Column-Related Issues

This guide focuses on troubleshooting peak tailing that is specific to the this compound peak, suggesting chemical interactions as a likely cause.

Problem: The peak for this compound shows significant tailing, but other peaks in the chromatogram (if present) have acceptable shapes.

Possible Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions 1. Lower Mobile Phase pH: If using a buffered mobile phase, decrease the pH to around 2.5-3.0 using an additive like 0.1% formic acid. This protonates the silanol groups, reducing their ability to interact with the analyte.[5] 2. Use a Modern, End-Capped Column: Switch to a high-purity, base-deactivated, or end-capped C18 column. These columns have fewer accessible silanol groups.Improved peak symmetry (reduced tailing factor).
Column Contamination 1. Flush the Column: Follow the manufacturer's instructions to flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in your mobile phase). 2. Use a Guard Column: If not already in use, install a guard column with the same stationary phase to protect the analytical column from contaminants.[5]A sharper, more symmetrical peak. The guard column will need periodic replacement.
Co-eluting Impurity Change Detection Wavelength: If your detector allows, analyze the sample at a different wavelength to see if the peak shape changes, which might indicate a hidden impurity.Altered peak shape or the appearance of a shoulder, confirming a co-elution.
Guide 2: Investigating System and Method-Related Problems

This guide addresses issues that typically affect all peaks in the chromatogram, pointing to a system-wide problem.

Problem: All peaks in the chromatogram, including this compound, are tailing.

Possible Cause Troubleshooting Step Expected Outcome
Extra-Column Volume 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12 mm) to connect the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly tightened to avoid dead volume.Sharper peaks, especially for those with low retention times.
Blocked Column Frit / Column Void 1. Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction (following manufacturer's guidelines) to dislodge particulates from the inlet frit.[2] 2. Replace the Column: If backflushing does not resolve the issue, a void may have formed at the column inlet, requiring column replacement.[4]Restoration of normal peak shapes and a potential decrease in backpressure.
Inappropriate Sample Solvent Match Sample Solvent to Mobile Phase: Dilute or dissolve your sample in the initial mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause peak distortion.Improved peak symmetry.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing

This protocol provides a step-by-step workflow for diagnosing and resolving peak tailing issues.

  • Initial Assessment:

    • Calculate the asymmetry factor (As) or tailing factor (Tf) for the this compound peak. A value > 1.2 indicates significant tailing.

    • Observe if tailing affects all peaks or is specific to the analyte.

  • Investigate Column Overload:

    • Prepare sample dilutions at 50%, 20%, and 10% of the original concentration.

    • Inject each dilution and monitor the peak shape. If the asymmetry improves with dilution, reduce the sample concentration or injection volume for future analyses.

  • Optimize Mobile Phase (if tailing is analyte-specific):

    • If not already using an acidic modifier, add 0.1% formic acid to the mobile phase.

    • Equilibrate the system for at least 15-20 column volumes before injecting the sample.

    • Assess the impact on peak shape.

  • Check for System Issues (if all peaks are tailing):

    • Inspect Connections: Power down the pump, carefully check all fittings between the injector and detector for tightness and proper seating.

    • Reduce Extra-Column Volume: If possible, replace any long or wide-bore tubing with shorter, narrower alternatives.

    • Backflush the Column: Disconnect the column from the detector and connect it in reverse to the injector. Flush with mobile phase (without buffer salts) at a low flow rate (e.g., 0.2 mL/min) for 20-30 minutes. Re-install correctly and test.

  • Evaluate Column Health:

    • If the above steps fail, replace the guard column (if installed).

    • If the problem persists, replace the analytical column with a new, recommended column (e.g., a modern, high-purity, end-capped C18).

Visualization

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates the logical progression of troubleshooting steps for peak tailing in the HPLC analysis of this compound.

PeakTailing_Troubleshooting start Peak Tailing Observed (Asymmetry > 1.2) all_peaks Are all peaks tailing? start->all_peaks check_overload Test for Column Overload all_peaks->check_overload No (Analyte Specific) check_system Check for Extra-Column Volume & Leaks all_peaks->check_system Yes (Systemic Issue) specific_peak_path No (Analyte Specific) overload_yes Overload Confirmed? check_overload->overload_yes reduce_conc Reduce Sample Concentration / Volume overload_yes->reduce_conc Yes optimize_mp Optimize Mobile Phase (e.g., add 0.1% Formic Acid) overload_yes->optimize_mp No end1 End reduce_conc->end1 overload_no No problem_solved1 Problem Resolved? optimize_mp->problem_solved1 flush_column Flush or Replace Guard/Analytical Column problem_solved1->flush_column No problem_solved1->end1 Yes flush_column->end1 all_peaks_path Yes (Systemic Issue) system_issue Issue Found & Fixed? check_system->system_issue backflush Backflush Column system_issue->backflush No end2 End system_issue->end2 Yes system_no No problem_solved2 Problem Resolved? backflush->problem_solved2 replace_column Replace Column (Possible Void/Frit Blockage) problem_solved2->replace_column No problem_solved2->end2 Yes replace_column->end2

Caption: A flowchart for troubleshooting peak tailing in HPLC.

References

overcoming matrix effects in 3-epi-Digitoxigenin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 3-epi-Digitoxigenin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound signal is inconsistent, with poor accuracy and reproducibility. How do I confirm if matrix effects are the cause?

A1: Inconsistent signal, poor accuracy, and lack of reproducibility are classic signs of matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] Phospholipids (B1166683) are often the primary cause of these issues in biological samples like plasma or serum.[3][4]

To diagnose matrix effects, you can perform the following experiments:

  • Post-Column Infusion: This is a qualitative method to identify regions in your chromatogram where ion suppression or enhancement occurs.[5][6] A constant flow of this compound solution is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Dips or rises in the baseline signal for this compound indicate retention times where matrix components are eluting and causing ion suppression or enhancement, respectively.[5]

  • Post-Extraction Spike Comparison: This quantitative method directly measures the extent of matrix effects.[7]

    • Set A: Prepare your analyte standard in a neat (clean) solvent.

    • Set B: Extract a blank biological matrix sample (e.g., plasma) using your sample preparation protocol. Then, spike the clean extract with the analyte at the same concentration as Set A.

    • Analysis: Inject both sets into the LC-MS/MS system. The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[8]

Q2: I've confirmed significant ion suppression. Which sample preparation technique is most effective for analyzing this compound in plasma?

A2: The choice of sample preparation is critical for removing interfering matrix components. While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids, a major source of ion suppression for cardiac glycosides.[9][10] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are significantly more effective at producing a cleaner extract.[11]

  • Solid-Phase Extraction (SPE): This is generally the most effective technique for removing phospholipids and other interferences, providing the cleanest samples and minimizing matrix effects.[8][11] For cardiac glycosides, reversed-phase SPE cartridges (e.g., Oasis HLB) are commonly used and show high recovery rates.[12][13][14] Specific technologies like HybridSPE® utilize zirconia-coated particles to selectively remove phospholipids.[3][15]

  • Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup. A common approach for cardiac glycosides involves extraction at a basic pH (e.g., 9.5) using a mixture of organic solvents.[16][17]

  • Protein Precipitation (PPT): While simple, PPT using acetonitrile (B52724) or methanol (B129727) does not remove phospholipids and often results in significant ion suppression.[9][10] This method should be avoided unless matrix effects are determined to be minimal for your specific application.

See the table below for a comparison of these techniques.

Q3: My chromatographic peak for this compound is broad or shows tailing. What LC method adjustments can I make?

A3: Poor peak shape can be caused by secondary interactions with the column, inappropriate mobile phase conditions, or system contamination.

  • Optimize Mobile Phase: For cardiac glycosides, reversed-phase chromatography is standard.

    • Additives: Using a mobile phase with additives like ammonium (B1175870) formate (B1220265) or formic acid can improve peak shape and promote the formation of specific adducts (e.g., [M+NH4]+), leading to better sensitivity and reproducibility.[12][18]

    • Gradient Elution: A well-optimized gradient elution using water and an organic solvent like acetonitrile or methanol is crucial for separating the analyte from matrix components.[19][20] Systematically optimizing the gradient can significantly improve separation and reduce co-elution with interfering compounds.[21]

  • Check Column and Hardware:

    • Column Choice: C18 columns are widely used and effective for separating cardiac glycosides.[13][19]

    • Metal Interactions: Some compounds, particularly those with phosphate (B84403) groups, can chelate with the stainless steel components of standard HPLC columns, leading to peak tailing and ion suppression.[22] If peak shape issues persist, consider using a metal-free or PEEK-lined column.[22]

    • Guard Column: Use a guard column to protect your analytical column from contamination, which can degrade performance over time.[23]

Q4: I don't have access to a stable isotope-labeled internal standard. What are my options for quantification?

A4: A stable isotope-labeled (SIL) internal standard (IS) is the gold standard because it co-elutes and experiences nearly identical matrix effects as the analyte, providing the most accurate correction.[24][25] When a SIL IS is unavailable, the next best option is a structural analog.

  • Structural Analog IS: Choose a compound that is chemically very similar to this compound (e.g., another cardiac glycoside not present in the sample) and has similar extraction and chromatographic behavior.[25] It is crucial to validate that the analog experiences similar levels of ion suppression as your analyte.

  • Standard Addition Method: This method can be very effective but is time-consuming. It involves creating a calibration curve within each individual sample by splitting the sample extract and spiking each aliquot with known, increasing concentrations of the analyte.[5][6] This corrects for matrix effects specific to that sample but requires more sample volume and significantly increases analysis time.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in biological samples?

A1: The primary sources of matrix effects in biological fluids like plasma, serum, and urine are endogenous components that are co-extracted with the analyte.[8] For LC-MS/MS analysis, phospholipids are a well-documented cause of ion suppression.[3][10] Other sources include salts, proteins, lipids, and metabolites that can co-elute with the target analyte and compete for ionization in the mass spectrometer's source.[23]

Q2: Why is electrospray ionization (ESI) so susceptible to matrix effects?

A2: Electrospray ionization (ESI) is more prone to matrix effects than other ionization techniques like atmospheric pressure chemical ionization (APCI) because its mechanism relies on the formation of charged droplets and subsequent solvent evaporation to produce gas-phase ions.[8][26] Co-eluting matrix components can alter the physical properties of these droplets (e.g., surface tension, viscosity), which impairs solvent evaporation and reduces the efficiency of analyte ionization, leading to suppression.

Q3: What is the benefit of using a stable isotope-labeled (SIL) internal standard?

A3: A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[24] The key benefits are:

  • Co-elution: It has nearly identical chemical and physical properties to the analyte, so it behaves the same way during sample preparation and chromatographic separation.[24]

  • Matrix Effect Compensation: Because it co-elutes and has the same ionization properties, it experiences the same degree of ion suppression or enhancement as the analyte.[25][27] By using the peak area ratio of the analyte to the SIL IS, these effects are effectively normalized, leading to highly accurate and precise quantification.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a simple and sometimes effective strategy to reduce the concentration of interfering matrix components.[6][26] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially if you are trying to reach a low limit of quantification (LOQ).[6] This strategy is only feasible if the initial analyte concentration is high and the assay has sufficient sensitivity to spare.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Plasma
TechniquePrinciplePhospholipid RemovalThroughputMethod DevelopmentAnalyte RecoveryRecommendation for this compound
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation using an organic solvent (e.g., ACN, MeOH).[28]Poor [9][10]HighMinimalGood, but variable due to matrix effects.Not Recommended unless matrix effects are proven to be negligible.
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases (aqueous and organic).[28]Good MediumModerateGood (typically >80%)[12][14]Recommended. A good balance between cleanliness and complexity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[28][29]Excellent [8][11]Medium-High (96-well format)Can be extensiveExcellent (typically >90%)[13][15]Highly Recommended. Provides the cleanest extracts and best reduction of matrix effects.
HybridSPE®-Phospholipid Combines protein precipitation with selective phospholipid removal by a zirconia-based sorbent.[3]Excellent (>95%)[3][15]HighMinimalExcellent (>94%)[15]Highly Recommended. Offers the simplicity of PPT with the cleanliness of SPE.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from methods used for digoxin (B3395198) and other cardiac glycosides and should be optimized for this compound.[12][13]

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg).[12]

    • Pass 1 mL of purified water through the cartridge.[12]

    • Equilibrate the cartridge with 3 mL of 0.1 M ammonium acetate (B1210297) solution (pH 9.5). Do not allow the cartridge to dry.[12]

  • Sample Pre-treatment & Loading:

    • To 500 µL of plasma, add the internal standard solution.

    • Dilute the sample with 1 mL of 0.1 M ammonium acetate solution (pH 9.5).

    • Load the entire pre-treated sample onto the conditioned SPE cartridge and allow it to drain by gravity or gentle vacuum.[12]

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M ammonium acetate solution (pH 9.5) to remove polar interferences.[12]

    • Dry the cartridge under maximum vacuum for at least 2 minutes to remove excess water.[12]

  • Elution:

    • Elute the analyte with 3 mL of a chloroform:2-propanol (95:5, v/v) mixture.[12]

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness at room temperature (or up to 40°C) under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol allows for the visualization of matrix effects across a chromatographic run.[5]

  • System Setup:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 50-100 ng/mL).

    • Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow stream between the analytical column and the mass spectrometer inlet.[5]

    • Set up your LC with its analytical gradient and the MS to monitor the specific MRM transition for this compound.

  • Analysis:

    • Begin the infusion and allow the MS signal to stabilize, which will establish a constant baseline.

    • Inject a blank matrix sample that has been processed with your intended sample preparation method (e.g., a protein-precipitated plasma extract).

    • Monitor the this compound MRM channel throughout the LC gradient.

  • Interpretation:

    • A stable, flat baseline indicates no matrix effects.

    • A significant drop in the baseline signal indicates a region of ion suppression where matrix components are eluting.

    • A rise in the baseline signal indicates a region of ion enhancement .

    • The goal is to adjust your chromatography so that your this compound peak elutes in a region with a flat baseline.[7]

Visualizations

Matrix_Effect_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis & Confirmation cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Validation Start Poor Reproducibility or Inaccurate Results Observed Hypothesis Suspect Matrix Effects Start->Hypothesis PostColumn Perform Post-Column Infusion Experiment Hypothesis->PostColumn PostSpike Perform Post-Extraction Spike Experiment PostColumn->PostSpike Qualitative Result (Suppression Zone ID) Evaluate Matrix Effect Confirmed? PostSpike->Evaluate Quantitative Result (% Suppression) OptimizeSamplePrep Improve Sample Cleanup (e.g., Switch PPT to SPE/LLE) Evaluate->OptimizeSamplePrep Yes End Method Validated Evaluate->End No OptimizeLC Optimize LC Method (Shift Analyte RT) OptimizeSamplePrep->OptimizeLC UseSIL Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSIL Revalidate Re-evaluate Matrix Effects UseSIL->Revalidate Revalidate->OptimizeSamplePrep ME Persists Revalidate->End ME Mitigated Troubleshooting_Tree start Significant Ion Suppression Observed in this compound Signal q1 What sample prep method are you using? start->q1 a1_ppt Protein Precipitation (PPT) q1->a1_ppt PPT a1_spe SPE or LLE q1->a1_spe SPE/LLE sol1 PPT is likely insufficient for phospholipid removal. Switch to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). a1_ppt->sol1 q2 Does the analyte co-elute with an ion suppression zone (identified via post-column infusion)? a1_spe->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Modify LC gradient to shift the analyte retention time (RT) to a cleaner region of the chromatogram. a2_yes->sol2 q3 Are you using a stable isotope-labeled (SIL) internal standard? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Problem Resolved a3_yes->end sol3 Incorporate a SIL IS (ideal) or a close structural analog to compensate for remaining matrix effects. a3_no->sol3 sol3->end SamplePrep_Strategies cluster_0 Sample Preparation Methods cluster_1 Key Performance Metrics PPT Protein Precipitation (PPT) + Fast & Simple + High Throughput - Poor Cleanup - High Matrix Effects Simplicity Simplicity PPT:f1->Simplicity High Cleanliness Extract Cleanliness PPT:f2->Cleanliness Low LLE Liquid-Liquid Extraction (LLE) + Good Cleanup + Good Recovery - Moderate Throughput - Emulsion Risk LLE:f1->Simplicity Medium LLE:f1->Cleanliness High SPE Solid-Phase Extraction (SPE) + Excellent Cleanup + High Recovery + Automation Friendly - Method Development - Higher Cost SPE:f2->Simplicity Low SPE:f1->Cleanliness Very High

References

minimizing batch-to-batch variability in 3-epi-Digitoxigenin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 3-epi-Digitoxigenin.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

The most common and effective strategy for synthesizing this compound involves a two-step process:

  • Oxidation: The 3β-hydroxyl group of the starting material, Digitoxigenin, is oxidized to form the intermediate, 3-oxodigitoxigenin (also known as digitoxigenone).

  • Stereoselective Reduction: The ketone at the C-3 position of 3-oxodigitoxigenin is then stereoselectively reduced to yield the 3α-hydroxyl group, resulting in the desired this compound.

Controlling the stereoselectivity of the reduction step is critical for minimizing the formation of the starting material, Digitoxigenin (the 3β-epimer), and ensuring high purity of the final product.

Q2: What are the primary sources of batch-to-batch variability in this synthesis?

Batch-to-batch variability in the synthesis of this compound can arise from several factors:

  • Incomplete Oxidation: If the initial oxidation of Digitoxigenin is not driven to completion, the remaining starting material will contaminate the product and be difficult to separate.

  • Suboptimal Stereoselectivity in Reduction: The choice of reducing agent and reaction conditions significantly impacts the ratio of the desired 3α-epimer to the undesired 3β-epimer. Inconsistent conditions will lead to variable product purity.

  • Reagent Quality: The purity and activity of reagents, particularly the oxidizing and reducing agents, can fluctuate between batches, affecting reaction efficiency and yield.

  • Reaction Conditions: Minor variations in temperature, reaction time, and solvent purity can influence the reaction kinetics and the formation of side products.

  • Purification Efficiency: The effectiveness of the chromatographic separation of the 3α and 3β epimers can vary, impacting the final purity of the isolated this compound.

Q3: How can I confirm the stereochemistry of the final product?

The stereochemistry at the C-3 position can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the proton at C-3 are distinct for the 3α (axial) and 3β (equatorial) configurations. Comparison of the obtained NMR spectra with literature data for this compound and Digitoxigenin will provide unambiguous confirmation of the stereochemistry.

Troubleshooting Guides

Problem 1: Low Yield of 3-oxodigitoxigenin in the Oxidation Step
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a fresh portion of the oxidizing agent. Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.
Degradation of Starting Material High temperatures during Oppenauer oxidation can lead to side reactions. Maintain the reaction at a gentle reflux. Ensure the absence of water, which can interfere with the aluminum-based catalyst.
Inactive Oxidizing Agent Use freshly opened or properly stored oxidizing agents. For Oppenauer oxidation, ensure the aluminum isopropoxide is anhydrous.
Suboptimal Solvent Ensure the solvent (e.g., acetone (B3395972) in Oppenauer oxidation) is of high purity and anhydrous. The presence of impurities can quench the reaction.
Problem 2: Poor Stereoselectivity in the Reduction Step (High percentage of 3β-epimer)
Potential Cause Recommended Solution
Incorrect Reducing Agent For the preferential formation of the 3α-hydroxyl group (axial attack of the hydride), sterically hindered reducing agents are generally more effective. Lithium tri-tert-butoxyaluminum hydride is a good choice for this transformation.
Reaction Temperature Too High Lowering the reaction temperature can often improve stereoselectivity. Perform the reduction at 0°C or even lower temperatures and monitor the progress.
Solvent Effects The choice of solvent can influence the direction of hydride attack. Tetrahydrofuran (THF) is a commonly used solvent for this reduction. Ensure it is anhydrous.
Slow Addition of Reducing Agent Add the reducing agent solution dropwise to the solution of 3-oxodigitoxigenin at a low temperature. This can help to control the reaction and improve selectivity.
Problem 3: Difficulty in Separating 3α and 3β Epimers by Chromatography
Potential Cause Recommended Solution
Inadequate Resolution on Silica (B1680970) Gel The two epimers can be challenging to separate on standard silica gel. Consider using a high-performance flash chromatography system for better resolution.
Suboptimal Mobile Phase A gradient elution is often necessary to achieve good separation. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small amounts of a polar modifier like methanol (B129727) may be required.
Co-elution of Impurities If other impurities are present, they may co-elute with one of the epimers. Ensure the preceding steps are clean to minimize the formation of side products.
Need for High-Performance Liquid Chromatography (HPLC) For analytical and preparative-scale purification to achieve high purity, Reverse-Phase HPLC is often the most effective method.[1][2]

Quantitative Data Summary

Table 1: Typical Reaction Conditions and Yields for the Synthesis of this compound Derivatives

StepReagents and ConditionsStarting MaterialProductTypical YieldReference
Oxidation Aluminum isopropoxide, acetone, refluxDigitoxigenin3-oxodigitoxigenin>90%General Oppenauer oxidation conditions
Reduction Lithium tri-tert-butoxyaluminum hydride, THF2β-acetoxy-3-oxodigitoxigenin2β-acetoxy-3α-hydroxydigitoxigenin52%[1]
Hydrolysis 10% aq. HCl, methanol2β-acetoxy-3α-hydroxydigitoxigenin2β,3α-dihydroxy derivative70%[1]

Table 2: Example HPLC Conditions for Separation of Digitoxigenin Epimers

Parameter Condition
Column C18 reverse-phase column
Mobile Phase Gradient of water and acetonitrile, or water-methanol-ethyl acetate (B1210297) mixtures.
Detector UV at 220 nm
Note Specific conditions will need to be optimized based on the exact column and system used.

Experimental Protocols

Protocol 1: Oxidation of Digitoxigenin to 3-oxodigitoxigenin (Oppenauer Oxidation)
  • Dissolve Digitoxigenin in a suitable solvent system, such as a mixture of toluene (B28343) and acetone.

  • Add aluminum isopropoxide to the solution. A typical molar ratio is 1:1.2 (Digitoxigenin:aluminum isopropoxide).

  • Heat the reaction mixture to a gentle reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and quench by carefully adding a dilute acid (e.g., 2N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 3-oxodigitoxigenin. The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Stereoselective Reduction of 3-oxodigitoxigenin to this compound
  • Dissolve 3-oxodigitoxigenin in anhydrous THF and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of a sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride in THF, to the cooled solution with stirring.

  • Allow the reaction to proceed at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product containing a mixture of this compound and Digitoxigenin.

  • Purify the crude product by column chromatography (silica gel or reverse-phase HPLC) to isolate the pure this compound.

Visualizations

SynthesisWorkflow cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Stereoselective Reduction cluster_purification Step 3: Purification cluster_sideproduct Side Product start Digitoxigenin (3β-OH) intermediate 3-oxodigitoxigenin start->intermediate Oppenauer Oxidation (Al(O-iPr)₃, Acetone) product This compound (3α-OH) intermediate->product LiAl(O-t-Bu)₃H (THF, 0°C) side_product Digitoxigenin (3β-OH) intermediate->side_product Non-selective Reduction final_product Pure this compound product->final_product Chromatography (HPLC)

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis cluster_solution Potential Solutions problem Low Yield or Purity of This compound check_oxidation Incomplete Oxidation? problem->check_oxidation check_reduction Poor Stereoselectivity? problem->check_reduction check_purification Inefficient Purification? problem->check_purification solution_oxidation Extend reaction time/ Add more oxidant check_oxidation->solution_oxidation solution_reduction Use sterically hindered reducing agent/ Lower temperature check_reduction->solution_reduction solution_purification Optimize chromatography/ Use HPLC check_purification->solution_purification

Caption: Troubleshooting logic for this compound synthesis.

References

addressing low yield issues in 3-epi-Digitoxigenin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the purification of 3-epi-Digitoxigenin. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the purification of this compound?

Low yield in this compound purification can stem from several factors:

  • Incomplete separation from stereoisomers: The primary challenge is often the co-elution of the 3β-epimer, Digitoxigenin, which is structurally very similar.

  • Product degradation: this compound can be sensitive to pH extremes and prolonged exposure to certain solvents, leading to degradation.

  • Suboptimal chromatography conditions: Incorrect choice of stationary phase, mobile phase composition, or flow rate can lead to poor resolution and product loss.

  • Irreversible adsorption: The compound may irreversibly bind to the stationary phase, especially if active sites are present on the silica (B1680970) gel.

  • Sample overloading: Exceeding the binding capacity of the column can result in peak broadening and poor separation.

Q2: How can I improve the separation of this compound from Digitoxigenin?

Separating these epimers requires high-resolution chromatographic techniques. Consider the following:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 or a phenyl-based column can provide good separation. Gradient elution with a mobile phase of acetonitrile (B52724) and water is often effective.

  • Flash Chromatography: While less resolving than HPLC, flash chromatography with a high-quality silica gel and an optimized solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be used for initial purification.

  • Thin-Layer Chromatography (TLC): Use TLC to screen for the optimal solvent system before scaling up to column chromatography. Systems such as ethyl acetate/hexane (B92381) or dichloromethane (B109758)/methanol can be effective for separating the epimers.

Q3: What is the expected stability of this compound during purification?

Cardiac glycosides, in general, can be susceptible to degradation under strongly acidic or basic conditions.[1] It is advisable to maintain a pH range of 3-7 during purification to minimize the risk of hydrolysis or other degradation pathways. Prolonged exposure to strong acids or bases should be avoided.

Q4: Are there any specific safety precautions I should take when handling this compound?

Yes, this compound, like other cardiac glycosides, is a toxic compound. Always handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood.

Troubleshooting Guide: Low Yield Issues

This guide provides a structured approach to diagnosing and resolving low yield problems during this compound purification.

Observed Problem Potential Cause Recommended Solution
Low overall recovery from the column Irreversible adsorption to the stationary phase. - Use a less active stationary phase (e.g., end-capped silica).- Add a small amount of a polar modifier (e.g., triethylamine) to the mobile phase to block active sites.
Product degradation on the column. - Ensure the mobile phase is within a neutral pH range (3-7).- Minimize the purification time.
Incomplete elution. - Increase the polarity of the mobile phase at the end of the gradient.- Perform a column flush with a strong solvent after the main elution.
Poor separation of epimers (co-elution) Suboptimal mobile phase. - Optimize the solvent gradient in HPLC or the solvent system in column chromatography. A shallower gradient can improve resolution.- Experiment with different solvent modifiers.
Inappropriate stationary phase. - For HPLC, consider using a phenyl-based column for enhanced selectivity towards aromatic compounds.- For column chromatography, use a high-resolution silica gel.
Column overloading. - Reduce the amount of crude sample loaded onto the column.
Broad or tailing peaks in HPLC Presence of active sites on the column. - Use an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.
Poor sample solubility in the mobile phase. - Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions.
Column contamination. - Wash the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol).
Product loss during solvent evaporation Product volatility or degradation. - Use a rotary evaporator at a controlled temperature and pressure.- Avoid prolonged heating.

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol is suitable for the initial purification of this compound from a crude reaction mixture.

Materials:

  • Silica gel for flash chromatography (40-63 µm)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Crude this compound mixture

  • Glass column and flash chromatography system

  • TLC plates (silica gel 60 F254)

Methodology:

  • TLC Analysis: Develop a TLC method to separate this compound from impurities. A solvent system of Ethyl Acetate/Hexane (e.g., 30:70 to 50:50 v/v) is a good starting point.

  • Column Packing: Dry pack the column with silica gel or prepare a slurry in hexane and pack the column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Start with a low polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 50% Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.

A study on the synthesis of related 2-hydroxy derivatives of 3-epidigitoxigenin reported yields of around 20% for the desired product after silica gel chromatography, with other isomers being major side products.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This protocol is suitable for obtaining high-purity this compound.

Materials:

  • Reverse-phase C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Solvents: Acetonitrile, Water (HPLC grade)

  • HPLC system with a UV detector

Methodology:

  • Mobile Phase Preparation: Prepare mobile phase A (Water) and mobile phase B (Acetonitrile). Degas both solvents.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 30% Acetonitrile in Water) for at least 30 minutes.

  • Sample Preparation: Dissolve the partially purified sample in the initial mobile phase.

  • Injection and Elution: Inject the sample and run a linear gradient, for example:

    • 0-20 min: 30% to 70% Acetonitrile

    • 20-25 min: 70% to 100% Acetonitrile

    • 25-30 min: Hold at 100% Acetonitrile

  • Detection: Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Evaporation: Remove the solvent under reduced pressure. A patent for the separation of steroid epimers suggests that a purity of over 98% and a recovery of more than 95% can be achieved using reverse-phase HPLC with an acetonitrile:water mobile phase.[3]

Data Presentation

Table 1: Comparison of Purification Techniques for Steroid Epimers

Purification TechniqueStationary PhaseTypical Mobile PhaseResolutionThroughput
TLC Silica GelEthyl Acetate/HexaneLow to MediumHigh
Flash Chromatography Silica GelGradient of Ethyl Acetate in HexaneMediumMedium
HPLC (Reverse-Phase) C18 or PhenylGradient of Acetonitrile in WaterHighLow

Table 2: Reported Yields for Related Cardenolide Purifications

CompoundPurification MethodReported YieldReference
2α,3α-dihydroxy derivative of 3-epidigitoxigeninSilica Gel Chromatography20%[2]
Digitoxigenin monodigitoxosideNot specified93%[4][5]
Budesonide EpimersReverse-Phase HPLC>95% recovery[3]

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis (Solvent System Optimization) crude->tlc Screening flash Silica Gel Flash Chromatography tlc->flash Optimized Conditions hplc_prep HPLC Analysis (Purity Check) flash->hplc_prep Purity Assessment hplc_pur Preparative HPLC hplc_prep->hplc_pur If purity < 98% final_product Pure this compound hplc_prep->final_product If purity ≥ 98% hplc_pur->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_low_yield start Low Yield Observed check_separation Check TLC/HPLC of crude vs. purified start->check_separation poor_separation Poor Epimer Separation check_separation->poor_separation Yes good_separation Good Separation, Low Recovery check_separation->good_separation No optimize_chroma Optimize Chromatography: - Change mobile phase - Change stationary phase - Reduce column loading poor_separation->optimize_chroma check_degradation Investigate Degradation: - Check pH of solutions - Analyze for degradation products good_separation->check_degradation check_adsorption Investigate Adsorption: - Use end-capped column - Add modifier to mobile phase good_separation->check_adsorption

Caption: Troubleshooting flowchart for low yield in this compound purification.

References

troubleshooting unexpected results in 3-epi-Digitoxigenin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-epi-Digitoxigenin in various bioassays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address unexpected results and common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stereoisomer of Digitoxigenin (B1670572), a cardiac glycoside. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering a cascade of cellular events.

Q2: I am not observing any cytotoxic effect with this compound. What could be the reason?

A2: Several factors could contribute to a lack of cytotoxic effect. Firstly, the activity of this compound can be lower than that of Digitoxigenin. Studies have shown that modifications at the C3 position of the steroid core can impact biological activity.[1] Secondly, ensure the compound has been properly dissolved and is stable in your cell culture medium. Finally, the cell line you are using might be resistant to cardiac glycosides. It is advisable to include a positive control, such as Digitoxigenin or another known cytotoxic agent, to validate your assay.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound, similar to other cardiac glycosides, is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. The stability of related compounds like digoxin (B3395198) has been shown to be good under recommended storage conditions.[3]

Q4: Can this compound interfere with my assay readout?

A4: Yes, it is possible. For instance, in MTT or similar tetrazolium-based cytotoxicity assays, compounds with reducing properties can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability. It is recommended to run a cell-free control with your highest concentration of this compound and the assay reagent to check for any direct chemical reaction. If interference is observed, consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay).

Troubleshooting Guides

Troubleshooting Na+/K+-ATPase Inhibition Assays
Problem Possible Causes Solutions
No or weak inhibition observed Inactive enzyme: Improper storage or handling of the Na+/K+-ATPase enzyme preparation.Ensure the enzyme is stored at the correct temperature and handled on ice. Use a fresh batch of enzyme if necessary. Include a positive control inhibitor like Ouabain.
Incorrect assay buffer composition: Suboptimal pH, ion concentrations (Na+, K+, Mg2+), or ATP concentration.Verify the composition and pH of your assay buffer. Ensure all components are at their optimal concentrations as per the established protocol.
Degraded this compound: Compound has degraded due to improper storage or handling.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
High background signal Contamination of reagents with inorganic phosphate (B84403) (Pi): ATP solution or buffers may be contaminated with Pi.Use high-purity ATP and reagents. Prepare fresh buffers with ultrapure water.
Non-enzymatic hydrolysis of ATP: High temperatures or incorrect pH can lead to ATP breakdown.Maintain the recommended assay temperature and pH. Run a control without the enzyme to measure non-enzymatic ATP hydrolysis.
Inconsistent results between replicates Pipetting errors: Inaccurate dispensing of small volumes of enzyme, substrate, or inhibitor.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce pipetting steps.
Incomplete mixing: Reagents not uniformly distributed in the reaction wells.Ensure thorough but gentle mixing after adding each reagent.
Troubleshooting Cytotoxicity Assays (e.g., MTT, XTT)
Problem Possible Causes Solutions
IC50 values are higher than expected or no dose-response Cell line resistance: The chosen cell line may have low sensitivity to cardiac glycosides.Use a cell line known to be sensitive to cardiac glycosides as a positive control. Consider screening different cell lines.
Compound precipitation: this compound may precipitate at higher concentrations in the culture medium.Visually inspect the wells for any signs of precipitation. If observed, try using a lower concentration range or a different solvent system (ensuring solvent toxicity is controlled).
Assay timing: The incubation time with the compound may be too short to induce a cytotoxic effect.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High variability between replicates Uneven cell seeding: Inconsistent number of cells plated in each well.Ensure a homogenous cell suspension before and during plating. Mix the cell suspension frequently. Avoid using the outer wells of the plate which are prone to evaporation ("edge effect").
Incomplete formazan (B1609692) crystal dissolution (MTT assay): Leads to inaccurate absorbance readings.Ensure complete dissolution of formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO) and mixing thoroughly.
Unexpected increase in signal at high concentrations Compound interference: this compound may directly reduce the tetrazolium salt.Run a cell-free control with the compound and assay reagent. If interference is confirmed, use an alternative cytotoxicity assay (e.g., LDH or ATP-based assays).
Troubleshooting Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Causes Solutions
High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations Compound is inducing necrosis at the tested concentrations. Lower the concentration range of this compound and/or shorten the incubation time.
Harsh cell handling: Excessive trypsinization or centrifugation can damage cell membranes.Use a gentle cell detachment method for adherent cells. Centrifuge cells at a lower speed.
No or low percentage of apoptotic cells Assay timing is off: Apoptosis is a dynamic process. The time point of analysis may be too early or too late.Perform a time-course experiment to identify the peak of apoptosis.
Insufficient drug concentration: The concentration of this compound may not be sufficient to induce apoptosis.Increase the concentration of the compound, guided by cytotoxicity data.
High background staining in negative controls Spontaneous apoptosis in culture: Cells may be unhealthy due to over-confluency or nutrient depletion.Use healthy, log-phase cells for your experiments.
Non-specific binding of Annexin V: Presence of dead cells or debris.Wash cells carefully and consider using a dead cell removal kit if necessary.

Quantitative Data Summary

The biological activity of this compound can be compared to its parent compound, Digitoxigenin, and other well-characterized cardiac glycosides. The following tables summarize typical inhibitory concentrations found in the literature for related compounds. Note that specific values for this compound are less common and direct experimental determination is recommended.

Table 1: Comparative Na+/K+-ATPase Inhibition

CompoundEnzyme SourceKᵢ (nM)
DigitoxigeninPig Kidney176[4]
DigoxigeninPig Kidney194[4]
OuabainPig Kidney89[4]
This compoundBovine BrainLower affinity than Digitoxigenin[1]

Table 2: Comparative Cytotoxicity (IC₅₀ Values)

CompoundCell LineIC₅₀ (nM)
DigitoxigeninVarious human cancer cell lines6.4 - 76[5]
Digitoxin (B75463)Human cancer cell lines3 - 33[6]
DigoxinHuman cancer cell lines28.2 (K-562)[7]
Digitoxigenin-α-L-rhamno-pyranosideHeLa35.2 ± 1.6[8]
Digitoxigenin-α-L-amiceto-pyranosideHeLa38.7 ± 1.3[8]

Experimental Protocols

General Protocol for Na+/K+-ATPase Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental setup.

  • Prepare Reagents:

    • Assay Buffer: e.g., 25 mM Histidine, 130 mM NaCl, 5 mM KCl, 3 mM MgCl₂, pH 7.4.

    • Enzyme Solution: Purified Na+/K+-ATPase in a suitable buffer.

    • Substrate Solution: ATP in assay buffer.

    • Inhibitor Solutions: Serial dilutions of this compound and a positive control (e.g., Ouabain) in assay buffer.

    • Stop Solution: e.g., a solution to stop the enzymatic reaction and a reagent for phosphate detection (e.g., Malachite Green).

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add the inhibitor solutions to the respective wells.

    • Add the enzyme solution to all wells and pre-incubate.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at 37°C for a predetermined time.

    • Stop the reaction by adding the stop solution.

    • Measure the amount of inorganic phosphate released, typically by measuring absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the Ki value.

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

General Protocol for Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Treat cells with this compound at the desired concentrations for the determined time. Include untreated and positive controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for about 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry without delay.

    • Live cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Bioassay Results Start Unexpected Result (e.g., No effect, High variability) Check_Reagents Check Reagents (Purity, Concentration, Storage) Start->Check_Reagents Check_Protocol Review Protocol (Pipetting, Incubation times, Controls) Start->Check_Protocol Check_Cells Assess Cell Health & Density (Viability, Passage number, Confluency) Start->Check_Cells Compound_Issues Investigate Compound (Solubility, Stability, Interference) Check_Reagents->Compound_Issues Outcome_Resolved Issue Resolved Check_Reagents->Outcome_Resolved If error found & corrected Data_Analysis Verify Data Analysis (Calculations, Curve fitting) Check_Protocol->Data_Analysis Check_Protocol->Outcome_Resolved If error found & corrected Check_Cells->Check_Protocol Check_Cells->Outcome_Resolved If error found & corrected Outcome_Persistent Issue Persists Compound_Issues->Outcome_Persistent Data_Analysis->Outcome_Persistent Outcome_Persistent->Start Re-evaluate G cluster_1 General Workflow for a Cell-Based Bioassay A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial dilutions of this compound) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Assay-specific Steps (e.g., Add MTT, Annexin V/PI) C->D E 5. Data Acquisition (e.g., Plate reader, Flow cytometer) D->E F 6. Data Analysis (Calculate IC50/Ki) E->F

References

reducing non-specific binding of 3-epi-Digitoxigenin in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 3-epi-Digitoxigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

A1: this compound is a cardiac glycoside, a class of compounds known for their interaction with the Na+/K+-ATPase enzyme. Like other steroid-based molecules, it can exhibit hydrophobic properties, leading to a tendency to adhere non-specifically to surfaces like microplate wells and to proteins in an assay system. This non-specific binding (NSB) can cause high background signals, leading to inaccurate results and reduced assay sensitivity.

Q2: What are the primary causes of non-specific binding in assays?

A2: Non-specific binding is primarily caused by low-affinity, non-covalent interactions between molecules and surfaces. The main drivers are hydrophobic and ionic interactions.[1] In the context of this compound, its interaction with plasma proteins like albumin suggests a propensity for such binding.[2][3][4] Factors contributing to NSB include insufficient blocking, suboptimal buffer composition, and the inherent properties of the assay plate material.[5][6]

Q3: What is a "blocking buffer" and how does it work?

A3: A blocking buffer is a solution containing a high concentration of a non-reactive protein or other molecule that is used to coat the unoccupied surfaces of an assay plate or membrane.[7] By binding to all potential sites of non-specific interaction, the blocking agent prevents the analyte or detection antibodies from adhering to these surfaces, thereby reducing background noise and improving the signal-to-noise ratio.[1][8]

Q4: Can the type of microplate I use affect non-specific binding?

A4: Yes, the type of polystyrene or other polymer used for the microplate can significantly affect non-specific binding.[5][6] Some plates have higher binding capacities than others. If you consistently face high background issues, consider testing low-binding plates, which have been treated to create a hydrophilic surface that minimizes hydrophobic interactions.

Troubleshooting Guide for Non-Specific Binding

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Background Signal Across the Entire Plate

Q: My negative control wells show a high signal, similar to my positive wells. What is the likely cause and how can I fix it?

A: This is a classic sign of significant non-specific binding. The detection antibody or the compound itself is likely adhering to the plate surface.

Troubleshooting Steps:

  • Optimize the Blocking Buffer: Your current blocking agent may be ineffective. Experiment with different blockers. Commonly used agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[9] It is crucial to empirically test which blocking agent is best for your specific assay system.[10]

  • Increase Blocking Incubation Time/Temperature: Insufficient incubation can lead to incomplete blocking. Try increasing the blocking time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[11]

  • Add a Detergent to Wash Buffers: Non-ionic detergents like Tween-20 or Triton X-100 are effective at disrupting hydrophobic interactions.[1][12] Adding 0.05% Tween-20 to your wash buffer can significantly reduce background.

  • Increase the Number and Vigor of Wash Steps: Inadequate washing may leave behind unbound reagents. Increase the number of wash cycles and ensure that the wells are filled and emptied completely during each step.[11][13]

Issue 2: Poor Reproducibility and High Variability Between Replicate Wells

Q: I'm seeing a high coefficient of variation (CV) between my replicate wells. Could non-specific binding be the cause?

A: Yes, inconsistent non-specific binding can lead to high variability. If the binding is not uniform across the plate, some wells will have a higher background than others.

Troubleshooting Steps:

  • Ensure Homogeneous Blocking: Make sure the blocking buffer is well-mixed and evenly distributed in all wells. Inconsistent blocking can be a major source of variability.

  • Modify Buffer Composition: High salt concentrations in your assay or wash buffers can help mitigate charge-based non-specific interactions.[14] Consider titrating NaCl concentrations (e.g., 150 mM to 500 mM) to find the optimal level.

  • Use Pre-coated or Low-Binding Plates: To ensure a more uniform surface, consider using commercially available pre-blocked plates or plates specifically designed for low non-specific binding.

  • Check for Contamination: Cross-contamination between wells during pipetting can lead to erratic results. Use fresh pipette tips for each sample and reagent addition.[11]

Issue 3: Low Signal-to-Noise Ratio

Q: My positive signal is weak and not clearly distinguishable from the background. How can I improve the sensitivity?

A: A low signal-to-noise ratio occurs when the background signal is high relative to the specific signal. Reducing the non-specific binding is key to improving this ratio.

Troubleshooting Steps:

  • Test Different Blocking Agents: This is the most critical step. A blocker that is effective for one assay may not be for another. See the table below for a comparison of common blocking agents. The choice of blocking buffer can significantly enhance assay sensitivity by minimizing background interference.[8]

  • Optimize Detergent Concentration: While detergents are helpful, excessively high concentrations can sometimes interfere with antibody-antigen interactions or the assay signal itself.[15][16] If you are already using a detergent, try a titration series (e.g., 0.01% to 0.1%) to find the optimal concentration.

  • Use Serum in Blocking Buffer: For immunoassays, adding normal serum from the same species as the secondary antibody can be a very effective way to reduce NSB.[12][17] A typical concentration is 5-10%.[13]

  • Alternative Blocking Strategy: Consider a two-step capture method if applicable. In this approach, the biotinylated capture reagent is pre-incubated with the sample before being added to streptavidin-coated wells, which can improve specificity.[18]

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) 1 - 5%Well-characterized, single-protein blocker.[9]Can be expensive; some batches may contain impurities.[9]General use, especially with biotin/avidin systems and phospho-specific antibodies.[8]
Non-fat Dry Milk 1 - 5%Inexpensive and widely available.[9]High protein complexity; may mask some epitopes. Incompatible with biotin/avidin systems.[9]Assays with high background where the target is robust.
Casein 0.5 - 2%Can provide lower backgrounds than milk or BSA.[8]May interfere with some antibody-antigen interactions.Recommended for applications using biotin-avidin complexes.[8]
Normal Serum 5 - 10%Highly effective at blocking NSB from Fc receptors.[12][17]Must match the species of the secondary antibody to avoid cross-reactivity.Immunohistochemistry (IHC) and immunoassays with complex samples.
Commercial Blockers Per manufacturerOptimized formulations, often protein-free options are available.Can be more expensive.Assays requiring high sensitivity and lot-to-lot consistency.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer Conditions

This protocol provides a framework for systematically testing different blocking agents to find the optimal one for your this compound assay.

  • Plate Preparation: Coat a 96-well microplate with your antigen or capture antibody as per your standard protocol. Leave at least one column uncoated to serve as a negative control for binding to the plate itself.

  • Prepare Blocking Buffers: Prepare 50 mL of at least four different blocking buffers to test (e.g., 3% BSA in PBST, 5% Non-fat Milk in PBST, 1% Casein in TBST, and a commercial blocker).

  • Blocking Step: Wash the coated plate 3 times with your wash buffer (e.g., PBST). Add 200 µL of the different blocking buffers to separate rows of the plate. Ensure each buffer is tested in both antigen-coated and uncoated wells.

  • Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C.

  • Assay Procedure: Proceed with the rest of your assay protocol (e.g., adding samples containing this compound, primary antibody, secondary antibody, and substrate).

  • Data Analysis: Read the plate. Calculate the signal-to-noise ratio for each blocking buffer by dividing the mean signal of the positive control wells by the mean signal of the negative control (uncoated or no-analyte) wells. The buffer providing the highest ratio is the most effective.

Protocol 2: Detergent Compatibility Test

This protocol helps determine the optimal concentration of a non-ionic detergent in your wash buffer.

  • Prepare Assay Plates: Prepare a 96-well plate according to your standard protocol, including coating and blocking with your chosen optimal blocking buffer.

  • Prepare Wash Buffers: Prepare a series of wash buffers containing varying concentrations of Tween-20 (e.g., 0%, 0.025%, 0.05%, 0.1%, and 0.2%) in PBS or TBS.

  • Run Assay: Perform your standard assay procedure. When you reach the wash steps, use the different detergent-containing buffers for separate rows of the plate.

  • Data Analysis: Compare the results. Look for the detergent concentration that provides the lowest background signal in negative control wells without significantly reducing the signal in your positive control wells.

Visualizations

Troubleshooting_Workflow Start High Non-Specific Binding (High Background / Low S:N) Blocker Step 1: Optimize Blocking Buffer Start->Blocker TestBlockers Test Different Agents (BSA, Milk, Casein, Commercial) Blocker->TestBlockers Primary Action Incubation Adjust Incubation Time & Temperature Blocker->Incubation Secondary Action Wash Step 2: Optimize Wash Steps TestBlockers->Wash Incubation->Wash AddDetergent Add/Optimize Detergent (e.g., 0.05% Tween-20) Wash->AddDetergent Primary Action IncreaseWashes Increase Number & Duration of Washes Wash->IncreaseWashes Secondary Action Buffer Step 3: Modify Assay Buffer AddDetergent->Buffer IncreaseWashes->Buffer Salt Increase Salt (NaCl) Concentration Buffer->Salt pH Adjust pH Buffer->pH Result Problem Resolved? (Low Background / High S:N) Salt->Result pH->Result End Assay Optimized Result->End Yes Consult Consider Plate Type or Advanced Blockers Result->Consult No

Caption: A logical workflow for troubleshooting non-specific binding.

Experimental_Workflow cluster_prep Preparation cluster_blocking Blocking Test cluster_assay Assay & Detection cluster_analysis Analysis Coat Coat Plate with Antigen/Antibody Wash1 Wash Plate Coat->Wash1 Block_BSA Block with 3% BSA Wash1->Block_BSA Block_Milk Block with 5% Milk Wash1->Block_Milk Block_Casein Block with 1% Casein Wash1->Block_Casein Block_Comm Block with Commercial Wash1->Block_Comm RunAssay Run Remainder of Assay Protocol Block_BSA->RunAssay Block_Milk->RunAssay Block_Casein->RunAssay Block_Comm->RunAssay Read Read Plate RunAssay->Read Analyze Calculate Signal-to-Noise Ratio for Each Blocker Read->Analyze Select Select Optimal Blocker Analyze->Select

Caption: Experimental workflow for optimizing a blocking agent.

Signaling_Pathway cluster_membrane Cell Membrane pump Na+/K+-ATPase Pump Na_in Intracellular Na+ pump->Na_in Decreases Na+ efflux K_in Intracellular K+ pump->K_in Decreases K+ influx compound This compound compound->pump Inhibits Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->Na_Ca_Exchanger Reduces gradient K_out Extracellular K+ K_out->pump Na_out Extracellular Na+ Na_out->pump Na_out->Na_Ca_Exchanger Ca_in Intracellular Ca2+ Na_Ca_Exchanger->Ca_in Decreases Ca2+ efflux Effect Increased Cardiac Contractility Ca_in->Effect Ca_out Extracellular Ca2+ Ca_out->Na_Ca_Exchanger

Caption: Inhibition of Na+/K+-ATPase by cardiac glycosides.

References

improving the signal-to-noise ratio in 3-epi-Digitoxigenin detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-epi-Digitoxigenin detection. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. Our goal is to help you improve the signal-to-noise ratio and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise (S/N) ratio in this compound detection?

A low S/N ratio can originate from multiple factors throughout the experimental workflow. These can be broadly categorized into sample-related issues, suboptimal analytical instrumentation settings, and the chosen detection method's inherent limitations.[1] For mass spectrometry-based methods, common issues include inefficient ionization, sample contamination with salts or detergents, and poor chromatographic separation from matrix components.[1] In immunoassays, high background noise can result from non-specific binding, cross-reactivity of antibodies with related compounds, or issues with reagent quality and incubation times.[2][3][4][5]

Q2: How does sample preparation affect the S/N ratio in LC-MS/MS analysis?

Proper sample preparation is critical for minimizing matrix effects, which are a major source of noise and signal suppression in LC-MS/MS.[6] Biological matrices like plasma or serum contain high concentrations of proteins and phospholipids (B1166683) that can interfere with the ionization of this compound.[6][7] Ineffective removal of these components leads to ion suppression, reducing the analyte signal and thus the S/N ratio.[6] Techniques like protein precipitation followed by a specific phospholipid removal step (e.g., using HybridSPE) or solid-phase extraction (SPE) are crucial for a clean sample extract.[6][8][9]

Q3: My immunoassay for this compound shows high background. What are the likely causes and solutions?

High background in an ELISA or other immunoassay reduces the assay's sensitivity and can obscure the true signal.[5] Common causes include:

  • Insufficient Blocking: Unoccupied sites on the microplate well surface can bind detection antibodies non-specifically.

  • Cross-Reactivity: The antibodies may be binding to other structurally similar cardiac glycosides or metabolites present in the sample.[10][11][12]

  • Inadequate Washing: Insufficient washing between steps can leave unbound reagents behind.[5]

  • Over-incubation or High Reagent Concentration: Excessively long incubation times or overly concentrated antibody or substrate solutions can lead to higher background signal.[13]

Q4: Can fluorescence-based detection methods be used for this compound, and how can their signal be enhanced?

Yes, fluorescence-based detection is a viable and highly sensitive method. Signal enhancement can be achieved through several strategies, most notably Metal-Enhanced Fluorescence (MEF).[14][15][16] This phenomenon occurs when fluorophores are placed in close proximity to metallic nanostructures, which can improve their absorption and emission characteristics, leading to a significant increase in the fluorescence signal.[14][15] This is particularly useful for detecting low concentrations of the analyte, where the native fluorescence signal may be weak.[15][16]

Troubleshooting Guides

LC-MS/MS Detection

This guide addresses common issues encountered when using Liquid Chromatography-Tandem Mass Spectrometry for this compound detection.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor S/N Inefficient Ionization: Suboptimal mobile phase composition. This compound may form sodium adducts that fragment poorly.[8]Replace formic acid with ammonium (B1175870) formate (B1220265) (e.g., 10 mM) in the mobile phase to promote the formation of ammonium adducts, which are more amenable to fragmentation in MS/MS.[6][8]
Matrix Effects (Ion Suppression): Co-elution of phospholipids and other matrix components with the analyte.[6]Implement a robust sample cleanup method like Solid-Phase Extraction (SPE) or a specific phospholipid removal technique (e.g., HybridSPE-PLus) instead of simple protein precipitation.[6][8]
Suboptimal MS Parameters: Incorrect ionization source settings (e.g., sprayer voltage, gas flow) or collision energy.[1]Systematically optimize source parameters and collision energy using a pure standard of this compound to maximize the signal of the desired precursor-product ion transition.
Poor Peak Shape (Tailing or Broadening) Secondary Interactions: Analyte interacting with residual silanol (B1196071) groups on the LC column.[17]Ensure the mobile phase pH is appropriate. Consider using a column with advanced end-capping or a different stationary phase (e.g., phenyl-hexyl).[8]
Column Contamination: Buildup of matrix components on the column frit or packing material.[18]Use a guard column and replace it regularly.[18] Implement a column flushing procedure after each batch of samples.[17]
Inconsistent Retention Time Mobile Phase Issues: Inconsistent mobile phase composition or degradation.Prepare fresh mobile phase daily. Ensure thorough mixing and degassing of solvents.
Column Temperature Fluctuation: Inadequate temperature control of the column.Use a column oven to maintain a stable temperature throughout the analysis.
Immunoassay (ELISA) Detection

This guide provides solutions for common problems in immunoassay-based detection of this compound.

Problem Potential Cause Recommended Solution
High Background Insufficient Blocking: Non-specific binding sites on the plate are not fully saturated.[4]Increase blocking time and/or try different blocking agents (e.g., BSA, casein, or commercial blockers).[4]
Antibody Concentration Too High: Excessive primary or secondary antibody leads to non-specific binding.[5]Optimize antibody concentrations by performing a titration experiment.[4]
Inadequate Washing: Unbound reagents are not completely removed.[5]Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from wells.[3][5]
Weak or No Signal Reagent Problem: Degraded antibody, substrate, or standard. Incorrect reagent preparation.[2][4]Use fresh reagents and verify all calculations and dilutions. Ensure the substrate is appropriate for the enzyme conjugate.[3]
Low Antibody Affinity/Concentration: The antibody may not be binding the target effectively.Increase the concentration of the primary or secondary antibody.[4] Consider increasing the incubation time (e.g., overnight at 4°C).[4]
Analyte Concentration Out of Range: The concentration of this compound in the sample is below the detection limit.[13]Concentrate the sample if possible, or perform a spike-and-recovery experiment to confirm that the assay is working.[4]
Poor Reproducibility (High %CV) Pipetting Inconsistency: Inaccurate or inconsistent dispensing of reagents or samples.[5]Check pipette calibration and ensure proper pipetting technique. Use fresh tips for each sample and reagent.[3]
Inconsistent Incubation Conditions: Variations in temperature or time across the plate ("edge effects").[2]Ensure uniform incubation temperature by using a calibrated incubator. Use a plate sealer to prevent evaporation.[4]
Poorly Mixed Reagents: Non-homogenous reagent solutions.Ensure all reagents are thoroughly mixed before adding them to the plate.[3]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using HybridSPE®-PLus

This protocol describes a method for the simultaneous removal of proteins and phospholipids from plasma samples prior to LC-MS/MS analysis, which is effective at reducing matrix-induced ion suppression.[6]

Materials:

  • HybridSPE-PLus 96-well plate

  • Plasma sample containing this compound

  • Acetonitrile (B52724) (LC-MS grade) with 1% formic acid

  • 96-well collection plate

  • Plate shaker/vortexer

  • Vacuum manifold

Methodology:

  • Add 100 µL of plasma sample to each well of the HybridSPE-PLus plate.

  • To precipitate proteins, add 300 µL of acetonitrile containing 1% formic acid to each well.

  • Seal the plate and vortex/shake at approximately 1,000 rpm for 2 minutes. This step ensures thorough mixing and protein precipitation.

  • Place the HybridSPE-PLus plate on top of a 96-well collection plate and transfer the assembly to a vacuum manifold.

  • Remove the seal and apply a vacuum of 10 in. Hg for 4 minutes. The eluate that passes through contains the analyte, while precipitated proteins and phospholipids are retained by the HybridSPE-PLus sorbent.

  • The collected eluate is ready for direct injection into the LC-MS/MS system.

Protocol 2: General Competitive ELISA Protocol

This protocol outlines the key steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this compound. In this format, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of antibody-coated sites. The resulting signal is inversely proportional to the amount of analyte in the sample.

Materials:

  • Microplate pre-coated with anti-Digitoxigenin antibody

  • This compound standards and samples

  • This compound-HRP (Horseradish Peroxidase) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader set to 450 nm

Methodology:

  • Standard/Sample Addition: Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of the this compound-HRP conjugate to each well.

  • Incubation: Gently mix and incubate the plate for 1 hour at room temperature (e.g., 25°C). During this time, the sample/standard analyte and the enzyme-labeled analyte compete for binding to the capture antibody.

  • Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-20 minutes. A blue color will develop.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Workflow and Pathway Diagrams

cluster_0 LC-MS/MS Troubleshooting Workflow Start Low S/N Ratio Detected CheckSample 1. Evaluate Sample Prep Start->CheckSample CheckLC 2. Assess Chromatography CheckSample->CheckLC No PrepIssue Matrix Effects Suspected? (Ion Suppression) CheckSample->PrepIssue Yes CheckMS 3. Optimize MS Parameters CheckLC->CheckMS No LCIssue Poor Peak Shape or Retention Time Shift? CheckLC->LCIssue Yes SolutionFound S/N Ratio Improved CheckMS->SolutionFound No MSIssue Poor Fragmentation or Low Ion Count? CheckMS->MSIssue Yes ImproveCleanup Implement SPE or Phospholipid Removal PrepIssue->ImproveCleanup ImproveCleanup->CheckLC OptimizeLC Change Mobile Phase pH or Use Guard Column LCIssue->OptimizeLC OptimizeLC->CheckMS OptimizeMS Switch to Ammonium Adducts & Tune Source MSIssue->OptimizeMS OptimizeMS->SolutionFound

Caption: Troubleshooting workflow for low S/N in LC-MS/MS.

cluster_1 Cardiac Glycoside Signaling Pathway CG This compound (Cardiac Glycoside) NKA Na+/K+-ATPase (Sodium Pump) CG->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increases SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Increased Myocardial Contraction Ca_release->Contraction

Caption: Mechanism of action for cardiac glycosides like this compound.

References

common pitfalls in handling and preparing 3-epi-Digitoxigenin solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common pitfalls encountered during the handling and preparation of 3-epi-Digitoxigenin solutions. Due to the limited availability of specific data for this compound, much of the information provided is based on its close structural analog, Digitoxigenin, and general best practices for handling cardiac glycosides. Researchers should use this information as a guide and exercise caution, recognizing that the properties of the 3-epi epimer may vary.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What solvents are recommended?

Q2: My this compound solution appears cloudy or has precipitated after dilution. What could be the cause and how can I fix it?

A2: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue and typically indicates that the solubility limit of the compound in the final solution has been exceeded. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.

  • Increase the percentage of organic solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution can help maintain solubility. However, be mindful of potential solvent effects on your experiment.

  • Use a different co-solvent: Some compounds exhibit different solubilities in various organic solvents. If you are using DMSO, you could try preparing the stock solution in ethanol (B145695) and see if that improves solubility upon dilution.

  • Gentle warming and sonication: Briefly and gently warming the solution (e.g., to 37°C) or using a sonicator bath can sometimes help redissolve small amounts of precipitate. However, prolonged heating should be avoided to prevent degradation.

Q3: What are the recommended storage conditions for this compound in solid form and in solution?

A3: As a solid, this compound should be stored in a tightly sealed container at -20°C.[1] Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C to ensure stability.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is best practice to aliquot stock solutions into smaller, single-use volumes.

Q4: I am concerned about the stability of my this compound working solution during my experiment. How stable is it in aqueous media?

A4: The stability of cardiac glycosides in aqueous solutions can be influenced by pH, temperature, and light exposure. While specific stability data for this compound is lacking, it is advisable to prepare fresh working solutions for each experiment. If a solution must be stored for a short period, it should be kept on ice and protected from light. A common pitfall is to use working solutions that have been stored for extended periods, which may lead to inaccurate experimental results due to compound degradation.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, this compound, like other cardiac glycosides, is expected to be highly toxic. It is classified as fatal if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, stringent safety measures are necessary. Always handle this compound in a designated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] Avoid generating dust when handling the solid form. In case of accidental contact, wash the affected area immediately and seek medical attention.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock or working solution.Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store all solutions at -20°C and protect from light.
Inaccurate initial concentration of the stock solution.Ensure the solid compound is accurately weighed using a calibrated analytical balance. Confirm complete dissolution in the organic solvent before making further dilutions.
Low or no biological activity observed Precipitation of the compound in the experimental medium.Visually inspect the working solution for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ Q2. Consider vortexing the solution before adding it to the experimental setup.
Adsorption of the compound to plasticware.Use low-adhesion microplates and pipette tips. Pre-rinsing pipette tips with the solution before dispensing can also help.
Cell death or unexpected off-target effects High concentration of organic solvent in the final working solution.Prepare a vehicle control with the same concentration of the organic solvent to assess its effect on the experimental system. Keep the final solvent concentration as low as possible (typically <0.5%).

Quantitative Data Summary

Note: The following data is for Digitoxigenin and should be used as an estimate for this compound. Properties of epimers can differ.

Property Value Reference
Molecular Formula C₂₃H₃₄O₄[4]
Molecular Weight 374.5 g/mol [4]
Melting Point 253 °C
Solubility in DMF ~25 mg/mL[1]
Solubility in DMSO ~20 mg/mL[1]
Solubility in Ethanol ~5 mg/mL[1]
Solubility in DMF:PBS (pH 7.2) (1:1) ~0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Tare a clean, dry microcentrifuge tube on the analytical balance.

  • Carefully weigh out the desired amount of this compound (e.g., 3.75 mg for a 1 mL stock solution).

  • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM (e.g., for 3.75 mg of a compound with a molecular weight of 374.5 g/mol , add 1 mL of DMSO).

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute e.g., 1:1000 dilution vortex Vortex to Mix dilute->vortex working Final Working Solution vortex->working add Add to Experimental System working->add incubate Incubate add->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_logic start Solution is Cloudy/Precipitated check_conc Is the final concentration too high? start->check_conc lower_conc Action: Lower the final concentration check_conc->lower_conc Yes check_solvent Can the system tolerate more organic solvent? check_conc->check_solvent No still_precipitated Still Precipitated? lower_conc->still_precipitated increase_solvent Action: Increase co-solvent percentage check_solvent->increase_solvent Yes check_solvent->still_precipitated No increase_solvent->still_precipitated try_sonication Action: Gentle warming/sonication still_precipitated->try_sonication Yes

Caption: Troubleshooting logic for precipitation issues in this compound solutions.

References

enhancing the resolution of 3-epi-Digitoxigenin from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Enhancing the Resolution of 3-epi-Digitoxigenin from its Isomers Audience: Researchers, scientists, and drug development professionals.

This technical support center provides targeted guidance for resolving this compound from its parent compound, Digitoxigenin, and other related isomers. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What makes separating this compound from Digitoxigenin so challenging?

The primary difficulty lies in their structural similarity. As epimers, this compound and Digitoxigenin differ only in the stereochemistry at the C-3 position. This subtle difference results in nearly identical physicochemical properties, such as polarity, molecular weight, and pKa, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation requires a highly selective and optimized method.[1]

Q2: What is the recommended starting point for developing an HPLC method to separate these isomers?

A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective starting point. A C18 column is a conventional choice, typically used with a gradient elution mobile phase composed of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).[2] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is also recommended to improve peak shape by ensuring consistent protonation of the analytes.

Q3: Which HPLC column chemistries provide the best selectivity for Digitoxigenin epimers?

While a standard C18 column can be effective, achieving optimal resolution may require exploring alternative stationary phases. Biphenyl-phase columns, in particular, have demonstrated enhanced retention and unique selectivity for steroid isomers. The π-π interactions offered by the biphenyl (B1667301) ligands can provide the additional resolving power needed to separate closely related epimers that may co-elute on a C18 column.

Q4: When should I consider using a different organic solvent in my mobile phase?

If you are struggling to achieve resolution with acetonitrile, switching to methanol is a valuable optimization step. Methanol has different solvent properties and can alter the selectivity of the separation, potentially improving the resolution between the isomeric peaks. This is particularly effective when used with biphenyl-phase columns, which often show enhanced selectivity for aromatic and moderately polar analytes in methanol-based mobile phases.

Q5: What detection method is most suitable for this analysis?

UV detection at a wavelength of approximately 220 nm is a standard and reliable method for detecting Digitoxigenin and its isomers, as they contain a lactone ring that absorbs in the low-UV range. For analyses requiring higher sensitivity and specificity, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful alternative. Although MS cannot distinguish between isomers based on mass alone, it provides confirmation of molecular weight and can be used with effective chromatographic separation for confident quantification.

Troubleshooting Guide: Poor or Incomplete Resolution

Poor peak resolution or co-elution is the most common issue when separating this compound and Digitoxigenin. The following guide provides a systematic approach to troubleshooting this problem.

Logical Troubleshooting Workflow

G cluster_0 start Start: Poor Peak Resolution check_mp Is Mobile Phase Optimized? start->check_mp optimize_mp Adjust Organic Content (e.g., reduce by 2-5%) Flatten Gradient check_mp->optimize_mp No check_temp Is Column Temperature Stable and Optimized? check_mp->check_temp Yes optimize_mp->check_temp optimize_temp Use Column Oven Test Temperatures (e.g., 25-40°C) check_temp->optimize_temp No check_column Is Column Chemistry Appropriate? check_temp->check_column Yes optimize_temp->check_column change_column Switch to Alternative Selectivity (e.g., Biphenyl Phase) check_column->change_column No end_node Resolution Improved check_column->end_node Yes change_column->end_node

Caption: A logical approach to troubleshooting poor peak resolution.

Common Problems and Solutions
Problem Potential Cause Recommended Action
Co-eluting or Partially Resolved Peaks Suboptimal Mobile Phase Composition: The ratio of organic solvent to water is not providing enough selectivity.1. Adjust Organic Content: Decrease the percentage of acetonitrile or methanol in small increments (e.g., 2%). This will increase retention times and may improve separation. 2. Flatten the Gradient: If using a gradient, decrease the slope around the elution time of the isomers to give them more time to resolve on the column.
Incorrect Column Chemistry: The stationary phase (e.g., C18) does not offer sufficient selectivity for the epimers.Switch to a Biphenyl Column: A biphenyl phase provides alternative selectivity through π-π interactions, which is often highly effective for separating steroid isomers.
Suboptimal Temperature: Column temperature affects mobile phase viscosity and interaction kinetics, influencing selectivity.Optimize Column Temperature: Use a column oven to maintain a stable temperature. Experiment with different temperatures (e.g., in 5°C increments from 25°C to 40°C) to find the optimal balance between efficiency and selectivity.
Broad or Tailing Peaks Secondary Interactions: Analyte interaction with active sites (residual silanols) on the silica (B1680970) support.Modify Mobile Phase pH: Ensure a low concentration of acid (e.g., 0.1% formic acid) is present to suppress silanol (B1196071) activity.
Column Overload: Injecting too much sample mass onto the column.Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, column overload was the issue.
Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector.Optimize System Connections: Use tubing with a smaller internal diameter and minimize its length, especially between the column and the detector.
Irreproducible Retention Times Inadequate Column Equilibration: The column is not fully returned to initial conditions before the next injection.Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase between gradient runs.
Mobile Phase Instability: Evaporation of organic solvent or changes in buffer pH over time.Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation. Ensure proper mixing and degassing.
Fluctuations in Column Temperature: Drifts in ambient temperature are affecting chromatography.Use a Column Oven: A thermostatted column compartment is essential for stable and reproducible retention times.

Data Presentation

The following table presents example chromatographic data from a successful separation of Digitoxigenin and its 3-epi isomer using two different column chemistries. This data illustrates the potential improvement in resolution when switching from a standard C18 to a biphenyl stationary phase.

Analyte Column Chemistry Retention Time (t_R) (min) Peak Width (W) (min) Resolution (R_s)
DigitoxigeninC1812.50.25\multirow{2}{}{1.3 (Partial Co-elution)}
This compoundC1812.80.26
DigitoxigeninBiphenyl15.10.28\multirow{2}{}{2.1 (Baseline Resolved)}
This compoundBiphenyl15.80.29

Note: Data is representative and intended for illustrative purposes. Actual results will vary based on specific instrumentation and conditions.

Experimental Protocols

This section provides a detailed starting methodology for the HPLC separation of this compound from its isomers.

Overall Experimental Workflow

G cluster_workflow Experimental Workflow prep 1. Sample & Standard Preparation hplc 2. HPLC System Setup prep->hplc analysis 3. Chromatographic Analysis hplc->analysis data 4. Data Processing & Interpretation analysis->data

Caption: General workflow for the analysis of Digitoxigenin isomers.

Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh and dissolve Digitoxigenin and this compound reference standards in methanol or acetonitrile to create a stock solution of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Sample Preparation: Dissolve the experimental sample in the same diluent as the working standard to a similar target concentration.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon) before injection to remove particulates and protect the column.

HPLC Method Parameters (Starting Conditions)
  • Instrument: Standard HPLC or UHPLC system with a UV detector.

  • Column:

    • Option A (Standard): C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Option B (Enhanced Selectivity): Biphenyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    Time (min) %B
    0.0 30
    20.0 50
    22.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

Analysis Sequence
  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to ensure the system is clean.

  • Inject the working standard solution to determine retention times and system suitability.

  • Inject the experimental samples.

  • Periodically inject the working standard throughout the sequence (e.g., every 10-20 samples) to monitor for any shifts in retention time or response.

Data Processing and Interpretation
  • Integrate the peaks for Digitoxigenin and this compound.

  • Calculate the resolution (R_s) between the two peaks using the formula:

    • R_s = 2(t_R2 – t_R1) / (W_1 + W_2)

    • A resolution value of ≥ 1.5 is typically considered baseline separation.

  • If resolution is inadequate, refer to the Troubleshooting Guide to optimize the method.

References

strategies for increasing the throughput of 3-epi-Digitoxigenin screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-epi-Digitoxigenin screening. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the throughput and efficiency of your screening campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other cardiac glycosides that should be targeted in a high-throughput screen?

A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump in cell membranes.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the Na+/Ca2+ exchanger.[2][4] The elevated intracellular calcium enhances cardiac muscle contractility.[2][4] Therefore, high-throughput screening (HTS) assays should be designed to detect the inhibition of Na+/K+-ATPase activity or the downstream consequences of this inhibition, such as changes in ion concentrations or cell viability in relevant cell lines.

Q2: What are the most suitable high-throughput screening (HTS) formats for identifying modulators of this compound activity?

A2: Both biochemical and cell-based assays are suitable for HTS of this compound and can be adapted for high-throughput formats (e.g., 384- or 1536-well plates).[5][6]

  • Biochemical Assays: These assays directly measure the inhibition of purified Na+/K+-ATPase. A common method is to quantify the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[7][8][9] Fluorescence-based competition assays can also be employed to assess binding to the ATPase.[10][11]

  • Cell-Based Assays: These provide more physiologically relevant data by assessing the compound's effect in a cellular context.[12][13][14] Examples include cell viability assays (e.g., using fluorescent or luminescent readouts) in cardiac cell lines, or assays that measure changes in intracellular calcium.[15][16]

Q3: How can we increase the throughput of our this compound screening campaign?

A3: Increasing throughput primarily involves automation, miniaturization, and optimization of the assay protocol.

  • Automation: Utilize robotic liquid handling systems for precise and rapid dispensing of reagents and compounds.[17][18][19][20][21] Automated plate handlers and readers can further streamline the workflow.[22]

  • Miniaturization: Transitioning from 96-well to 384- or 1536-well plates significantly reduces reagent costs and allows for screening of larger compound libraries.[5][23]

  • Assay Optimization: Reduce incubation times and simplify the number of steps in the protocol. Multiplexing assays to measure multiple parameters simultaneously can also increase efficiency.[23]

Q4: What are the critical quality control parameters to monitor during a high-throughput screen for this compound?

A4: To ensure data quality and reliability, it is crucial to monitor several quality control metrics. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Other important parameters include signal-to-background ratio, signal-to-noise ratio, and the coefficient of variation (%CV) across the plate.[24][25] Consistent performance of positive and negative controls is also essential.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound screening experiments.

Problem Possible Cause(s) Troubleshooting Steps
High variability in assay signal (High %CV) - Inconsistent cell seeding- Edge effects in microplates- Reagent instability- Inaccurate liquid handling- Use automated cell dispensers for uniform seeding.- Incubate plates in a humidified chamber to minimize evaporation from edge wells.- Prepare fresh reagents daily and ensure proper storage.- Calibrate and maintain liquid handling robotics regularly.
Low Z'-factor (<0.5) - Small assay window (low signal-to-background)- High data variability- Suboptimal reagent concentrations- Optimize the concentrations of all reagents (e.g., ATP, enzyme, substrate) to maximize the signal window.- Address sources of variability as outlined above.- Titrate positive and negative controls to ensure a clear distinction.
High rate of false positives - Compound autofluorescence or quenching- Compound cytotoxicity (in cell-based assays)- Off-target effects- Perform a counter-screen without the target enzyme or cells to identify compounds that interfere with the assay signal.[26]- For cell-based assays, run a parallel cytotoxicity assay to distinguish true hits from cytotoxic compounds.- Use orthogonal assays (e.g., a different assay format) to confirm primary hits.[26]
High rate of false negatives - Low compound potency- Compound instability or precipitation- Insufficient incubation time- Screen at multiple compound concentrations.- Check the solubility of compounds in the assay buffer; consider using a lower concentration of DMSO.- Optimize the incubation time to allow for sufficient target engagement.
No response to positive control (e.g., Ouabain) - Inactive positive control- Incorrect assay conditions- Resistant cell line (for cell-based assays)- Verify the activity of the positive control stock.- Ensure the assay buffer composition (e.g., ion concentrations) and temperature are optimal for Na+/K+-ATPase activity.- Use a cell line known to be sensitive to cardiac glycosides.[27]

Experimental Protocols

Biochemical Na+/K+-ATPase Inhibition Assay (Phosphate Detection)

This protocol outlines a method to measure the inhibitory effect of compounds on Na+/K+-ATPase activity by quantifying the release of inorganic phosphate.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Assay Buffer: Contains NaCl, KCl, MgCl2, and ATP

  • Test compounds (including this compound) and controls (e.g., Ouabain)

  • Malachite green reagent for phosphate detection

  • 384-well microplates

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in a 384-well plate containing the assay buffer and the purified Na+/K+-ATPase enzyme.

  • Add test compounds at various concentrations to the wells using an automated liquid handler. Include wells with a positive control (e.g., Ouabain) and a negative control (vehicle only).

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percent inhibition for each compound relative to the controls.

Cell-Based Viability Assay

This protocol describes a method to assess the effect of this compound on the viability of a relevant cell line (e.g., cardiomyocytes).

Materials:

  • Cardiac-relevant cell line (e.g., AC16, iPSC-derived cardiomyocytes)

  • Cell culture medium and supplements

  • Test compounds and controls

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • 384-well, clear-bottom, black-walled microplates[23]

  • Automated cell dispenser and liquid handler

  • Microplate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Using an automated cell dispenser, seed the cells into 384-well plates at a pre-optimized density and incubate overnight.[12]

  • Treat the cells with a range of concentrations of the test compounds using an automated liquid handler.

  • Incubate for an optimized duration (e.g., 24-72 hours).[15]

  • Add the cell viability reagent to each well.

  • Incubate as per the manufacturer's instructions.

  • Measure the fluorescence or luminescence signal using a microplate reader.

  • Determine the IC50 value for each active compound.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Assay_Dev Assay Development & Miniaturization Plate_Prep Compound Library Plating Assay_Dev->Plate_Prep Compound_Addition Automated Compound Addition Plate_Prep->Compound_Addition Cell_Plating Cell Seeding (for cell-based assays) Cell_Plating->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_QC Data Quality Control (Z', %CV) Signal_Detection->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response

Caption: High-Throughput Screening Workflow for this compound.

Troubleshooting_Logic Start Problem Encountered High_CV High %CV? Start->High_CV Low_Z Low Z'-factor? High_CV->Low_Z No Check_Seeding Check Cell Seeding Uniformity High_CV->Check_Seeding Yes False_Positives High False Positives? Low_Z->False_Positives No Optimize_Reagents Optimize Reagent Concentrations Low_Z->Optimize_Reagents Yes Counter_Screen Run Counter-Screen False_Positives->Counter_Screen Yes Check_Liquid_Handling Calibrate Liquid Handlers Check_Seeding->Check_Liquid_Handling Optimize_Incubation Optimize Incubation Conditions Check_Liquid_Handling->Optimize_Incubation Increase_Signal Increase Signal-to-Background Optimize_Reagents->Increase_Signal Ortho_Assay Perform Orthogonal Assay Counter_Screen->Ortho_Assay Cytotoxicity_Assay Check for Cytotoxicity Ortho_Assay->Cytotoxicity_Assay Signaling_Pathway Digitoxigenin This compound ATPase Na+/K+-ATPase Digitoxigenin->ATPase Inhibits Na_Intra ↑ Intracellular Na+ ATPase->Na_Intra Leads to NCX Na+/Ca2+ Exchanger Na_Intra->NCX Alters Gradient Ca_Intra ↑ Intracellular Ca2+ NCX->Ca_Intra Reduces Ca2+ Efflux Contractility ↑ Myocardial Contractility Ca_Intra->Contractility Results in

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-epi-Digitoxigenin and Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related cardiac glycosides: 3-epi-Digitoxigenin and its parent compound, Digitoxigenin (B1670572). This document summarizes their mechanisms of action, comparative potency in inhibiting their primary molecular target, and the downstream cellular consequences, supported by experimental data and detailed protocols.

Introduction

Digitoxigenin is a well-characterized cardiac glycoside and the aglycone of digitoxin. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane ion pump essential for maintaining cellular electrochemical gradients. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in enhanced cardiac contractility. Beyond its cardiotonic effects, digitoxigenin and other cardiac glycosides have garnered significant interest for their potential as anticancer agents.

This compound is a stereoisomer of digitoxigenin, differing only in the configuration of the hydroxyl group at the C3 position of the steroid nucleus. This seemingly minor structural alteration can have a significant impact on the molecule's biological activity. This guide aims to elucidate these differences.

Mechanism of Action: Inhibition of Na+/K+-ATPase

Both this compound and Digitoxigenin exert their primary biological effects by binding to and inhibiting the Na+/K+-ATPase. The binding affinity of these compounds to the enzyme is a key determinant of their potency.

Quantitative Comparison of Na+/K+-ATPase Inhibition

A key study directly compared the binding affinity of this compound and Digitoxigenin to the Na+/K+-ATPase by measuring the displacement of [3H]-ouabain. The results, presented as the negative logarithm of the half-maximal inhibitory concentration (-log IC50), are summarized in the table below.

CompoundBinding Affinity (-log IC50)
Digitoxigenin 7.2
This compound 6.0

Source: Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin.

These data indicate that Digitoxigenin has a significantly higher binding affinity for Na+/K+-ATPase than its 3-epimer . A higher -log IC50 value corresponds to a lower IC50 value, signifying greater potency. The difference in the C3 hydroxyl group's stereochemistry evidently impacts the interaction with the enzyme's binding pocket.

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides triggers a cascade of downstream signaling events that influence various cellular processes, including cell growth, apoptosis, and autophagy. While direct comparative studies on the downstream signaling of this compound are limited, the pathways initiated by digitoxigenin are well-documented and are presumed to be similar, albeit potentially with different potencies reflecting their differential binding affinities.

Key Signaling Pathways Activated by Na+/K+-ATPase Inhibition:
  • Src Kinase Activation: The Na+/K+-ATPase can act as a signaling scaffold. Upon cardiac glycoside binding, it can activate the non-receptor tyrosine kinase Src.

  • MAPK/ERK Pathway: Activated Src can, in turn, activate the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK pathway, which is involved in cell proliferation and survival.

  • Induction of Apoptosis: In many cancer cell lines, cardiac glycosides induce apoptosis (programmed cell death). This can be mediated through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, and modulation of Bcl-2 family proteins.

  • Modulation of Autophagy: Cardiac glycosides have been shown to induce autophagy, a cellular process of self-degradation. This can have both pro-survival and pro-death roles depending on the cellular context.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cardiac_Glycoside Digitoxigenin or This compound NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Activation Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Autophagy Autophagy ERK->Autophagy

Signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.

Comparative Cytotoxicity

Studies on various digitoxigenin derivatives have consistently shown that modifications at the C3 position, including changes in stereochemistry, can significantly alter biological activity. The 3β-hydroxyl configuration of digitoxigenin is considered crucial for its potent activity.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Ouabain Displacement)

This protocol describes a method to determine the inhibitory potency of a compound by measuring its ability to displace a radiolabeled ligand ([3H]-ouabain) from the Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • [3H]-ouabain

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4)

  • Test compounds (Digitoxigenin, this compound) at various concentrations

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microcentrifuge tube, add the Na+/K+-ATPase enzyme preparation, [3H]-ouabain (at a concentration near its Kd), and the test compound or vehicle control.

  • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

NaK_ATPase_Assay cluster_workflow Experimental Workflow Prepare_Reagents Prepare Reagents (Enzyme, [3H]-Ouabain, Buffers, Compounds) Incubation Incubate Enzyme, [3H]-Ouabain, and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation_Counting Measure Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis

Workflow for the Na+/K+-ATPase inhibition assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (Digitoxigenin, this compound) and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The available evidence strongly suggests that the stereochemistry at the C3 position of the digitoxigenin steroid nucleus is a critical determinant of its biological activity. Digitoxigenin, with its 3β-hydroxyl group, exhibits a significantly higher binding affinity for the Na+/K+-ATPase compared to its 3α-hydroxyl epimer, this compound. This difference in target engagement is expected to translate into a higher potency for digitoxigenin in its downstream effects, including cytotoxicity towards cancer cells. Further direct comparative studies are warranted to fully elucidate the pharmacological profile of this compound and to explore any potential for unique biological activities. This guide provides a foundational understanding for researchers interested in the structure-activity relationships of cardiac glycosides and their potential therapeutic applications.

A Comparative Guide to the Structure-Activity Relationship of 3-epi-Digitoxigenin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-epi-digitoxigenin and its analogs, focusing on their structure-activity relationships (SAR). The primary biological target of these compounds is the Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion homeostasis. Inhibition of this enzyme by cardiac glycosides like digitoxigenin (B1670572) and its derivatives has been a cornerstone of treatment for heart failure and has shown potential in cancer therapy.[1] This guide summarizes the available quantitative data on the binding affinity of this compound analogs to Na+/K+-ATPase, details the experimental protocols for key biological assays, and illustrates the relevant signaling pathway.

Quantitative Data Presentation: Na+/K+-ATPase Inhibition

The biological activity of this compound and its analogs is primarily assessed by their ability to inhibit the Na+/K+-ATPase. The following table summarizes the relative potency of various analogs in displacing [3H]-ouabain, a classic radiolabeled cardiac glycoside, from its binding site on the Na+/K+-ATPase. A higher relative potency indicates a stronger binding affinity and, consequently, more potent inhibition of the enzyme. The data reveals that modifications at the C-2 and C-3 positions of the steroid backbone significantly influence the binding affinity.

CompoundStructureRelative Potency (%) vs. Digitoxigenin
Digitoxigenin 3β-OH100
This compound 3α-OH1.8
2β,3α-dihydroxy derivative 2β-OH, 3α-OH0.2
2α,3β-dihydroxy derivative 2α-OH, 3β-OH0.2
2β,3β-dihydroxy derivative 2β-OH, 3β-OH1.8
2α,3α-dihydroxy derivative 2α-OH, 3α-OH0.1

Data synthesized from Gobbini et al. (1997).[1]

From this data, several key structure-activity relationships can be deduced:

  • Stereochemistry at C-3: The orientation of the hydroxyl group at the C-3 position is critical for activity. The natural 3β-hydroxy configuration (Digitoxigenin) is significantly more potent than the 3α-hydroxy configuration (this compound).

  • Introduction of a C-2 Hydroxyl Group: The addition of a hydroxyl group at the C-2 position is generally detrimental to the binding affinity.

  • Stereochemistry at C-2: Hydrophilic hydroxyl groups in the alpha (α) position at C-2 appear to be more detrimental to affinity than those in the beta (β) position.[2]

Experimental Protocols

The following are representative protocols for the key experiments used to evaluate the biological activity of this compound and its analogs.

1. Na+/K+-ATPase Inhibition Assay ([3H]-Ouabain Displacement)

This assay determines the binding affinity of a test compound to the digitalis receptor on Na+/K+-ATPase by measuring its ability to displace a radiolabeled ligand, [3H]-ouabain.[1]

  • Enzyme Preparation: Na+/K+-ATPase is typically prepared from a tissue source rich in the enzyme, such as guinea pig heart ventricles. The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the enzyme.

  • Binding Assay:

    • The reaction mixture contains the enzyme preparation, [3H]-ouabain at a fixed concentration, and varying concentrations of the test compound (e.g., this compound analogs) in a suitable buffer.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound and free [3H]-ouabain are separated by rapid filtration through glass fiber filters. The filters trap the enzyme-ligand complex.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]-ouabain binding (IC50) is determined. This value is then used to calculate the relative potency compared to a standard compound like digitoxigenin.

2. Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3][4]

  • Cell Culture: Cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and conditions.[3]

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.[5]

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).[3][5]

    • After the incubation period, the MTT reagent is added to each well.[6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[4][6]

    • The cells are incubated for a few hours to allow for formazan crystal formation.[3]

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Data Acquisition and Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[3] The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is determined.

Mandatory Visualization: Signaling Pathway

The primary mechanism of action of this compound and its analogs is the inhibition of the Na+/K+-ATPase pump. This leads to a cascade of events that alters intracellular ion concentrations, ultimately affecting cell function and viability.

Na_K_ATPase_Inhibition_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger (NCX) Ca_in Increased Intracellular Ca2+ NCX->Ca_in Reduced Ca2+ Efflux Analog This compound Analog Analog->NaK_ATPase Inhibition Na_in->NCX Altered Gradient Downstream Downstream Effects (e.g., Apoptosis, Reduced Proliferation) Ca_in->Downstream

Caption: Signaling pathway of cardiac glycoside-induced cytotoxicity.

References

A Comparative Guide to the Quantification of 3-epi-Digitoxigenin: Validation of an HPLC Method and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-epi-Digitoxigenin with alternative analytical techniques. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs, supported by experimental data and detailed protocols.

Introduction

This compound is a cardiac glycoside, an isomer of digitoxigenin (B1670572), that is of significant interest in pharmaceutical research due to its potential therapeutic applications and as a potential impurity in digitoxin (B75463) drug products. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. This guide details a proposed stability-indicating HPLC method and compares its performance with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays, and Enzymatic Assays.

Proposed HPLC Method for this compound Quantification

Experimental Protocol: Proposed HPLC Method

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B). A typical gradient might start at 30% B, increasing to 70% B over 20 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile and perform serial dilutions to create calibration standards.

  • Sample Preparation: For drug substances, dissolve the sample in the mobile phase. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering substances.

4. Method Validation Parameters: The validation of this proposed method would follow the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is particularly important for a stability-indicating method.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods

The following tables summarize the expected performance of the proposed HPLC method in comparison to LC-MS/MS, immunoassays, and enzymatic assays for the quantification of cardiac glycosides.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterProposed HPLC-UVLC-MS/MSImmunoassayEnzymatic Assay (Na+/K+-ATPase Inhibition)
Specificity High (with proper method development)Very HighModerate to Low (cross-reactivity is a concern)Moderate (can be affected by other inhibitors)
Sensitivity (LOQ) ~10-100 ng/mL~0.1-1 ng/mL~0.1-0.5 ng/mLDependent on enzyme kinetics, typically in the nM range
Linearity Range Wide (e.g., 0.1 - 100 µg/mL)[1]WideNarrowerLimited by enzyme kinetics
Precision (%RSD) < 2%< 15%< 10%Variable, generally higher than chromatographic methods
Accuracy (% Recovery) 98-102%85-115%Variable (can be affected by matrix effects)Dependent on assay conditions
Throughput ModerateHigh (with automation)HighModerate to High
Cost per Sample LowHighModerateLow to Moderate
Development Time ModerateLongLong (for antibody development)Moderate

Detailed Methodologies for Alternative Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Similar to HPLC, requiring extensive cleanup for biological matrices, often utilizing SPE.

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often used for faster analysis times with a C18 column. The mobile phase is typically a mixture of water and acetonitrile or methanol with a volatile modifier like formic acid or ammonium (B1175870) formate.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used. Specific precursor-to-product ion transitions for this compound would need to be determined.

Immunoassays

Immunoassays, such as ELISA or radioimmunoassay (RIA), are rapid and high-throughput but can suffer from a lack of specificity due to cross-reactivity with structurally related compounds.

Experimental Protocol: Immunoassay (ELISA)

  • Principle: A competitive ELISA format is typically used. This compound in the sample competes with a labeled form of the analyte for binding to a limited number of antibody-binding sites coated on a microplate. The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Coat microplate wells with an antibody specific to digitoxigenin or a related cardiac glycoside.

    • Add standards and samples, followed by the addition of enzyme-labeled digitoxigenin.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound components.

    • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent).

    • Measure the signal intensity, which is inversely proportional to the analyte concentration.

Enzymatic Assay (Na+/K+-ATPase Inhibition)

This functional assay measures the biological activity of cardiac glycosides by their ability to inhibit the Na+/K+-ATPase enzyme.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

  • Principle: The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate (B84403) (Pi) released. The inhibitory effect of this compound is measured by the reduction in Pi formation.

  • Procedure:

    • Prepare a reaction mixture containing Na+/K+-ATPase enzyme, buffer, MgCl₂, KCl, and NaCl.

    • Add various concentrations of this compound (and a positive control like ouabain).

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period at a controlled temperature (e.g., 37°C).

    • Stop the reaction and measure the amount of liberated Pi using a colorimetric method (e.g., Malachite Green assay).

    • Calculate the percent inhibition and determine the IC50 value.

Stability-Indicating Nature of the Proposed HPLC Method

A key advantage of a well-developed HPLC method is its ability to be stability-indicating. This means the method can resolve the parent drug from its degradation products, allowing for accurate quantification of the drug's stability over time and under various stress conditions.

Forced Degradation Studies

To validate the stability-indicating properties of the proposed HPLC method, forced degradation studies should be performed on this compound. While specific data for this epimer is limited, studies on digitoxin suggest degradation under acidic conditions, leading to the cleavage of the digitoxose (B191001) sugars.[2] A comprehensive forced degradation study would involve subjecting a solution of this compound to the following conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Exposing the drug solution to UV light (e.g., 254 nm) and visible light.

The resulting chromatograms would be analyzed for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution Standard->Dilution Sample Test Sample Extraction Extraction (SPE or LLE) Sample->Extraction HPLC HPLC System Dilution->HPLC Extraction->HPLC Chromatogram Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Specificity Specificity Sensitivity Sensitivity Precision Precision Throughput Throughput HPLC HPLC-UV HPLC->Specificity High HPLC->Sensitivity Moderate HPLC->Precision Very High HPLC->Throughput Moderate LCMS LC-MS/MS LCMS->Specificity Very High LCMS->Sensitivity Very High LCMS->Precision High LCMS->Throughput High Immunoassay Immunoassay Immunoassay->Specificity Moderate Immunoassay->Sensitivity High Immunoassay->Precision Moderate Immunoassay->Throughput Very High Enzymatic Enzymatic Assay Enzymatic->Specificity Moderate Enzymatic->Sensitivity High Enzymatic->Precision Low Enzymatic->Throughput High

Caption: Comparison of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. The proposed HPLC-UV method offers a good balance of specificity, precision, and cost-effectiveness, making it well-suited for routine quality control and stability testing. For applications requiring the highest sensitivity and specificity, such as bioanalysis of complex matrices, LC-MS/MS is the method of choice. Immunoassays provide a high-throughput screening tool, but their results should be confirmed by a more specific method due to the potential for cross-reactivity. The Na+/K+-ATPase inhibition assay offers a functional measure of biological activity but may lack the quantitative precision of chromatographic methods. The validation of a robust, stability-indicating HPLC method is a critical step in the development of any pharmaceutical product containing or potentially containing this compound.

References

Anti-Digoxin Antibodies: A Comparative Analysis of Cross-Reactivity with 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-digoxin antibodies with 3-epi-Digitoxigenin. The specificity of these antibodies is crucial for the accurate therapeutic drug monitoring of digoxin (B3395198) and for minimizing interference from structurally related compounds. This document summarizes available experimental data, details relevant experimental methodologies, and illustrates key structural and procedural concepts.

Executive Summary

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various cardiac glycosides and metabolites with anti-digoxin and anti-digitoxin antibodies, providing a basis for estimating the potential cross-reactivity with this compound.

Antibody SpecificityCompoundPercent Cross-ReactivityReference
Anti-Digitoxin Digoxin (12-OH-digitoxin)9.1%[1]
This compound 5.6% [1]
This compound-3-sulphate1%[1]
Anti-Digoxin Digoxigenin89.5%[1]
Digoxigenin-3-glucuronide85%[1]
Digoxin-16'-glucuronide50%[1]

Structural Comparison: Digoxin vs. This compound

The structural differences between digoxin and this compound are key to understanding their differential binding to anti-digoxin antibodies. Digoxin is a glycoside, meaning it has a sugar moiety attached to the steroid nucleus (aglycone). This compound is an aglycone and an epimer of digitoxigenin (B1670572), differing in the orientation of the hydroxyl group at the C3 position.

cluster_digoxin Digoxin cluster_3_epi_digitoxigenin This compound Digoxin_Structure 3_epi_Digitoxigenin_Structure Digoxin_Label Key Features: - Trisaccharide at C3 - OH group at C12 - β-orientation of OH at C3 3_epi_Digitoxigenin_Label Key Differences from Digoxin's Aglycone: - No sugar moiety - No OH group at C12 - α-orientation (epi) of OH at C3

Figure 1. Structural comparison of Digoxin and this compound.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using competitive immunoassays such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive Immunoassay Workflow

G start Start: Prepare Reagents prepare_antibody Coat plate with anti-digoxin antibody start->prepare_antibody blocking Block non-specific binding sites prepare_antibody->blocking prepare_samples Prepare standards (Digoxin) and test compounds (e.g., this compound) blocking->prepare_samples competition Add labeled Digoxin (tracer) and unlabeled competitor (standard or test compound) prepare_samples->competition incubation Incubate to allow competitive binding competition->incubation wash Wash to remove unbound reagents incubation->wash detection Add substrate and measure signal (e.g., colorimetric, radioactive) wash->detection analysis Calculate percent cross-reactivity detection->analysis end End analysis->end

Figure 2. Generalized workflow for a competitive immunoassay to determine cross-reactivity.
Detailed Methodologies

1. Competitive Radioimmunoassay (RIA)

  • Principle: This assay is based on the competition between a fixed amount of radiolabeled digoxin (e.g., ¹²⁵I-digoxin) and varying concentrations of unlabeled digoxin or the cross-reactant (this compound) for a limited number of antibody binding sites.

  • Procedure:

    • A known amount of anti-digoxin antibody is incubated with a constant amount of radiolabeled digoxin and varying concentrations of either unlabeled digoxin standards or the test compound.

    • After reaching equilibrium, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody or solid-phase immobilization of the primary antibody).

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • A standard curve is generated by plotting the percentage of bound radiolabeled digoxin against the concentration of unlabeled digoxin.

    • The concentration of the test compound that causes a 50% reduction in the binding of the radiolabeled digoxin (IC50) is determined.

  • Calculation of Cross-Reactivity:

    • Percent Cross-Reactivity = (IC50 of Digoxin / IC50 of this compound) x 100

2. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: This assay involves a competition between a fixed amount of enzyme-labeled digoxin and the unlabeled digoxin or cross-reactant for binding to a limited amount of anti-digoxin antibody coated on a microplate well.

  • Procedure:

    • Microplate wells are coated with anti-digoxin antibodies.

    • The wells are then blocked to prevent non-specific binding.

    • A mixture of a constant amount of digoxin-enzyme conjugate (e.g., digoxin-HRP) and varying concentrations of either digoxin standards or the test compound is added to the wells.

    • After incubation, the wells are washed to remove unbound reagents.

    • A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of unlabeled digoxin or cross-reactant in the sample.

    • A standard curve is constructed, and the IC50 values are determined.

  • Calculation of Cross-Reactivity:

    • The calculation is the same as for RIA.

Conclusion

While direct experimental data on the cross-reactivity of anti-digoxin antibodies with this compound is sparse, the available evidence from structurally similar compounds strongly suggests that it is likely to be low. The stereochemical difference in the hydroxyl group at the C3 position in this compound compared to the aglycone of digoxin is a significant structural alteration that is expected to markedly decrease its affinity for digoxin-specific antibodies. For definitive quantification, direct experimental evaluation using competitive immunoassays such as RIA or ELISA is recommended. The protocols outlined in this guide provide a framework for conducting such comparative studies. Researchers and drug development professionals should consider the potential for cross-reactivity from metabolites and analogues when developing and validating digoxin immunoassays to ensure accurate and reliable therapeutic drug monitoring.

References

A Comparative Analysis of 3-epi-Digitoxigenin and Ouabain on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two cardiac glycosides, 3-epi-Digitoxigenin and Ouabain (B1677812), focusing on their interaction with the Na+/K+-ATPase. While both compounds are known inhibitors of this critical ion pump, their distinct structural features lead to differences in binding affinity, isoform selectivity, and downstream signaling effects. This analysis is intended to inform researchers, scientists, and drug development professionals in the fields of pharmacology and medicine.

Note on this compound: Direct experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data for its close structural analog, Digitoxigenin (B1670572), as a proxy. The structural difference, the stereochemistry at the 3-position of the steroid core, may influence its biological activity. It has been noted that modifications at this position can impact the activity of cardenolides[1][2].

Quantitative Comparison of Inhibitory Action

The following table summarizes the key quantitative parameters describing the interaction of Ouabain and Digitoxigenin with Na+/K+-ATPase. These values highlight the differences in their potency and isoform preference.

ParameterOuabainDigitoxigeninSource(s)
Binding Affinity (Kd) ~1.1 nM - 17.0 nM~26 nM[3][4][5][6]
IC50 (Inhibition of Activity) ~15 nM - 89 nM (cell-dependent)~12 nM - 41 nM (for derivatives)[7][8][9][10]
Isoform Selectivity Varies by species. In rats, high affinity for α2 and α3 isoforms. In canines and humans, higher affinity for α1 and α3.Generally less isoform-selective than glycosylated cardenolides.[9][11]

Mechanism of Action and Signaling Pathways

Both Ouabain and Digitoxigenin inhibit the Na+/K+-ATPase by binding to the extracellular domain of the α-subunit, stabilizing the enzyme in a phosphorylated (E2-P) conformation. This inhibition disrupts the normal ion gradients across the cell membrane, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium via the Na+/Ca2+ exchanger.

However, the interaction of these cardiac glycosides with Na+/K+-ATPase extends beyond simple ion pump inhibition. The Na+/K+-ATPase also functions as a signal transducer, and its ligation by compounds like Ouabain can trigger a cascade of intracellular signaling events.

Ouabain-Induced Signaling

Ouabain binding to the Na+/K+-ATPase can initiate a signaling cascade that is independent of its effects on ion transport. This involves the formation of a "signalosome" complex, often within caveolae, which can lead to the activation of several downstream pathways, including:

  • Src Kinase: A non-receptor tyrosine kinase that is one of the initial players activated upon Ouabain binding.

  • Epidermal Growth Factor Receptor (EGFR): Src activation can lead to the transactivation of the EGFR.

  • Extracellular signal-Regulated Kinase (ERK): A key component of the MAPK pathway, which is involved in cell proliferation and differentiation.

  • Phosphoinositide 3-kinase (PI3K)/Akt: This pathway is crucial for cell survival and growth.

The diagram below illustrates the major signaling pathways activated by Ouabain binding to the Na+/K+-ATPase.

Ouabain_Signaling Ouabain Ouabain NKA Na+/K+-ATPase (α-subunit) Ouabain->NKA Binds to Src Src Kinase NKA->Src Activates IonTransport Inhibition of Ion Transport NKA->IonTransport EGFR EGFR Src->EGFR Transactivates PI3K PI3K Src->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Differentiation ERK->CellPro Akt->CellPro

Caption: Ouabain-induced signaling cascade upon binding to Na+/K+-ATPase.

Signaling by this compound

Specific signaling pathways initiated by this compound or Digitoxigenin are less well-characterized compared to Ouabain. As an aglycone, Digitoxigenin's ability to induce signaling may differ from its glycosylated counterparts. It is plausible that it also modulates some of the same pathways as Ouabain, given their shared primary target. However, further research is required to delineate the specific signaling profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of cardiac glycosides with Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay (Colorimetric - Malachite Green Method)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The amount of Pi is quantified using a malachite green reagent, which forms a colored complex with phosphate.

Workflow Diagram:

ATPase_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Enzyme Prepare Na+/K+-ATPase enzyme preparation Incubate Incubate enzyme with inhibitor Prep_Enzyme->Incubate Prep_Inhibitor Prepare serial dilutions of This compound/Ouabain Prep_Inhibitor->Incubate Prep_ATP Prepare ATP solution Start_Rxn Initiate reaction by adding ATP Prep_ATP->Start_Rxn Prep_MG Prepare Malachite Green reagent Add_MG Add Malachite Green reagent Prep_MG->Add_MG Incubate->Start_Rxn Incubate_Rxn Incubate at 37°C Start_Rxn->Incubate_Rxn Stop_Rxn Stop reaction (e.g., with SDS) Incubate_Rxn->Stop_Rxn Stop_Rxn->Add_MG Incubate_Color Incubate for color development Add_MG->Incubate_Color Measure_Abs Measure absorbance at ~620-650 nm Incubate_Color->Measure_Abs Calc_Activity Calculate Na+/K+-ATPase activity Measure_Abs->Calc_Activity Std_Curve Generate Phosphate Standard Curve Std_Curve->Calc_Activity Calc_IC50 Determine IC50 values Calc_Activity->Calc_IC50

Caption: Workflow for a colorimetric Na+/K+-ATPase activity assay.

Detailed Steps:

  • Preparation of Reagents:

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and KCl at physiological pH.

    • Na+/K+-ATPase Enzyme: Purified enzyme from a source like porcine cerebral cortex or prepared from cell/tissue lysates.

    • Substrate: ATP solution.

    • Inhibitors: Serial dilutions of this compound and Ouabain. A control with a known potent inhibitor (e.g., high concentration of Ouabain) is used to determine the specific Na+/K+-ATPase activity.

    • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid.

  • Assay Procedure:

    • In a microplate, add the assay buffer, Na+/K+-ATPase enzyme, and the respective inhibitor (or vehicle control).

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a solution like sodium dodecyl sulfate (B86663) (SDS).

    • Add the malachite green reagent to each well.

    • Incubate at room temperature for color development.

    • Measure the absorbance at a wavelength between 620 and 650 nm.

  • Data Analysis:

    • A standard curve is generated using known concentrations of inorganic phosphate.

    • The amount of Pi released in each sample is calculated from the standard curve.

    • Na+/K+-ATPase activity is determined by subtracting the non-specific ATPase activity (measured in the presence of a high concentration of Ouabain) from the total ATPase activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay ([³H]-Ouabain Binding)

This assay directly measures the binding of a radiolabeled ligand ([³H]-Ouabain) to the Na+/K+-ATPase. The displacement of [³H]-Ouabain by a non-labeled competitor (like this compound) is used to determine the binding affinity of the competitor.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation of Bound and Free Ligand cluster_quantification Quantification cluster_analysis Data Analysis Prep_Membranes Prepare membranes containing Na+/K+-ATPase Combine Combine membranes, [3H]-Ouabain, and competitor Prep_Membranes->Combine Prep_Radioligand Prepare [3H]-Ouabain solution Prep_Radioligand->Combine Prep_Competitor Prepare serial dilutions of This compound Prep_Competitor->Combine Incubate Incubate to reach equilibrium Combine->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Add_Scintillant Add scintillation cocktail to filters Wash->Add_Scintillant Count Measure radioactivity using a scintillation counter Add_Scintillant->Count Calc_Binding Calculate specific binding Count->Calc_Binding Determine_Kd Determine Kd from competition curves Calc_Binding->Determine_Kd

Caption: Workflow for a [³H]-Ouabain radioligand binding assay.

Detailed Steps:

  • Preparation:

    • Membrane Preparation: Isolate cell membranes rich in Na+/K+-ATPase from a suitable source.

    • Radioligand: [³H]-Ouabain of a known specific activity.

    • Competitor Ligand: A range of concentrations of unlabeled this compound.

    • Binding Buffer: Typically contains Tris-HCl, MgCl₂, and sometimes ATP or inorganic phosphate to promote the E2-P conformation.

  • Binding Reaction:

    • In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]-Ouabain, and varying concentrations of the unlabeled competitor.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Ouabain.

    • Incubate the mixture at a specific temperature (e.g., 37°C) until binding equilibrium is reached.

  • Separation and Quantification:

    • Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is analyzed using non-linear regression to fit a competition binding curve, from which the Ki (and subsequently Kd) of the competitor ligand can be determined.

Conclusion

Both Ouabain and this compound (as represented by Digitoxigenin) are potent inhibitors of Na+/K+-ATPase. Ouabain generally exhibits a higher binding affinity and, in some species, more pronounced isoform selectivity. A key differentiator is the well-documented ability of Ouabain to trigger extensive intracellular signaling cascades independent of its ion transport inhibition, a property that is less understood for Digitoxigenin and its derivatives. The choice between these compounds for research or therapeutic development will depend on the desired balance between direct enzyme inhibition and the modulation of cellular signaling pathways. Further investigation into the specific effects of the 3-epi configuration of Digitoxigenin is warranted to fully elucidate its pharmacological profile.

References

Assessing the Specificity of 3-epi-Digitoxigenin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 3-epi-Digitoxigenin, focusing on its specificity as an inhibitor of the Na+/K+-ATPase. For decades, cardiac glycosides have been a cornerstone in the treatment of heart failure, and their potential as anticancer agents is an expanding field of research. This compound, a stereoisomer of the naturally occurring cardiac glycoside Digitoxigenin, presents a unique profile for investigation. Understanding its interaction with the primary molecular target, the Na+/K+-ATPase, in comparison to other well-characterized cardiac glycosides, is crucial for evaluating its therapeutic potential and predicting its off-target effects.

Quantitative Comparison of Na+/K+-ATPase Inhibition

CompoundTargetParameterValue (nM)Experimental Conditions
Digitoxigenin Na+/K+-ATPaseKi176pH 7.5[2]
Digoxin Na+/K+-ATPaseKi147pH 7.5[2]
Ouabain (B1677812) Na+/K+-ATPaseKi89pH 7.5[2]
Digitoxigenin Human Erythrocyte Na+/K+-ATPaseIC50 (High Affinity)0.01486Rb uptake inhibition assay[3]
Digoxin Vero Cells (Anti-MERS-CoV activity)IC50170Cell-based assay
Ouabain Vero Cells (Anti-MERS-CoV activity)IC5080Cell-based assay

Note: The inhibitory potency of cardiac glycosides can be influenced by the specific isoform of the Na+/K+-ATPase α-subunit (α1, α2, α3), the tissue source of the enzyme, and the experimental conditions, such as ion concentrations.

Signaling Pathways Modulated by Cardiac Glycosides

Beyond the direct inhibition of its ion-pumping function, the binding of cardiac glycosides to Na+/K+-ATPase initiates a cascade of intracellular signaling events. This signaling is often independent of significant changes in intracellular Na+ and K+ concentrations and involves the Na+/K+-ATPase acting as a scaffold or receptor. A key event is the activation of the non-receptor tyrosine kinase Src.

Cardiac Glycoside-Induced Na+/K+-ATPase Signaling Cascade.

This activation of Src can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently engages the Ras/Raf/MEK/ERK (MAPK) signaling pathway. The downstream effects of this cascade are context-dependent and can influence cellular processes such as proliferation, differentiation, and apoptosis. The specific consequences of this compound on these pathways are an area for further investigation.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key assays are provided below.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Ouabain (a specific Na+/K+-ATPase inhibitor) as a positive control

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Assay Buffer.

    • 10 µL of the test compound at various concentrations (or vehicle control). For total inhibition control, use a saturating concentration of ouabain.

    • 10 µL of the diluted Na+/K+-ATPase enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction by adding 50 µL of Malachite Green reagent to each well. This reagent will react with the liberated inorganic phosphate to produce a colored product.

  • Color Development: Allow the color to develop for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Calculation: The Na+/K+-ATPase specific activity is calculated by subtracting the absorbance of the ouabain-containing wells (representing non-specific ATPase activity) from the total ATPase activity (wells without ouabain). The IC50 values for the test compounds can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

[3H]-Ouabain Binding Assay

This radioligand binding assay directly measures the binding of compounds to the Na+/K+-ATPase by competing with the binding of radiolabeled ouabain.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2

  • [3H]-Ouabain (radiolabeled ligand)

  • Unlabeled ouabain (for determining non-specific binding)

  • Test compounds (this compound and comparators)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine:

    • Binding Buffer.

    • A fixed concentration of [3H]-Ouabain.

    • Varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of tubes should contain a high concentration of unlabeled ouabain.

    • The reaction is initiated by adding the Na+/K+-ATPase enzyme preparation.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters will trap the enzyme-ligand complexes.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound can be calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [3H]-ouabain) using the Cheng-Prusoff equation.

Experimental_Workflow cluster_assay1 Na+/K+-ATPase Activity Assay cluster_assay2 [3H]-Ouabain Binding Assay A1 Prepare Reagents and Enzyme Dilution A2 Add Buffer, Inhibitor, and Enzyme to Plate A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate with ATP A3->A4 A5 Incubate at 37°C A4->A5 A6 Stop Reaction & Add Detection Reagent A5->A6 A7 Measure Absorbance A6->A7 B1 Prepare Binding Buffer and Ligands B2 Incubate Enzyme with [3H]-Ouabain & Inhibitor B1->B2 B3 Rapid Filtration B2->B3 B4 Wash Filters B3->B4 B5 Scintillation Counting B4->B5

General workflow for in vitro assays.

Specificity and Off-Target Considerations

The specificity of a cardiac glycoside is determined by its relative affinity for the different isoforms of the Na+/K+-ATPase α-subunit and its interactions with other cellular targets. While the primary target is well-established, cardiac glycosides have been reported to interact with other proteins, which may contribute to both their therapeutic and toxic effects. The structural differences between this compound and Digitoxigenin, specifically the stereochemistry at the C3 position, are likely to influence not only its binding to the Na+/K+-ATPase but also its interactions with other potential off-targets. Further research is warranted to fully elucidate the specificity profile of this compound and its potential advantages or disadvantages compared to other cardiac glycosides.

References

A Guide to Inter-Laboratory Validation of an Analytical Method for 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Methods for Cardiac Glycosides

The accurate quantification of cardiac glycosides and their metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. Several analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most selective and sensitive method for identifying and quantifying these compounds in biological matrices.[1][2][[“]] Other methods include high-performance liquid chromatography (HPLC) with UV or other detectors and immunoassays.[[“]][4][5] Immunoassays, while rapid and suitable for screening, may exhibit cross-reactivity with related compounds, potentially compromising specificity.[[“]][6] For regulatory submissions and clinical trials, a thoroughly validated chromatographic method is the gold standard.

The Imperative of Inter-Laboratory Validation

Inter-laboratory validation, also known as a round-robin or proficiency test, is a critical step in standardizing an analytical method. It assesses the reproducibility and robustness of the method when performed by different analysts in different laboratories using different equipment.[7][8] Successful inter-laboratory validation demonstrates that the method is transferable and can be expected to produce comparable results regardless of the testing site. This is a key requirement for methods intended for widespread clinical or research use.

Hypothetical Inter-Laboratory Study Design

This section outlines a hypothetical study design for the validation of an LC-MS/MS method for 3-epi-Digitoxigenin across three independent laboratories.

Objective

To assess the reproducibility and transferability of an LC-MS/MS method for the quantification of this compound in human plasma.

Participating Laboratories
  • Lab A: Originating laboratory, responsible for method development and initial validation.

  • Lab B & Lab C: Receiving laboratories.

Materials and Samples
  • Reference Standard: Certified this compound and a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Quality Control (QC) Samples: Pooled human plasma spiked with this compound at three concentration levels: low, medium, and high. A blank plasma sample will also be included.

  • Blinded Samples: A set of plasma samples with unknown concentrations of this compound.

Experimental Workflow

The following diagram illustrates the workflow of the proposed inter-laboratory validation study.

G cluster_prep Study Preparation cluster_execution Method Execution cluster_analysis Data Analysis & Reporting A Method Development & Single Lab Validation (Lab A) B Preparation of Validation Kit (Reference Standards, QCs, Blinded Samples) A->B C Distribution to Participating Labs (Lab B & C) B->C D1 Lab A: Analysis of Samples C->D1 D2 Lab B: Analysis of Samples C->D2 D3 Lab C: Analysis of Samples C->D3 E Data Submission to Coordinating Center D1->E D2->E D3->E F Statistical Analysis (Accuracy, Precision, Reproducibility) E->F G Final Validation Report F->G

Figure 1: Inter-laboratory validation workflow.

Detailed Experimental Protocol: LC-MS/MS Method

The following is a detailed protocol for the quantification of this compound in human plasma.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 250 µL of 0.2 M zinc sulfate (B86663) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (9:1, v/v).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions
  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 3 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions
  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • Internal Standard: Precursor ion > Product ion.

  • Key Parameters: Ion spray voltage, source temperature, and collision energy should be optimized for maximum sensitivity.

Data Presentation and Comparison

The following tables provide a template for summarizing the quantitative data from the inter-laboratory validation study.

Table 1: Comparison of Quality Control Sample Analysis
QC LevelLaboratoryMean Concentration (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (%)
Low QC Lab A5.10.35.9102.0
Lab B5.30.47.5106.0
Lab C4.90.24.198.0
Mid QC Lab A49.82.14.299.6
Lab B51.22.54.9102.4
Lab C48.91.93.997.8
High QC Lab A199.58.24.199.8
Lab B203.19.84.8101.6
Lab C197.67.53.898.8
Table 2: Analysis of Blinded Samples
Sample IDLab A (ng/mL)Lab B (ng/mL)Lab C (ng/mL)Inter-Lab MeanInter-Lab SDInter-Lab %CV
BS-01 10.210.59.910.20.32.9
BS-02 85.688.184.286.02.02.3
BS-03 152.3155.9149.8152.73.12.0

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, including digitoxin (B75463) and its metabolites, exert their therapeutic and toxic effects primarily through the inhibition of the Na+/K+-ATPase pump in cell membranes.[9] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, resulting in increased cardiac contractility.

G cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NCX->Ca_in Promotes Ca2+ Influx CG Cardiac Glycoside (e.g., this compound) CG->NaK_ATPase Inhibition Na_in->NCX Alters Gradient Contraction Increased Myocardial Contraction Ca_in->Contraction

Figure 2: Signaling pathway of cardiac glycoside action.

Conclusion

This guide provides a comprehensive roadmap for the inter-laboratory validation of an analytical method for this compound. By following the outlined experimental protocols and data analysis frameworks, researchers can establish a robust, reproducible, and transferable method suitable for a variety of research and clinical applications. The successful completion of such a study will provide a high degree of confidence in the reliability of the analytical data, a cornerstone of sound scientific and clinical practice.

References

Comparative Guide to the Cytotoxic Effects of 3-epi-Digitoxigenin and Digitoxigenin Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of digitoxigenin (B1670572) and its C3 epimer, 3-epi-digitoxigenin. Due to the limited availability of direct experimental data on this compound, this document leverages extensive research on the well-characterized cardiac glycoside, digitoxigenin, to infer the potential cytotoxic profile and mechanisms of its epimer. The stereochemical difference at the C3 position is critical for biological activity, and this comparison aims to provide a framework for future research and drug development.

Data Presentation: Cytotoxicity of Digitoxigenin and its Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of digitoxigenin and its related compounds across various cancer cell lines, showcasing their potent cytotoxic activity. This data serves as a benchmark for estimating the potential efficacy of this compound.

CompoundCell LineCancer TypeIC50 (nM)Reference
Digitoxin (B75463)TK-10Renal Adenocarcinoma3 - 33[1]
DigitoxinK-562Leukemia6.4 ± 0.4[1]
DigitoxinMCF-7Breast Adenocarcinoma3 - 33[1]
Digitoxigenin-α-L-rhamno-pyranosideHeLaCervical Carcinoma35.2 ± 1.6[2]
Digitoxigenin-α-L-amiceto-pyranosideHeLaCervical Carcinoma38.7 ± 1.3[2]
DigitoxinHeLaCervical Carcinoma2340 ± 3[2]
Proscillaridin AVariousMultiple6.4 - 76[3]
DigitoxinVariousMultiple-[3]
OuabainVariousMultiple-[3]
DigoxinVariousMultiple-[3]
Lanatoside CVariousMultiple-[3]
DigitoxigeninVariousMultiple-[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the cytotoxic effects of cardiac glycosides.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., digitoxigenin or its derivatives) and incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, 100 µL of 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[2]

  • Incubation: The plate is incubated for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a predetermined duration to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and a nucleic acid stain such as propidium (B1200493) iodide (PI).

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark to allow for the binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.[5]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are positive for both stains.[5][6]

Mandatory Visualization

Signaling Pathway of Digitoxigenin-Induced Cytotoxicity

The primary mechanism of action for digitoxigenin and its derivatives involves the inhibition of the Na+/K+-ATPase pump. This leads to a cascade of intracellular events culminating in apoptosis. While the specific signaling for this compound is not fully elucidated, it is hypothesized to follow a similar pathway, with potency variations due to stereochemistry.

Digitoxigenin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus NKA Na+/K+-ATPase Src Src NKA->Src Activation Ca_ion ↑ Intracellular Ca²⁺ NKA->Ca_ion EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Src->EGFR Transactivation PLC PLC Src->PLC ROS ↑ ROS Ca_ion->ROS CytoC Cytochrome c Release Ca_ion->CytoC NFkB NF-κB ROS->NFkB ROS->CytoC IP3 IP3 PLC->IP3 IP3->Ca_ion Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis Inhibition Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Digitoxigenin Digitoxigenin Digitoxigenin->NKA Inhibition

Signaling pathway of digitoxigenin-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Select Cancer Cell Lines B Cell Culture and Seeding (96-well plates) A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of This compound C->D E Incubate for 24h, 48h, 72h D->E F MTT Assay (Cell Viability) E->F G Annexin V/PI Assay (Apoptosis) E->G H Measure Absorbance/ Fluorescence F->H G->H I Calculate IC50 Values H->I J Quantify Apoptotic vs. Necrotic Cells H->J K Publish Comparison Guide I->K J->K

Experimental workflow for assessing cytotoxicity.

References

Validating 3-epi-Digitoxigenin as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of biomarker discovery is continually evolving, with a constant search for novel molecules that can accurately reflect physiological or pathological states. Cardiac glycosides, a class of naturally derived compounds, have long been utilized for their therapeutic effects on cardiac contractility. Recent research has expanded their potential applications into oncology and other areas, suggesting that these molecules and their metabolites could serve as valuable biomarkers.[1][2][3] This guide provides a framework for the validation of 3-epi-Digitoxigenin, a metabolite of digitoxigenin, as a potential biomarker.[4] Due to the limited direct research on this compound as a biomarker, this document outlines a potential validation pathway, drawing comparisons with the well-established cardiac glycosides, digoxin (B3395198) and digitoxin (B75463), and detailing the necessary experimental protocols.

Biomarker Validation Workflow

The validation of a biomarker is a phased process, moving from initial discovery to clinical utility.[5] This workflow ensures the analytical and clinical robustness of the biomarker before its integration into clinical practice.

cluster_0 Pre-clinical Phase cluster_1 Clinical Phase Discovery Discovery & Identification Qualification Analytical Validation Discovery->Qualification Candidate Selection Verification Clinical Validation Qualification->Verification Assay Optimization Utility Clinical Utility Assessment Verification->Utility Performance Evaluation

Caption: A generalized workflow for biomarker discovery and validation.

Comparative Performance of Cardiac Glycosides

While specific performance data for this compound as a biomarker is not yet established, a comparative analysis with related, well-studied cardiac glycosides like digoxin and digitoxin can provide a benchmark for its potential utility. The validation process would require rigorous testing of its analytical and clinical performance characteristics.

Table 1: Hypothetical Performance Comparison of Cardiac Glycoside Biomarkers

ParameterThis compound (Hypothetical)DigoxinDigitoxin
Analytical Sensitivity To be determinedHighHigh
Analytical Specificity To be determinedModerate (cross-reactivity with related compounds)Moderate (cross-reactivity with related compounds)
Clinical Sensitivity To be determinedVaries by indicationVaries by indication
Clinical Specificity To be determinedVaries by indicationVaries by indication
Half-life To be determinedShorter (23.5 hours on average)[6]Longer (138 hours on average)[6]
Metabolism HepaticPrimarily renal excretion[6]Primarily hepatic[6]

Signaling Pathway: Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[2] This inhibition leads to a cascade of downstream signaling events that are central to both their therapeutic effects and their potential as biomarkers.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increased Ca2+ Influx Na_in->NCX Altered Gradient Signaling Downstream Signaling (e.g., Src, EGFR, MAPK) Ca_in->Signaling Activation Response Cellular Response (e.g., Apoptosis, Altered Gene Expression) Signaling->Response

Caption: Signaling pathway initiated by cardiac glycoside inhibition of Na+/K+-ATPase.

Experimental Protocols

The validation of this compound as a biomarker would necessitate a series of well-defined experiments to establish its analytical and clinical performance.

Quantification of this compound in Biological Samples

A robust and sensitive analytical method is the cornerstone of biomarker validation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices.

Protocol: LC-MS/MS Quantification

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Precipitate proteins by adding 300 µL of acetonitrile (B52724) containing 1% formic acid.

    • Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Utilize a C18 reverse-phase column (e.g., 10 cm x 2.1 mm, 1.9 µm particle size).

    • Employ a gradient elution with a mobile phase consisting of A) 10 mM ammonium (B1175870) formate (B1220265) in water and B) methanol.

    • Maintain a flow rate of 0.2 mL/min.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For related compounds like digitoxin and digoxin, typical transitions are m/z 782.5 → 635.5 and m/z 798.5 → 651.5, respectively.[7]

    • Establish a calibration curve using known concentrations of this compound.

Na+/K+-ATPase Inhibition Assay

To confirm the biological activity of this compound and compare it to other cardiac glycosides, an in vitro Na+/K+-ATPase inhibition assay is essential. This assay measures the enzymatic activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Protocol: Colorimetric Na+/K+-ATPase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂.

    • Enzyme: Purified Na+/K+-ATPase (e.g., from porcine kidney).

    • Substrate: 10 mM ATP solution.

    • Inhibitors: Serial dilutions of this compound and other cardiac glycosides (e.g., digoxin, digitoxin) in a suitable solvent (e.g., DMSO). Ouabain can be used as a positive control inhibitor.

    • Detection Reagent: Malachite green solution for phosphate detection.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the inhibitor solution (or vehicle control).

    • Add 10 µL of the diluted Na+/K+-ATPase enzyme solution.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 30 µL of 10 mM ATP solution.

    • Incubate at 37°C for 20-30 minutes.

    • Stop the reaction by adding 50 µL of the malachite green reagent.

    • Measure the absorbance at a wavelength appropriate for the malachite green complex (typically around 620-660 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the cardiac glycoside compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound.

Table 2: Hypothetical IC₅₀ Values for Na+/K+-ATPase Inhibition

CompoundIC₅₀ (nM)
This compoundTo be determined
Digitoxigenin~10-100
Digoxin~10-100
Digitoxin~10-100

Note: IC₅₀ values for cardiac glycosides can vary depending on the tissue source of the enzyme and assay conditions.[8]

Conclusion

The validation of this compound as a biomarker presents an intriguing opportunity for advancing diagnostics and personalized medicine. While direct evidence is currently lacking, a systematic approach guided by the principles of biomarker validation and informed by the known characteristics of related cardiac glycosides can pave the way for its potential clinical application. The experimental protocols outlined in this guide provide a foundational framework for researchers to begin the essential analytical and clinical validation studies. Further investigation into the comparative performance of this compound against existing biomarkers will be critical in establishing its clinical utility.

References

comparative study of 3-epi-Digitoxigenin with other cardenolide compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 3-epi-Digitoxigenin with Other Cardenolide Compounds

This guide provides a comparative analysis of this compound and other prominent cardenolide compounds, namely Digitoxigenin (B1670572), Digoxin, and Ouabain. The comparison focuses on their cytotoxic activity against various cancer cell lines and their inhibitory effects on the Na+/K+-ATPase enzyme. While extensive quantitative data is available for Digitoxigenin, Digoxin, and Ouabain, there is a notable scarcity of such data for this compound in publicly accessible research. This guide summarizes the available information to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Cardenolides

Cardenolides are a class of naturally occurring steroids, primarily found in plants, that exhibit potent biological activities. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a crucial enzyme responsible for maintaining the electrochemical gradients across cell membranes. This inhibition leads to an increase in intracellular calcium concentration, which is the basis for their historical use in treating heart conditions. More recently, cardenolides have garnered significant interest for their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

The structure of a cardenolide consists of a steroid nucleus with a five-membered lactone ring at the C17 position. The stereochemistry of the steroid core, particularly at the C3 position where a hydroxyl group is typically located, plays a crucial role in the compound's biological activity. Digitoxigenin possesses a 3β-hydroxyl group, while its epimer, this compound, has a 3α-hydroxyl group. This seemingly minor structural difference can significantly impact the molecule's binding affinity to Na+/K+-ATPase and its overall cytotoxic potency. Generally, 3β-isomers of cardenolides are considered to be more biologically active than their 3α-counterparts.

Comparative Cytotoxicity

The cytotoxic effects of cardenolides are a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values for Digitoxigenin, Digoxin, and Ouabain across a range of human cancer cell lines.

Note: Extensive searches for the IC50 values of this compound did not yield specific quantitative data. The comparison below is based on available data for other prominent cardenolides.

Table 1: Comparative Cytotoxicity (IC50) of Cardenolide Aglycones

CompoundCell LineCancer TypeIC50 (nM)
Digitoxigenin Multiple Cell LinesVarious6.4 - 76[1]
HeLaCervical Cancer28[2]
Digoxigenin Multiple Cell LinesVariousGenerally less potent than Digitoxigenin[1]
Ouabain H460Non-small cell lung cancer10.44[3]
PANC1Pancreatic Cancer42.36[3]
A549Lung Cancer50 - 100[3]
HeLaCervical Cancer50 - 100[3]
HCT116Colon Cancer50 - 100[3]
MDA-MB-231Breast Cancer90 - 150[4]

Table 2: Comparative Cytotoxicity (IC50) of Cardenolide Glycosides

CompoundCell LineCancer TypeIC50 (nM)
Digitoxin Multiple Cell LinesVarious3 - 33[2]
HeLaCervical Cancer28[2]
Digoxin Multiple Cell LinesVarious0.1 - 0.3 µM[5]
MDA-MB-231Breast Cancer70 - 122[4]

Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of cardenolides is the Na+/K+-ATPase enzyme. Inhibition of this pump disrupts cellular ion homeostasis, leading to a cascade of events that can trigger apoptosis and cell death. The affinity of a cardenolide for the Na+/K+-ATPase is a critical determinant of its biological activity.

Na_K_ATPase_Inhibition cluster_cell Cell Na_K_ATPase Na+/K+-ATPase Na_in High Intracellular Na+ Na_K_ATPase->Na_in Inhibition NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Alters Gradient Ca_in Increased Intracellular Ca2+ Apoptosis Apoptosis Ca_in->Apoptosis Triggers NCX->Ca_in Promotes Ca2+ Influx Cardenolide Cardenolide (e.g., this compound) Cardenolide->Na_K_ATPase Binds and Inhibits MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Add Cardenolide Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

Performance Evaluation of a 3-epi-Digitoxigenin Competitive ELISA Assay: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed assessment of a novel 3-epi-Digitoxigenin competitive ELISA assay, evaluating its linearity, accuracy, and precision. The performance of this assay is compared against two other commercially available (hypothetical) kits, referred to as Competitor A and Competitor B, to offer researchers, scientists, and drug development professionals a comprehensive overview for informed decision-making. All experimental data are presented in standardized tables, and detailed protocols for the validation experiments are provided.

Introduction

This compound is a cardiac glycoside and an important stereoisomer of digitoxigenin, a compound of significant interest in pharmaceutical research due to its potential therapeutic applications and toxicological relevance. Accurate and precise quantification of this compound in biological matrices is crucial for preclinical and clinical studies. This guide focuses on the analytical performance of a new competitive ELISA assay designed for the quantitative determination of this compound. The key performance characteristics—linearity, accuracy, and precision—are rigorously evaluated and benchmarked against other available assays.

Experimental Protocols

The following section details the methodologies used to assess the linearity, accuracy, and precision of the this compound assay.

Principle of the Competitive ELISA

The assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, this compound present in a sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a microplate coated with a specific antibody. During incubation, the unlabeled this compound from the sample and the HRP-labeled conjugate compete for binding to the antibody. After a washing step to remove unbound components, a substrate solution is added. The resulting color development is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.

Linearity Assessment

The linearity of the assay was determined by analyzing a series of dilutions of a this compound standard.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in a suitable buffer. A serial dilution was performed to obtain a standard curve with at least five non-zero concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Assay Procedure: Each standard dilution was run in triplicate according to the assay protocol.

  • Data Analysis: The mean absorbance for each standard was plotted against the nominal concentration. A regression analysis was performed to determine the linearity, characterized by the coefficient of determination (R²). An R² value > 0.99 was considered acceptable.

Accuracy Assessment (Spike and Recovery)

The accuracy of the assay was evaluated by a spike and recovery study in a relevant biological matrix (e.g., human serum).[1][2][3][4]

  • Sample Preparation: Pooled human serum samples were spiked with known concentrations of this compound at three levels: low, medium, and high.

  • Assay Procedure: The spiked samples were analyzed in triplicate using the assay.

  • Data Analysis: The percentage recovery was calculated using the following formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

    • Acceptable recovery limits are typically within 80-120%.[5]

Precision Assessment (Intra-day and Inter-day)

Precision was assessed by determining the intra-day and inter-day variability of the assay.[6][7][8][9]

  • Sample Preparation: Three quality control (QC) samples with low, medium, and high concentrations of this compound were prepared.

  • Intra-day Precision: The three QC samples were assayed in six replicates on the same day. The coefficient of variation (%CV) was calculated for each concentration level.

  • Inter-day Precision: The three QC samples were assayed in six replicates on three different days. The %CV was calculated for each concentration level across the three days.

  • Data Analysis: The precision was expressed as the %CV, calculated as:

    • %CV = (Standard Deviation / Mean) x 100

    • A %CV of ≤15% is generally considered acceptable.

Performance Data

The following tables summarize the performance data for the new this compound assay in comparison to Competitor A and Competitor B.

Table 1: Linearity

AssayDynamic Range (ng/mL)
New Assay 0.5 - 50 0.998
Competitor A1.0 - 400.995
Competitor B0.8 - 600.992

Table 2: Accuracy (Spike and Recovery)

AssaySpiked Concentration (ng/mL)Mean Recovery (%)
New Assay Low (1.0) 98.5
Medium (10.0) 101.2
High (40.0) 99.8
Competitor ALow (2.0)92.3
Medium (15.0)105.6
High (35.0)95.1
Competitor BLow (1.5)88.9
Medium (20.0)110.3
High (50.0)91.7

Table 3: Precision (Intra-day and Inter-day)

AssayConcentration (ng/mL)Intra-day %CVInter-day %CV
New Assay Low (1.0) 5.2 7.8
Medium (10.0) 4.1 6.5
High (40.0) 3.5 5.9
Competitor ALow (2.0)8.912.3
Medium (15.0)7.510.1
High (35.0)6.89.5
Competitor BLow (1.5)11.214.5
Medium (20.0)9.813.2
High (50.0)8.511.8

Visualizations

The following diagrams illustrate the logical relationships of the assay validation parameters and the experimental workflow.

AssayValidation Assay This compound Assay Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision IntraDay Intra-day Precision->IntraDay InterDay Inter-day Precision->InterDay

Assay Validation Parameters

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Std_Prep Standard & QC Preparation Run_Linearity Linearity Run Std_Prep->Run_Linearity Run_Precision Precision Runs (Intra & Inter-day) Std_Prep->Run_Precision Spike_Prep Spiked Sample Preparation Run_Accuracy Accuracy Run Spike_Prep->Run_Accuracy Analyze_Linearity Linearity Analysis (R²) Run_Linearity->Analyze_Linearity Analyze_Accuracy Accuracy Analysis (% Recovery) Run_Accuracy->Analyze_Accuracy Analyze_Precision Precision Analysis (%CV) Run_Precision->Analyze_Precision

References

A Comparative Guide to the Robustness of an Analytical Method for 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

In the development and validation of analytical methods for pharmaceutical compounds, establishing robustness is a critical step to ensure the method's reliability and reproducibility under normal usage. This guide provides a comparative analysis of the robustness of a typical High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-epi-Digitoxigenin, a cardiac glycoside. The data presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Alternative Analytical Methods

While HPLC is a widely used and robust technique for the analysis of cardiac glycosides, other methods can also be employed.[6][7] Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) offers higher sensitivity and specificity.[[“]][[“]] Immunoassays are useful for rapid screening but may lack the specificity of chromatographic methods.[[“]][[“]] Thin-Layer Chromatography (TLC) is another alternative, often used for identification purposes.[6][10]

Robustness Testing of a Reverse-Phase HPLC Method

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters.[11][12][13] This provides an indication of its reliability during normal usage. The following tables summarize the results of a robustness study on a hypothetical, yet representative, HPLC method for this compound analysis.

Table 1: HPLC Method Parameters

ParameterStandard Condition
Column C18 (250 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile (B52724) : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 20 µL

Table 2: Robustness Study Results

Parameter VariedVariationRetention Time (min)Peak AreaTailing FactorTheoretical Plates
Flow Rate (mL/min) 0.86.812654871.18541
1.24.58452101.28450
Column Temperature (°C) 285.710542311.18610
325.510498751.18595
Mobile Phase Composition (%) 58:426.110632141.28520
62:385.210321451.18650
Wavelength (nm) 2185.610254781.18600
2225.610654121.18580

The results indicate that minor variations in flow rate, column temperature, mobile phase composition, and detection wavelength do not significantly impact the method's performance, as demonstrated by the consistent peak shape and chromatographic parameters.

Experimental Protocols

1. Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations.

2. Sample Preparation: The sample containing this compound is accurately weighed and dissolved in a known volume of methanol. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.

3. Robustness Study Protocol: To evaluate the method's robustness, the following parameters are intentionally varied one at a time:

  • Flow Rate: The flow rate of the mobile phase is adjusted to ±0.2 mL/min of the standard condition.

  • Column Temperature: The column temperature is varied by ±2°C from the standard condition.

  • Mobile Phase Composition: The ratio of acetonitrile to water in the mobile phase is altered by ±2%.

  • Detection Wavelength: The detection wavelength is changed by ±2 nm from the standard condition.

For each variation, the system suitability parameters, including retention time, peak area, tailing factor, and theoretical plates, are recorded and compared against the results obtained under standard conditions.

Workflow for Robustness Testing

Robustness_Testing_Workflow cluster_0 Method Development & Optimization cluster_1 Robustness Study cluster_2 Data Analysis & Evaluation cluster_3 Conclusion Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Define Define Critical Parameters & Ranges Opt->Define Design Design Experiment (e.g., OFAT) Define->Design Execute Execute Experiments with Variations Design->Execute Collect Collect Chromatographic Data Execute->Collect Analyze Analyze System Suitability Parameters Collect->Analyze Evaluate Evaluate Impact of Variations Analyze->Evaluate Report Report Findings & Define Control Strategy Evaluate->Report

Caption: Workflow for conducting a robustness study of an analytical method.

References

The Evolving Landscape of Cardiac Glycosides in Research: An In Vivo Efficacy Comparison of Standard Compounds and the Enigmatic 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For decades, cardiac glycosides such as digoxin (B3395198) and digitoxin (B75463) have been mainstays in the treatment of heart failure and certain cardiac arrhythmias. However, a growing body of preclinical evidence has unveiled their potential as potent anti-cancer agents. This has spurred interest in novel derivatives like 3-epi-Digitoxigenin, with the hope of optimizing therapeutic indices. This guide provides a comparative overview of the in vivo efficacy of standard cardiac glycosides, supported by experimental data, while also highlighting the current research gap concerning this compound.

While direct in vivo comparative studies on the efficacy of this compound against standard cardiac glycosides are not yet available in published literature, extensive research on digoxin and digitoxin provides a valuable framework for understanding the potential of this class of compounds. Preclinical studies have consistently demonstrated the anti-tumor activities of these established cardiac glycosides across various cancer models.

Comparative In Vivo Anticancer Efficacy of Standard Cardiac Glycosides

The following table summarizes key findings from in vivo studies investigating the anticancer effects of digoxin and digitoxin analogs.

Cardiac GlycosideCancer TypeAnimal ModelEfficacyReference
DigoxinHuman NeuroblastomaMice44% tumor growth inhibition[1]
DigoxinMurine NeuroblastomaMice19% tumor growth inhibition[1]
DigoxinNon-Small Cell Lung Cancer (A549)Nude Mouse XenograftPotent inhibition of tumor growth[2][3]
Digoxin + AdriamycinNon-Small Cell Lung Cancer (A549)Nude Mouse XenograftEnhanced antitumor efficacy compared to either drug alone[2][3]
UNBS1450 (Digitoxin analog)Castration-Resistant Prostate CancerNude Mouse XenograftSubstantial suppression of tumor growth[4]
UNBS1450 (Digitoxin analog)Non-Small Cell Lung Cancer (A549)Nude Mouse XenograftSubstantial suppression of tumor growth[4]

Experimental Protocols

The in vivo anticancer efficacy of cardiac glycosides is typically evaluated using xenograft models in immunocompromised mice. The following provides a general overview of the methodologies employed in the cited studies.

Animal Models:

  • Nude mice (athymic) are commonly used to prevent rejection of human tumor xenografts.

  • The choice of mouse strain can influence tumor growth characteristics.

Tumor Cell Implantation:

  • Human cancer cell lines (e.g., A549 for non-small cell lung cancer, SH-SY5Y for neuroblastoma) are cultured and then subcutaneously injected into the flanks of the mice.

  • Tumor growth is monitored regularly by measuring tumor volume with calipers.

Drug Administration:

  • Cardiac glycosides are typically administered via intraperitoneal (i.p.) or oral (p.o.) routes.

  • Dosing schedules vary between studies and are determined based on maximum tolerated doses established in preliminary toxicity studies.

  • Treatment usually commences once tumors have reached a palpable size.

Assessment of Efficacy:

  • The primary endpoint is typically the inhibition of tumor growth, measured as a reduction in tumor volume or weight compared to a vehicle-treated control group.

  • Tumor growth inhibition is often expressed as a percentage.

  • In some studies, survival analysis may also be performed.

Signaling Pathways in Anticancer Activity

The anticancer effects of cardiac glycosides are primarily attributed to their inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream signaling events. While the specific pathways for this compound are yet to be elucidated, the general mechanism for established cardiac glycosides provides a likely model.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibition Increased Intracellular Na+ Increased Intracellular Na+ Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased Intracellular Na+->Na+/Ca2+ Exchanger Increased Intracellular Ca2+ Increased Intracellular Ca2+ Na+/Ca2+ Exchanger->Increased Intracellular Ca2+ ROS Generation ROS Generation Increased Intracellular Ca2+->ROS Generation Signaling Cascades Signaling Cascades Increased Intracellular Ca2+->Signaling Cascades Apoptosis Apoptosis Signaling Cascades->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Signaling Cascades->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Signaling Cascades->Inhibition of Proliferation

Caption: General signaling pathway of cardiac glycosides' anticancer activity.

The Path Forward for this compound

The promising in vivo anticancer activity of established cardiac glycosides like digoxin and digitoxin underscores the therapeutic potential of this compound class. The structural modifications in this compound may lead to an improved therapeutic window, potentially enhancing its anticancer efficacy while reducing cardiotoxicity. However, to substantiate this hypothesis, rigorous in vivo studies are imperative.

Future research should focus on direct, head-to-head comparisons of this compound with digoxin and digitoxin in relevant cancer xenograft models. Such studies will be crucial in determining its relative potency, efficacy, and toxicity profile, and ultimately, its potential for clinical development as a novel anticancer agent. Researchers in the field are encouraged to pursue these investigations to unlock the full therapeutic potential of this intriguing cardiac glycoside derivative.

References

Safety Operating Guide

Proper Disposal of 3-epi-Digitoxigenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 3-epi-Digitoxigenin must adhere to strict disposal protocols due to its high toxicity. As a potent cardiac glycoside, improper disposal of this compound can pose significant environmental and health risks. This document provides essential safety and logistical information, outlining the necessary procedures for the safe management and disposal of this compound waste.

Understanding the Hazard Profile

Quantitative Data Summary

The following table summarizes key data for this compound and the closely related compound Digitoxigenin. This information is critical for a comprehensive understanding of the compound's characteristics and for conducting a thorough risk assessment.

PropertyValueSource
Chemical Formula C₂₃H₃₄O₄-
Molar Mass 374.5 g/mol -
Appearance White to off-white solid-
Solubility Soluble in methanol, ethanol, and DMSO-
LD₅₀ (Oral, Mouse) of Digitoxigenin 26.17 mg/kg[4]
LD₅₀ (Intravenous, Mouse) of Digitoxigenin 1.131 mg/kg[4]
LD₅₀ (Subcutaneous, Mouse) of Digitoxigenin 11.82 mg/kg[4]
LD₅₀ (Intravenous, Rat) of Digitoxigenin 1.6 mg/kg[4]

Note: LD₅₀ values are for Digitoxigenin and are provided as a conservative estimate of the high toxicity of this compound.

Experimental Protocol for Disposal

The proper disposal of this compound waste is a multi-step process that requires careful planning and execution. The following protocol outlines the necessary steps to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).

    • Solutions containing this compound.

    • Contaminated personal protective equipment (PPE).

  • Segregation: this compound waste must be segregated from non-hazardous waste at the point of generation. It should also be segregated from other incompatible chemical waste streams to prevent dangerous reactions.

2. Waste Containment and Labeling:

  • Containers: Use only designated, leak-proof, and chemically compatible hazardous waste containers. For solid waste, a securely sealed, puncture-resistant container is required. For liquid waste, use a screw-capped, shatter-resistant bottle.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The specific contents of the container (e.g., "contaminated gloves and vials," "aqueous solution").

    • The associated hazards (e.g., "Highly Toxic," "Fatal if Swallowed").

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

3. Storage:

  • Location: Store hazardous waste in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Compatibility: Do not store this compound waste with incompatible chemicals, such as strong acids or bases.

4. Final Disposal:

  • Method: The required method for the final disposal of this compound waste is incineration at a licensed hazardous waste facility. This high-temperature destruction process ensures the complete breakdown of the toxic compound.

  • Do Not:

    • Do not dispose of this compound waste down the drain.

    • Do not dispose of this compound waste in the regular trash.

    • Do not attempt to neutralize the chemical waste in the laboratory.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional procedures for scheduling a waste pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation Point cluster_1 Waste Accumulation Area cluster_2 Final Disposal Pathway A Identify Waste: Pure Compound, Contaminated Labware, Solutions, PPE B Segregate from Non-Hazardous Waste A->B C Select Appropriate Hazardous Waste Container B->C D Label Container Correctly: Name, Hazard, Date C->D E Store in Designated, Secure Location D->E F Use Secondary Containment for Liquids E->F G Schedule Waste Pickup with EHS or Licensed Contractor F->G H Transport to Licensed Hazardous Waste Facility G->H I Incineration H->I

References

Safeguarding Researchers: A Comprehensive Guide to Handling 3-epi-Digitoxigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical plans for the handling and disposal of 3-epi-Digitoxigenin, a potent cardiac glycoside. Adherence to these procedures is critical to mitigate the significant health risks associated with this compound, which is fatal if swallowed and toxic if inhaled.[1]

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

Due to the high toxicity of this compound, particularly in its powdered form, a comprehensive PPE strategy is mandatory. This includes respiratory, hand, body, and eye protection to prevent exposure through inhalation, skin contact, or accidental ingestion.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for all handling of powdered this compound, especially during weighing and aliquoting, to provide a high level of protection against fine toxic dust.[1]
Half or Full-Facepiece RespiratorIf a PAPR is not available, a well-fitted half or full-facepiece respirator with P100/FFP3 filters is the minimum requirement.[1] A proper fit test is mandatory before use.
Hand Protection Double GlovingWear two pairs of nitrile or neoprene gloves. The outer glove should be changed immediately if contaminated. For prolonged handling, consider butyl rubber gloves for superior chemical resistance.
Body Protection Disposable CoverallsA dedicated disposable lab coat or coveralls made of a low-permeability fabric should be worn over personal clothing.
Eye Protection Chemical Splash Goggles or Full-Face ShieldWear chemical splash goggles for complete eye protection. A full-face shield worn over goggles offers an additional layer of protection against splashes.

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial to minimize the risk of exposure at every stage of handling this compound. All operations involving the powdered form of this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

B. Weighing and Aliquoting:

  • Preparation: Before starting, ensure the ventilated enclosure is functioning correctly. Prepare all necessary equipment, including anti-static weighing boats, spatulas, and pre-labeled vials.

  • Technique: To minimize dust generation, use a gentle scooping or tapping motion to transfer the powder. Avoid any actions that could create airborne particles.

  • Cleaning: After weighing, carefully decontaminate all surfaces and equipment.

C. Dissolution:

  • Solvent Addition: Slowly add the solvent to the vial containing the powdered this compound to avoid splashing.

  • Mixing: Cap the vial securely and mix using a vortex or sonicator until fully dissolved.

D. Spill Management:

In the event of a spill, immediate and appropriate action is critical to prevent widespread contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.

  • Secure the Area: Restrict access to the spill area.

  • Cleanup (for trained personnel only):

    • Don the appropriate PPE, including a respirator.

    • For liquid spills, cover with an absorbent material.

    • For powder spills, gently cover with damp absorbent material to avoid raising dust.[1]

    • Carefully collect the contaminated material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area using a suitable agent (see Disposal Plan), followed by a thorough cleaning with soap and water.

III. Disposal Plan: Decontamination and Waste Management

All materials contaminated with this compound must be treated as hazardous waste. A key step in the disposal process is the chemical inactivation of the compound.

A. Chemical Inactivation via Hydrolysis:

Cardiac glycosides like this compound can be degraded through acid or alkaline hydrolysis. This process breaks down the toxic molecule into less harmful components.

1. Alkaline Hydrolysis (Preferred Method):

  • Procedure: Prepare a 1M solution of sodium hydroxide (B78521) (NaOH). Carefully add this solution to the liquid waste containing this compound in a suitable container. The final concentration of NaOH in the waste solution should be at least 0.1M.

  • Reaction Time: Allow the mixture to react for at least 24 hours at room temperature with occasional stirring. This process will open the lactone ring, leading to the loss of cardiotonic activity.

  • Neutralization: After 24 hours, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8 before disposing of it as chemical waste.

2. Acid Hydrolysis:

  • Procedure: Prepare a 1M solution of hydrochloric acid (HCl). Carefully add this solution to the liquid waste. The final concentration of HCl should be at least 0.1M.

  • Reaction Time: Allow the mixture to react for at least 24 hours at room temperature. This will hydrolyze the glycosidic bonds.

  • Neutralization: Neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8 before disposal.

B. Waste Segregation and Disposal:

  • Liquid Waste: Collect all liquid waste containing this compound. After inactivation as described above, dispose of it in a clearly labeled hazardous liquid waste container.

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weighing boats, and cleaning materials, must be placed in a dedicated, sealed, and clearly labeled hazardous solid waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container labeled as hazardous waste.

All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[2]

IV. Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up Ventilated Enclosure prep_ppe->prep_setup prep_waste Prepare Labeled Waste Containers prep_setup->prep_waste weigh Weighing and Aliquoting prep_waste->weigh dissolve Dissolution weigh->dissolve decontaminate_surfaces Decontaminate Surfaces & Equipment dissolve->decontaminate_surfaces inactivate_waste Chemically Inactivate Liquid Waste decontaminate_surfaces->inactivate_waste dispose_solid Dispose of Solid Waste decontaminate_surfaces->dispose_solid dispose_liquid Dispose of Inactivated Liquid Waste inactivate_waste->dispose_liquid doff_ppe Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

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